molecular formula C12H23NO6 B15132333 N-5-Carboxypentyl-deoxymannojirimycin

N-5-Carboxypentyl-deoxymannojirimycin

Katalognummer: B15132333
Molekulargewicht: 277.31 g/mol
InChI-Schlüssel: KTNVTDIFZTZBJY-JUJDSHKCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-5-Carboxypentyl-deoxymannojirimycin is a useful research compound. Its molecular formula is C12H23NO6 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H23NO6

Molekulargewicht

277.31 g/mol

IUPAC-Name

6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid

InChI

InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8?,9-,11+,12?/m0/s1

InChI-Schlüssel

KTNVTDIFZTZBJY-JUJDSHKCSA-N

Isomerische SMILES

C1[C@@H](C([C@@H](C(N1CCCCCC(=O)O)CO)O)O)O

Kanonische SMILES

C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Unraveling the Molecular Brakes: An In-depth Technical Guide to the Inhibitory Mechanism of N-5-Carboxypentyl-deoxymannojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 8, 2025 – N-5-Carboxypentyl-deoxymannojirimycin, a potent iminosugar derivative, exerts its inhibitory effects by targeting a key enzyme in the N-linked glycoprotein processing pathway: the trimming α-mannosidase I, often referred to as Man9-mannosidase. This technical guide provides a comprehensive analysis of its inhibitory mechanism, supported by available data and detailed experimental protocols, for researchers, scientists, and drug development professionals.

Core Inhibitory Action: Targeting α-Mannosidase I

This compound is a synthetic analogue of mannose, the natural substrate for mannosidases. Its inhibitory action stems from its ability to mimic the transition state of the mannosyl cation during the enzymatic hydrolysis of high-mannose oligosaccharides. The protonated nitrogen atom in the deoxymannojirimycin ring plays a crucial role in this mimicry, leading to tight binding within the active site of the enzyme.

The primary target of this compound is the endoplasmic reticulum (ER) and Golgi-resident α-1,2-mannosidase I. This enzyme is responsible for the initial trimming of mannose residues from the Man9GlcNAc2 oligosaccharide precursor attached to newly synthesized glycoproteins. By inhibiting this enzyme, this compound effectively halts the maturation of N-glycans, leading to an accumulation of glycoproteins with high-mannose-type glycans.

Quantitative Inhibitory Profile

InhibitorTarget EnzymeSource Organism/TissueInhibition Constant (Ki)IC50Inhibition Type
1-Deoxymannojirimycin (DMJ)α-Mannosidase IMung Bean-0.02 µM (20 nM)Competitive
1-Deoxymannojirimycin (DMJ)ER α-1,2-mannosidase IMammalian130 nM-Competitive
1-Deoxymannojirimycin (DMJ)Golgi α-mannosidase IMammalian23 nM-Competitive

Note: IC50 and Ki values can vary depending on the specific enzyme source, substrate, and assay conditions.

The N-5-carboxypentyl substituent is primarily introduced to facilitate the coupling of the inhibitor to a solid support for affinity chromatography, a technique used for the purification of mannosidases. This chemical modification leverages the high affinity and specificity of the deoxymannojirimycin core for the enzyme's active site.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound typically involves enzymatic assays using a chromogenic substrate.

Protocol: α-Mannosidase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against α-mannosidase.

Materials:

  • Purified α-mannosidase (e.g., from Jack Bean or a recombinant source)

  • Assay Buffer: 0.1 M Sodium acetate buffer, pH 5.0

  • Substrate: p-Nitrophenyl-α-D-mannopyranoside (pNPM)

  • Inhibitor: this compound

  • Stop Solution: 0.2 M Sodium carbonate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of α-mannosidase in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Inhibitor Dilution: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Blank (No Enzyme): 50 µL of Assay Buffer.

    • Control (No Inhibitor): 40 µL of Assay Buffer and 10 µL of enzyme solution.

    • Inhibitor Wells: 40 µL of the appropriate inhibitor dilution and 10 µL of enzyme solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of the pNPM substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains within the linear range.

  • Reaction Termination: Stop the reaction by adding 100 µL of the Stop Solution to each well. The development of a yellow color indicates the formation of p-nitrophenol.

  • Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol: Determination of Inhibition Type (Lineweaver-Burk Plot)

To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (pNPM) and the inhibitor. The data is then plotted as a double reciprocal plot (1/velocity vs. 1/[Substrate]). The pattern of the resulting lines for different inhibitor concentrations reveals the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

Visualizing the Mechanism and Pathways

To better understand the role of this compound, the following diagrams illustrate the N-glycan processing pathway and the experimental workflow.

N_Glycan_Processing_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Glc3Man9GlcNAc2 Glc₃Man₉GlcNAc₂-P-P-Dol Man9GlcNAc2 Man₉GlcNAc₂-Protein Glc3Man9GlcNAc2->Man9GlcNAc2 OST Man8GlcNAc2_ER Man₈GlcNAc₂-Protein Man9GlcNAc2->Man8GlcNAc2_ER Glc removal Glucosidase_I_II Glucosidase I & II ER_Mannosidase ER α-Mannosidase Man8GlcNAc2_Golgi Man₈GlcNAc₂-Protein Man8GlcNAc2_ER->Man8GlcNAc2_Golgi Man5GlcNAc2 Man₅GlcNAc₂-Protein Man8GlcNAc2_Golgi->Man5GlcNAc2 Man removal Complex_Glycans Complex Glycans Man5GlcNAc2->Complex_Glycans Further Processing Alpha_Mannosidase_I α-Mannosidase I Inhibitor N-5-Carboxypentyl- deoxymannojirimycin Inhibitor->Alpha_Mannosidase_I

Caption: N-Glycan processing pathway and the site of inhibition.

Inhibition_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Enzyme_Prep Prepare α-Mannosidase Solution Plate_Setup Set up 96-well Plate (Blank, Control, Inhibitor) Enzyme_Prep->Plate_Setup Inhibitor_Prep Prepare Inhibitor Dilutions Inhibitor_Prep->Plate_Setup Substrate_Prep Prepare pNPM Substrate Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Preincubation Pre-incubate at 37°C Plate_Setup->Preincubation Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Termination Stop Reaction Incubation->Termination Measurement Measure Absorbance at 405 nm Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot Inhibition Curve (Determine IC₅₀) Calculation->Plotting

Caption: Workflow for α-Mannosidase inhibition assay.

Conclusion

This compound is a specific and potent tool for the study of N-glycan processing. Its targeted inhibition of α-mannosidase I provides a valuable method for investigating the roles of specific glycan structures in glycoprotein function, cellular signaling, and disease pathogenesis. The experimental protocols outlined in this guide offer a robust framework for quantifying its inhibitory effects and elucidating its precise mechanism of action. Further research to determine the specific kinetic parameters of this compound will be invaluable for its application in drug development and glycobiology research.

The Architecture of a Potent Glycosidase Inhibitor: A Technical Guide to the Biosynthesis of Deoxymannojirimycin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide on the biosynthesis of deoxymannojirimycin (DMJ) and its derivatives, potent inhibitors of glycosidases with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document elucidates the intricate enzymatic pathways, presents key quantitative data, details experimental protocols, and visualizes the complex biological processes involved in the synthesis of these valuable iminosugars.

Introduction: The Significance of Deoxymannojirimycin

Deoxymannojirimycin (DMJ) is a polyhydroxylated piperidine alkaloid, an iminosugar that acts as a structural mimic of D-mannose. This structural similarity allows DMJ and its derivatives to function as powerful inhibitors of mannosidases, enzymes crucial for the processing of N-linked glycans in glycoproteins. By interfering with these enzymes, DMJ exhibits a broad spectrum of biological activities, including antiviral and anticancer effects, making it a molecule of high interest for therapeutic development. Understanding its natural biosynthetic pathway is paramount for developing metabolic engineering strategies to enhance its production and for the enzymatic synthesis of novel, more potent derivatives.

The Biosynthetic Pathway of Deoxymannojirimycin

The biosynthesis of deoxymannojirimycin, much like its more studied epimer deoxynojirimycin (DNJ), originates from central carbohydrate metabolism. The pathway leverages key intermediates from glycolysis and involves a series of enzymatic transformations, including amination, dephosphorylation, oxidation, and cyclization. While the pathways for DMJ and DNJ share common early steps, the stereochemistry of the final products is dictated by the specificities of the enzymes involved, particularly the dehydrogenase/reductase.

The proposed biosynthetic pathway in microorganisms such as Bacillus and Streptomyces commences with fructose-6-phosphate[1][2]. The key steps are as follows:

  • Transamination: A putative aminotransferase (e.g., GabT1) catalyzes the introduction of an amino group to fructose-6-phosphate, forming 2-amino-2-deoxy-D-fructose-6-phosphate[3].

  • Dephosphorylation: A phosphatase (e.g., Yktc1) removes the phosphate group to yield 2-amino-2-deoxy-D-fructose[3].

  • Reduction: An oxidoreductase then reduces the keto group to a hydroxyl group, forming 2-amino-2-deoxy-D-mannitol (ADM)[4]. This step is crucial for establishing the manno-configuration.

  • Oxidation and Cyclization: The final and key stereodetermining step is catalyzed by a dehydrogenase (e.g., GutB1). This enzyme is believed to oxidize the primary hydroxyl group at C-6 of ADM, which then spontaneously cyclizes via intramolecular reductive amination to form the piperidine ring of deoxymannojirimycin[3]. The stereospecificity of this enzyme dictates the final configuration of the hydroxyl groups on the ring.

dot graph "Deoxymannojirimycin_Biosynthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes F6P [label="Fructose-6-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; ADFP [label="2-Amino-2-deoxy-D-\nfructose-6-phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; ADF [label="2-Amino-2-deoxy-D-fructose", fillcolor="#F1F3F4", fontcolor="#202124"]; ADM [label="2-Amino-2-deoxy-D-mannitol", fillcolor="#FBBC05", fontcolor="#202124"]; DMJ [label="Deoxymannojirimycin", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges F6P -> ADFP [label="GabT1 (Aminotransferase)"]; ADFP -> ADF [label="Yktc1 (Phosphatase)"]; ADF -> ADM [label="Oxidoreductase"]; ADM -> DMJ [label="GutB1 (Dehydrogenase)"];

// Styling graph [bgcolor="#FFFFFF"]; {rank=same; F6P; ADFP; ADF; ADM; DMJ;} } . Caption: Proposed biosynthetic pathway of deoxymannojirimycin.

Biosynthesis of Deoxymannojirimycin Derivatives

The primary derivatives of deoxymannojirimycin are N-alkylated compounds, which have been shown to possess enhanced biological activities and improved pharmacokinetic properties. These derivatives are typically synthesized chemically, but enzymatic routes are being explored.

N-Alkylated Derivatives: The nitrogen atom in the piperidine ring of DMJ can be alkylated to produce a variety of derivatives. For instance, N-butyl-deoxymannojirimycin has shown potent activity as an inhibitor of glycolipid biosynthesis[5]. The synthesis of these derivatives often involves reductive amination of DMJ with an appropriate aldehyde[6].

dot graph "DMJ_Derivatives_Synthesis" { graph [rankdir="LR", splines=ortho]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes DMJ [label="Deoxymannojirimycin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aldehyde [label="R-CHO (Aldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; N_Alkyl_DMJ [label="N-Alkyl-Deoxymannojirimycin", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges DMJ -> N_Alkyl_DMJ [label="Reductive Amination"]; Aldehyde -> N_Alkyl_DMJ;

// Styling graph [bgcolor="#FFFFFF"]; } . Caption: Synthesis of N-alkylated deoxymannojirimycin derivatives.

Quantitative Data

Quantitative understanding of the DMJ biosynthetic pathway is crucial for its optimization. While comprehensive kinetic data for every enzyme in the DMJ-specific pathway is not yet available, studies on the homologous enzymes in the DNJ pathway provide valuable insights.

Enzyme ClassEnzyme ExampleSubstrateKcat (s⁻¹)Km (µM)OrganismReference
AminotransferaseGabT1Fructose-6-Phosphate--Bacillus subtilis[3]
PhosphataseYktc1---Bacillus subtilis[3]
DehydrogenaseGutB12-Amino-2-deoxy-D-mannitol--Bacillus atrophaeus[1]

Note: Specific kinetic parameters for the DMJ pathway are a subject of ongoing research. The data presented for homologous enzymes in related pathways serve as a reference.

CompoundProduction TiterStrainEnhancement StrategyReference
1-Deoxynojirimycin296.56 mg/LStreptomyces lavendulaePrecursor feeding and metabolic inhibitors[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DMJ biosynthesis.

Heterologous Expression and Purification of GutB1 Dehydrogenase

This protocol is adapted from general procedures for protein expression and purification.

dot graph "GutB1_Purification_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Cloning [label="Clone gutB1 gene into\nexpression vector (e.g., pET)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transformation [label="Transform E. coli (e.g., BL21(DE3))\nwith the expression plasmid", fillcolor="#F1F3F4", fontcolor="#202124"]; Culture [label="Culture transformed E. coli\nin LB medium with antibiotic", fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="Induce protein expression with IPTG\n(e.g., 0.4 mM) at OD600 ~0.6", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest cells by centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Lyse cells by sonication\nin lysis buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Clarification [label="Clarify lysate by centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purify His-tagged GutB1 using\nNi-NTA affinity chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analyze purity by SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cloning -> Transformation; Transformation -> Culture; Culture -> Induction; Induction -> Harvest; Harvest -> Lysis; Lysis -> Clarification; Clarification -> Purification; Purification -> Analysis;

// Styling graph [bgcolor="#FFFFFF"]; } . Caption: Experimental workflow for GutB1 purification.

Protocol:

  • Gene Cloning: The gutB1 gene is amplified by PCR and cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.

  • Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, like BL21(DE3)[7].

  • Cell Culture and Induction: A single colony is used to inoculate LB medium containing the appropriate antibiotic and grown at 37°C with shaking. At an OD600 of 0.5-0.8, protein expression is induced by adding IPTG to a final concentration of 0.4 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression[7].

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.

  • Purification: The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged GutB1 is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The GutB1 protein is then eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for GutB1 Dehydrogenase

This spectrophotometric assay measures the activity of GutB1 by monitoring the reduction of NAD⁺ to NADH.

Reaction Mixture (200 µL total volume):

  • 100 mM Tris-HCl buffer (pH 8.5)

  • 25 mM NaCl

  • 0.25 mM ZnCl₂

  • 2 mM NAD⁺

  • 5 mM 2-amino-2-deoxy-D-mannitol (ADM) as the substrate

  • Purified GutB1 enzyme (1-5 µg)

Procedure:

  • Prepare the reaction mixture without NAD⁺ in a 96-well plate or a cuvette.

  • Initiate the reaction by adding NAD⁺.

  • Immediately monitor the increase in absorbance at 340 nm at 30°C for 10-20 minutes using a spectrophotometer. The rate of NADH formation is proportional to the enzyme activity. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Quantification of Deoxymannojirimycin by UPLC-MS/MS

This method allows for the sensitive and specific quantification of DMJ in biological samples.

Sample Preparation:

  • Extraction: For microbial cultures, centrifuge the broth and collect the supernatant. For plant tissues, homogenize the sample in a suitable solvent (e.g., 80% methanol) and extract.

  • Derivatization (Optional but recommended for improved chromatography): The sample can be derivatized to enhance detection. However, modern HILIC columns can often separate underivatized iminosugars.

  • Filtration: Filter the sample through a 0.22 µm filter before injection.

UPLC-MS/MS Conditions (Example):

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar compounds like iminosugars.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate is commonly employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition for DMJ would be from its protonated molecular ion [M+H]⁺ to a specific fragment ion. For DNJ (as a reference), the transition is often m/z 164.1 → 110.1[8]. A similar transition would be optimized for DMJ.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural determination of DMJ and its derivatives.

Sample Preparation:

  • The purified compound is dissolved in a suitable deuterated solvent, such as D₂O.

NMR Experiments:

  • 1D NMR: ¹H and ¹³C NMR spectra provide initial information about the number and types of protons and carbons in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of the carbon backbone.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the overall structure and connectivity across heteroatoms.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Conclusion

The biosynthesis of deoxymannojirimycin is a fascinating example of how microorganisms and plants construct complex, biologically active molecules from simple metabolic precursors. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is essential for harnessing its potential. This technical guide provides a solid foundation for researchers aiming to explore the biosynthesis of DMJ, engineer its production, and develop novel derivatives with enhanced therapeutic properties. Future research should focus on the detailed characterization of the enzymes specific to the DMJ pathway to fully unravel the stereochemical control mechanisms that govern its formation.

References

The Impact of N-5-Carboxypentyl-1-deoxynojirimycin on N-Linked Glycosylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-linked glycosylation is a pivotal post-translational modification influencing protein folding, stability, and function. The intricate enzymatic pathway that governs this process presents multiple targets for therapeutic intervention and research. This technical guide provides a comprehensive overview of N-5-Carboxypentyl-1-deoxynojirimycin (C-PDA), a potent inhibitor of early-stage N-linked glycan processing. Contrary to its name suggesting mannosidase inhibition, C-PDA is a derivative of deoxynojirimycin and primarily targets ER α-glucosidases I and II. Its inhibitory action leads to the accumulation of glucosylated high-mannose N-glycans on glycoproteins, thereby altering their subsequent processing and function. This document details the mechanism of action of C-PDA, summarizes its inhibitory activity, and provides in-depth experimental protocols for its application in studying N-linked glycosylation.

Introduction to N-Linked Glycosylation and Glucosidase Inhibition

N-linked glycosylation commences in the endoplasmic reticulum (ER) with the en bloc transfer of a pre-assembled oligosaccharide precursor (Glc₃Man₉GlcNAc₂) to nascent polypeptide chains.[1] This initial glycan structure undergoes extensive trimming by a series of glycosidases in the ER and Golgi apparatus. The initial steps of this processing are the sequential removal of the three terminal glucose residues by α-glucosidase I and α-glucosidase II.[2] These deglucosylation events are critical for the proper folding of glycoproteins, as they mediate interactions with ER chaperones like calnexin and calreticulin in the quality control cycle.[2]

Inhibitors of these early processing enzymes are invaluable tools for elucidating the roles of specific glycan structures in cellular processes. N-5-Carboxypentyl-1-deoxynojirimycin (C-PDA) is a synthetic iminosugar that acts as a potent inhibitor of α-glucosidases I and II.[1][3] Its structure, featuring a carboxypentyl group, also facilitates its use in affinity chromatography for the purification of these enzymes.[1][3][4] By blocking the removal of glucose residues, C-PDA treatment leads to the accumulation of immature, fully glucosylated N-glycans on glycoproteins, which can have profound effects on protein trafficking, function, and viral infectivity.

Mechanism of Action of N-5-Carboxypentyl-1-deoxynojirimycin

N-5-Carboxypentyl-1-deoxynojirimycin is a glucose analog that competitively inhibits ER α-glucosidases I and II.[1] These enzymes are responsible for cleaving the terminal glucose residues from the Glc₃Man₉GlcNAc₂ precursor on newly synthesized glycoproteins. Inhibition of these enzymes stalls the N-glycan processing cascade at its earliest stages within the ER. This results in glycoproteins that retain their terminal glucose residues, leading to an accumulation of high-mannose glycans with the structures Glc₁₋₃Man₉GlcNAc₂.[2]

dot

Glc3Man9 Glc₃Man₉GlcNAc₂-Protein GlucosidaseI α-Glucosidase I Glc3Man9->GlucosidaseI -2 Glc Glc1Man9 Glc₁Man₉GlcNAc₂-Protein GlucosidaseII α-Glucosidase II Glc1Man9->GlucosidaseII -1 Glc Man9 Man₉GlcNAc₂-Protein ERQC ER Quality Control (Calnexin/Calreticulin Cycle) Man9->ERQC FurtherProcessing Further Processing (Golgi Apparatus) ERQC->FurtherProcessing CPDA N-5-Carboxypentyl- 1-deoxynojirimycin CPDA->GlucosidaseI CPDA->GlucosidaseII GlucosidaseI->Glc1Man9 GlucosidaseII->Man9

Caption: Inhibition of N-linked glycan processing by C-PDA.

Quantitative Data on Inhibitory Activity

N-5-Carboxypentyl-1-deoxynojirimycin has been demonstrated to be a potent inhibitor of α-glucosidase I. The inhibitory constant (Ki) for this interaction has been determined, highlighting its efficacy. While primarily characterized as a glucosidase I inhibitor, it is also utilized in the purification of glucosidase II, indicating an interaction with this enzyme as well.[4]

InhibitorTarget EnzymeOrganism/SourceInhibitory Constant (Ki)Reference
N-5-Carboxypentyl-1-deoxynojirimycinα-Glucosidase IPig Liver0.45 µM[1]
1-Deoxynojirimycin (Parent Compound)α-Glucosidase IPig Liver2.1 µM[1]

Expected Effects on N-Glycan Profiles

Treatment of cells with N-5-Carboxypentyl-1-deoxynojirimycin is expected to cause a significant shift in the cellular N-glycome. The inhibition of glucosidases I and II prevents the trimming of glucose residues, leading to an accumulation of glucosylated high-mannose structures (Glc₁₋₃Man₇₋₉GlcNAc₂) on mature glycoproteins.[2][5] Consequently, a dramatic reduction in the abundance of complex and hybrid N-glycans is anticipated. This alteration can be quantitatively assessed by mass spectrometry-based N-glycan profiling.

Glycan TypeExpected Change with C-PDA TreatmentRationale
Glucosylated High-MannoseSignificant IncreaseDirect result of the inhibition of α-glucosidases I and II, preventing the removal of terminal glucose residues.[2]
High-Mannose (non-glucosylated)DecreaseThe precursor glycans do not proceed to the non-glucosylated high-mannose stage.
Hybrid N-GlycansSignificant DecreaseProcessing to hybrid structures requires prior removal of glucose and several mannose residues.
Complex N-GlycansSignificant DecreaseFormation of complex glycans is downstream of the inhibited glucosidase steps.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of C-PDA against α-glucosidase.

Materials:

  • α-Glucosidase (from Saccharomyces cerevisiae or other sources)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • N-5-Carboxypentyl-1-deoxynojirimycin (C-PDA)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of C-PDA in phosphate buffer. Create a series of dilutions to determine the IC50 value.

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the C-PDA solution (or buffer for control), and 25 µL of the α-glucosidase solution.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding 25 µL of the pNPG solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding 100 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition for each C-PDA concentration relative to the control and determine the IC50 value.

dot

Start Prepare Reagents (Enzyme, Substrate, Inhibitor) Mix Mix Enzyme and Inhibitor in 96-well plate Start->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation AddSubstrate Add pNPG Substrate Preincubation->AddSubstrate Incubation Incubate at 37°C AddSubstrate->Incubation StopReaction Stop Reaction (add Na₂CO₃) Incubation->StopReaction Measure Measure Absorbance at 405 nm StopReaction->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate CellCulture Cell Culture and C-PDA Treatment ProteinExtraction Protein Extraction CellCulture->ProteinExtraction GlycanRelease N-Glycan Release (PNGase F) ProteinExtraction->GlycanRelease Labeling Glycan Labeling (e.g., 2-AB) GlycanRelease->Labeling Purification HILIC-SPE Purification Labeling->Purification LCMS HILIC-LC-MS/MS Analysis Purification->LCMS DataAnalysis Data Analysis and Profile Comparison LCMS->DataAnalysis CPDA C-PDA GlucosidaseInhibition Glucosidase I/II Inhibition CPDA->GlucosidaseInhibition GlcHighMannose Accumulation of Glucosylated High-Mannose Glycans GlucosidaseInhibition->GlcHighMannose ERQC Altered ER Quality Control GlcHighMannose->ERQC ViralGlycoproteins Misfolding of Viral Envelope Glycoproteins GlcHighMannose->ViralGlycoproteins ERAD Modulation of ERAD ERQC->ERAD UPR Induction of UPR ERQC->UPR Antiviral Antiviral Effects ViralGlycoproteins->Antiviral

References

The Gatekeepers of Glycoprotein Folding: An In-depth Technical Guide to Glucosidase I and II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical roles of endoplasmic reticulum (ER)-resident α-glucosidases I and II in the processing of N-linked glycoproteins. A thorough understanding of these enzymes is paramount for researchers in cell biology, glycobiology, and for professionals in drug development targeting pathways involved in protein quality control and viral glycosylation.

Core Function and Mechanism

Glucosidase I and II are key enzymes in the N-linked glycosylation pathway, responsible for the initial trimming of glucose residues from the precursor oligosaccharide, Glc₃Man₉GlcNAc₂, which is transferred en bloc to nascent polypeptide chains in the ER. This trimming process is a critical checkpoint for proper glycoprotein folding and quality control.

Glucosidase I is a type II transmembrane protein that specifically cleaves the terminal α-1,2-linked glucose residue from the Glc₃Man₉GlcNAc₂ oligosaccharide[1][2]. This initial cleavage is a rapid event, often occurring co-translationally.

Glucosidase II is a heterodimeric soluble enzyme, composed of a catalytic α subunit and a regulatory β subunit, that sequentially removes the two inner α-1,3-linked glucose residues[3][4][5][6][7]. The removal of the first α-1,3-linked glucose by glucosidase II generates a monoglucosylated glycoprotein (Glc₁Man₉GlcNAc₂), a key substrate for the calnexin/calreticulin chaperone system. The subsequent removal of the final glucose residue releases the glycoprotein from this cycle.

Quantitative Enzymatic Parameters

The following tables summarize the known quantitative data for glucosidase I and II activity. It is important to note that kinetic parameters can vary depending on the enzyme source, substrate, and assay conditions.

EnzymeSourceSubstrateK_m_ (mM)V_max_ (mU/mg)Optimal pHOptimal Temperature (°C)
Glucosidase I Bovine Mammary GlandGlc₃Man₉GlcNAc₂--6.6 - 7.0[1]-
Rat Liver (neutral)Maltose1.22[8]-6.0 - 6.5[8]-
Glucosidase II Rat LiverMaltose (high affinity)0.43[3]691[3]6.6 - 7.0 (Bovine)[9]-
Rat LiverMaltose (low affinity)57.7[3]2888[3]

Note: Data for mammalian glucosidase I and II with their physiological oligosaccharide substrates is limited. The provided values are based on available literature and may involve non-physiological substrates or enzymes from different mammalian tissues.

Substrate Specificity and Inhibition

The stringent substrate specificity of glucosidase I and II is crucial for the ordered processing of N-glycans.

EnzymeSubstrates CleavedSubstrates Not CleavedPotent InhibitorsK_i_ / IC_50_
Glucosidase I Terminal α-1,2-linked glucose from Glc₃Man₉GlcNAc₂[1]Glc₂Man₉GlcNAc₂, Glc₁Man₉GlcNAc₂[1]Castanospermine[10][11][12][13][14]0.02 µg/mL (IC₅₀, porcine kidney)[13]
4-methylumbelliferyl α-D-glucopyranoside[1]N-5-carboxypentyldeoxynojirimycin-
Glucosidase II Inner two α-1,3-linked glucose residues from Glc₂Man₉GlcNAc₂ and Glc₁Man₉GlcNAc₂[3][4][15]α-1,2 or α-1,4 linked glucose1-Deoxynojirimycin (DNJ)[16][17][18][19]-
Maltose

Signaling Pathways and Logical Relationships

N-Linked Glycosylation Processing Pathway

This pathway illustrates the sequential action of glucosidase I and II in the initial trimming of the N-linked glycan precursor.

N_Linked_Glycosylation Glc3Man9 Glc₃Man₉GlcNAc₂-Asn-Protein Glc2Man9 Glc₂Man₉GlcNAc₂-Asn-Protein Glc3Man9->Glc2Man9 cleaves α-1,2 glucose Glc1Man9 Glc₁Man₉GlcNAc₂-Asn-Protein Glc2Man9->Glc1Man9 cleaves α-1,3 glucose Man9 Man₉GlcNAc₂-Asn-Protein Glc1Man9->Man9 cleaves α-1,3 glucose GlucosidaseI Glucosidase I GlucosidaseII_1 Glucosidase II GlucosidaseII_2 Glucosidase II

Caption: Sequential glucose trimming in N-linked glycosylation.

The Calnexin/Calreticulin Cycle

This diagram outlines the central role of glucosidase II in mediating the entry and exit of glycoproteins from the calnexin/calreticulin quality control cycle.

Calnexin_Cycle cluster_ER Endoplasmic Reticulum Lumen NascentProtein Nascent Glycoprotein (Glc₃Man₉GlcNAc₂) Glc1Man9 Monoglucosylated Glycoprotein (Glc₁Man₉GlcNAc₂) NascentProtein->Glc1Man9 Trimming CNX_CRT Calnexin/ Calreticulin Glc1Man9->CNX_CRT Binding FoldedProtein Correctly Folded Glycoprotein (Man₉GlcNAc₂) GlucosidaseII_exit Glucosidase II Golgi Golgi FoldedProtein->Golgi Export MisfoldedProtein Misfolded Glycoprotein (Man₉GlcNAc₂) UGGT UGGT MisfoldedProtein->UGGT Recognition GlucosidaseI_II Glucosidase I & II CNX_CRT->FoldedProtein Folding & Release CNX_CRT->MisfoldedProtein Release of unfolded protein GlucosidaseII_exit->CNX_CRT Trimming UGGT->Glc1Man9 Reglucosylation

Caption: The Calnexin/Calreticulin glycoprotein folding cycle.

Experimental Protocols

Glucosidase Activity Assay using p-Nitrophenyl-α-D-glucopyranoside (pNPG)

This colorimetric assay is a standard method for measuring α-glucosidase activity.

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (e.g., 50 mM, pH 6.8).

    • pNPG Substrate Solution (e.g., 5 mM in buffer).

    • Enzyme Solution (purified or cell lysate containing glucosidase).

    • Stop Solution (e.g., 0.1 M Sodium Carbonate).

  • Assay Procedure:

    • Pre-warm all solutions to the desired reaction temperature (e.g., 37°C).

    • In a microplate well or cuvette, add a defined volume of buffer and enzyme solution.

    • Initiate the reaction by adding the pNPG substrate solution.

    • Incubate for a specific time, ensuring the reaction remains in the linear range.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Data Analysis:

    • Calculate the concentration of p-nitrophenol released using a standard curve.

    • Determine the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of protein.

In Vitro Glycoprotein Deglycosylation Assay

This protocol is used to assess the removal of N-linked glycans from a purified glycoprotein.

Methodology:

  • Reaction Setup:

    • Combine the purified glycoprotein, reaction buffer (e.g., provided with a commercial deglycosylation kit), and a denaturant (e.g., SDS) if required for complete deglycosylation.

    • Heat the mixture to denature the glycoprotein, then cool.

    • Add a non-ionic detergent (e.g., Triton X-100 or NP-40) to counteract the SDS.

    • Add the deglycosylating enzyme (e.g., PNGase F, which cleaves between the innermost GlcNAc and the asparagine residue).

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient duration (e.g., 1-4 hours or overnight).

  • Analysis:

    • Analyze the reaction products by SDS-PAGE. A successful deglycosylation will result in a downward shift in the molecular weight of the glycoprotein, observable as a faster migrating band compared to the untreated control.

Experimental Workflow for Studying Glucosidase Inhibition in a Cellular Context

This workflow outlines the steps to investigate the effect of a glucosidase inhibitor on glycoprotein processing and trafficking.

Experimental_Workflow start Start: Cell Culture with Target Glycoprotein Expression treat Treat cells with Glucosidase Inhibitor (e.g., Castanospermine) start->treat pulse_chase Pulse-Chase Radiolabeling (e.g., ³⁵S-Met/Cys) treat->pulse_chase lysis Cell Lysis at Different Chase Times pulse_chase->lysis ip Immunoprecipitation of Target Glycoprotein lysis->ip endoH Endoglycosidase H (Endo H) Digestion ip->endoH sds_page SDS-PAGE and Autoradiography endoH->sds_page analysis Analysis of Glycan Processing and Protein Trafficking sds_page->analysis

Caption: Workflow for analyzing glucosidase inhibitor effects.

This guide provides a foundational understanding of glucosidase I and II, essential for any researcher or professional working in related fields. Further investigation into the specific kinetics and regulatory mechanisms of these enzymes will undoubtedly pave the way for novel therapeutic strategies.

References

An In-Depth Technical Guide to the Chemical Synthesis of N-5-Carboxypentyl-deoxymannojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-5-Carboxypentyl-deoxymannojirimycin, a significant iminosugar derivative with applications in glycobiology and drug discovery. This document details the synthetic pathway, experimental protocols, and relevant biological context, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.

Introduction

This compound is a derivative of 1-deoxymannojirimycin (DMJ), a potent inhibitor of α-mannosidases. The addition of the N-5-carboxypentyl side chain allows for the covalent attachment of this iminosugar to a solid support, creating an affinity resin for the purification of mannose-processing enzymes such as glucosidase I.[1] This capability is invaluable for studying the enzymes involved in N-linked glycoprotein processing, a critical pathway in cellular biology. The synthesis of this molecule is crucial for the development of tools to investigate these biological processes and for the potential development of therapeutic agents.

Synthetic Strategy

The primary synthetic route to this compound is a two-step process commencing with the parent iminosugar, 1-deoxymannojirimycin. The core of the synthesis is the N-alkylation of the piperidine nitrogen of the deoxymannojirimycin ring. This is most effectively achieved through reductive amination, a robust and high-yield method for forming carbon-nitrogen bonds.

The overall synthetic transformation is as follows:

  • Reductive Amination: 1-deoxymannojirimycin is reacted with a protected form of the C6 aldehyde-acid, typically methyl 5-formylvalerate. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form the stable secondary amine, N-(5-methoxycarbonylpentyl)-deoxymannojirimycin.

  • Hydrolysis: The methyl ester protecting group is then removed by acid hydrolysis to yield the final product, this compound.

This strategy is efficient, with reported overall yields as high as 97%.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of N-(5-Methoxycarbonylpentyl)-deoxymannojirimycin (Reductive Amination)

Materials:

  • 1-Deoxymannojirimycin

  • Methyl 5-formylvalerate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Dowex 50 (H⁺ form) resin

  • Ammonia solution

Procedure:

  • A solution of 1-deoxymannojirimycin and a molar excess of methyl 5-formylvalerate is prepared in methanol.

  • The pH of the solution is adjusted to neutral (pH ~7) using a solution of HCl in methanol.

  • Sodium cyanoborohydride is added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and applied to a column of Dowex 50 (H⁺ form) resin.

  • The column is washed with water to remove unreacted aldehyde and other impurities.

  • The product is eluted from the column with an aqueous ammonia solution.

  • The ammonia solution is evaporated to dryness to yield N-(5-methoxycarbonylpentyl)-deoxymannojirimycin as a solid.

Step 2: Synthesis of this compound (Hydrolysis)

Materials:

  • N-(5-Methoxycarbonylpentyl)-deoxymannojirimycin

  • 5% Aqueous Hydrochloric Acid (HCl)

Procedure:

  • The N-(5-methoxycarbonylpentyl)-deoxymannojirimycin obtained from Step 1 is dissolved in 5% aqueous HCl.

  • The solution is heated at reflux for several hours until the hydrolysis is complete (monitored by TLC or NMR).

  • The solution is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting solid is lyophilized to yield this compound hydrochloride.

Data Presentation

StepReactantsProductReagents & ConditionsYield
11-Deoxymannojirimycin, Methyl 5-formylvalerateN-(5-Methoxycarbonylpentyl)-deoxymannojirimycinNaBH₃CN, MeOH, neutral pH, room temperatureHigh
2N-(5-Methoxycarbonylpentyl)-deoxymannojirimycinThis compound5% aq. HCl, reflux~97% (overall)

Note: Specific yields for each step are not detailed in the provided search results, but the overall yield is reported to be very high.

Mandatory Visualizations

Chemical Synthesis Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrolysis cluster_2 Purification 1-Deoxymannojirimycin 1-Deoxymannojirimycin Intermediate_Iminium_Ion Intermediate_Iminium_Ion 1-Deoxymannojirimycin->Intermediate_Iminium_Ion MeOH, pH 7 Methyl_5_formylvalerate Methyl_5_formylvalerate Methyl_5_formylvalerate->Intermediate_Iminium_Ion Product_1 N-(5-Methoxycarbonylpentyl)- deoxymannojirimycin Intermediate_Iminium_Ion->Product_1 NaBH3CN Product_2 N-5-Carboxypentyl- deoxymannojirimycin Product_1->Product_2 5% aq. HCl, Reflux Purification Ion-Exchange Chromatography (Dowex 50, H+ form) Product_1->Purification

Caption: Workflow for the synthesis of this compound.

Biological Role: Inhibition of Glycoprotein Processing

G cluster_0 Endoplasmic Reticulum Nascent_Glycoprotein Nascent Glycoprotein (with Glc3Man9GlcNAc2) Glucosidase_I Glucosidase I Nascent_Glycoprotein->Glucosidase_I Processed_Glycoprotein_1 Processed Glycoprotein (with Glc2Man9GlcNAc2) Glucosidase_I->Processed_Glycoprotein_1 Glucosidase_II Glucosidase II Processed_Glycoprotein_1->Glucosidase_II Processed_Glycoprotein_2 Further Processing Glucosidase_II->Processed_Glycoprotein_2 Inhibitor N-5-Carboxypentyl- deoxymannojirimycin Inhibitor->Glucosidase_I Inhibition

Caption: Inhibition of Glucosidase I in the N-linked glycoprotein processing pathway.

Conclusion

The chemical synthesis of this compound is a straightforward and high-yielding process that provides a valuable tool for biochemical research. The reductive amination strategy is robust and allows for the efficient N-alkylation of the deoxymannojirimycin core. The resulting molecule serves as a potent inhibitor of key enzymes in the glycoprotein processing pathway and, when immobilized on a solid support, is an excellent ligand for affinity purification of these enzymes. This technical guide provides the necessary information for researchers to synthesize and utilize this important iminosugar derivative in their studies.

References

N-5-Carboxypentyl-deoxymannojirimycin: A Technical Guide to its Function as a Glucose Analogue Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-5-Carboxypentyl-deoxymannojirimycin is a synthetic iminosugar, a class of carbohydrate mimetics that act as potent inhibitors of glycosidases. As a derivative of deoxymannojirimycin (DMJ), it is designed to target mannosidases, key enzymes in the N-linked glycoprotein processing pathway. This technical guide provides a comprehensive overview of this compound as a glucose analogue inhibitor, detailing its mechanism of action, potential applications in research, and methodologies for its study. While specific quantitative inhibitory data for this particular derivative is not extensively available in public literature, this guide draws upon the well-established characteristics of its parent compound, deoxymannojirimycin, and related N-alkylated derivatives to provide a robust framework for its investigation.

Introduction: The Role of Glycosidases in Glycoprotein Processing

N-linked glycosylation is a critical post-translational modification that affects protein folding, trafficking, and function. This process involves the enzymatic trimming of a precursor oligosaccharide (Glc₃Man₉GlcNAc₂) in the endoplasmic reticulum (ER) and Golgi apparatus. A key family of enzymes in this pathway are the α-mannosidases, which selectively cleave mannose residues. Inhibition of these enzymes offers a powerful tool to study the consequences of altered glycoprotein processing and holds therapeutic potential in various diseases, including viral infections and cancer.

Deoxymannojirimycin (DMJ) is a well-characterized inhibitor of Class I α-1,2-mannosidases. The addition of an N-5-carboxypentyl group to the DMJ core structure is intended to modify its properties, potentially enhancing its binding affinity, cellular uptake, or providing a linker for conjugation to other molecules or solid supports for affinity chromatography.

Mechanism of Action

This compound, as a glucose/mannose analogue, is believed to act as a competitive inhibitor of α-mannosidases. Its piperidine ring mimics the oxocarbenium ion-like transition state of the mannosyl cation during glycosidic bond cleavage. The polyhydroxylated structure facilitates binding to the active site of the enzyme, while the protonated nitrogen at physiological pH can interact with acidic residues in the catalytic site, leading to potent inhibition.

By inhibiting α-mannosidase I in the Golgi apparatus, this compound is expected to halt the trimming of high-mannose N-glycans, leading to the accumulation of glycoproteins with immature Man₉GlcNAc₂ or Man₈GlcNAc₂ structures. This disruption of the normal processing pathway can have significant downstream consequences, including altered protein folding, quality control, and trafficking.

Quantitative Data on Related Inhibitors

InhibitorTarget EnzymeEnzyme SourceInhibition Constant (Kᵢ)
Deoxymannojirimycin (DMJ)α-Mannosidase IIRat LiverNon-competitive inhibitor
N-5-Carboxypentyl-1-deoxynojirimycinGlucosidase IPig Liver0.45 µM

Experimental Protocols

In Vitro α-Mannosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency of this compound against α-mannosidase.

Materials:

  • α-Mannosidase (e.g., from Jack Bean)

  • p-Nitrophenyl-α-D-mannopyranoside (pNPM) as substrate

  • Assay Buffer: 0.1 M Sodium Acetate, pH 4.5

  • Stop Solution: 0.2 M Sodium Carbonate

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 50 µL of the inhibitor dilution to each well.

  • Add 25 µL of the α-mannosidase solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the pNPM substrate solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Analysis of N-linked Glycan Processing in Cultured Cells

This protocol outlines a method to assess the effect of this compound on glycoprotein processing in a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Endoglycosidase H (Endo H)

  • SDS-PAGE reagents and equipment

  • Western blotting reagents and equipment

  • Antibody against a glycoprotein of interest

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound for 24-48 hours.

  • Harvest the cells and prepare cell lysates.

  • Determine the protein concentration of the lysates.

  • Treat a portion of each lysate with Endo H according to the manufacturer's instructions. Endo H cleaves high-mannose and hybrid N-glycans but not complex N-glycans.

  • Separate the protein lysates (with and without Endo H treatment) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against a specific glycoprotein.

  • Analyze the results: an increased sensitivity to Endo H digestion (observed as a downward shift in the molecular weight of the glycoprotein) in treated cells compared to untreated cells indicates an accumulation of high-mannose glycans due to mannosidase inhibition.

Signaling Pathways and Cellular Processes Affected

Inhibition of α-mannosidase by this compound is expected to have a profound impact on the N-linked glycoprotein processing pathway, which in turn can modulate various cellular signaling and quality control mechanisms.

N_Glycan_Processing_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Glc3Man9 Glc₃Man₉GlcNAc₂-Protein Man9 Man₉GlcNAc₂-Protein Glc3Man9->Man9 Glucosidases I & II Man9_golgi Man₉GlcNAc₂-Protein Man9->Man9_golgi Transport Man5 Man₅GlcNAc₂-Protein Complex Complex N-Glycans Man5->Complex Further Processing Man9_golgi->Man5 α-Mannosidase I Inhibitor N-5-Carboxypentyl- deoxymannojirimycin Inhibitor->Man9_golgi Inhibits

Inhibition of α-Mannosidase I in the N-Glycan Processing Pathway.

By causing the accumulation of high-mannose glycans, this compound can interfere with the ER-associated degradation (ERAD) pathway. ERAD is a quality control mechanism that identifies and targets misfolded glycoproteins for degradation. The trimming of mannose residues is a crucial signal for the recognition of terminally misfolded proteins by lectins such as EDEM and OS-9, which target them to the proteasome. Inhibition of mannosidase can therefore lead to the accumulation of misfolded proteins in the ER, inducing ER stress and the unfolded protein response (UPR).

ERAD_Pathway_Inhibition Misfolded Misfolded Glycoprotein (High-Mannose) MannoseTrimming Mannose Trimming (α-Mannosidase I) Misfolded->MannoseTrimming Accumulation Accumulation of Misfolded Glycoproteins Recognition Recognition by ERAD Lectins (OS-9/EDEM) MannoseTrimming->Recognition Proteasome Proteasomal Degradation Recognition->Proteasome Inhibitor N-5-Carboxypentyl- deoxymannojirimycin Inhibitor->MannoseTrimming ER_Stress ER Stress / UPR Accumulation->ER_Stress

Impact of Mannosidase Inhibition on the ERAD Pathway.

Potential Applications

The ability of this compound to modulate glycoprotein processing makes it a valuable tool for:

  • Virology Research: Many viruses, including HIV and influenza, rely on the host cell's glycosylation machinery for the proper folding and function of their envelope glycoproteins. Inhibition of mannosidase can lead to the production of non-infectious viral particles.

  • Cancer Biology: Altered glycosylation is a hallmark of cancer. Investigating the effects of mannosidase inhibitors can provide insights into the role of specific glycan structures in tumor progression, metastasis, and immune evasion.

  • Drug Development: The carboxypentyl linker provides a handle for conjugation to other molecules, enabling the development of targeted drug delivery systems or probes for identifying mannosidase-expressing cells.

  • Affinity Chromatography: When immobilized on a solid support, this compound can be used for the affinity purification of mannosidases and other mannose-binding proteins.

Conclusion

This compound represents a promising chemical tool for the study of N-linked glycoprotein processing and its role in health and disease. While further studies are needed to fully characterize its specific inhibitory properties, its design as a deoxymannojirimycin analogue suggests it will be a potent inhibitor of α-mannosidases. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the diverse applications of this compound in their own investigations. The continued exploration of such glycosidase inhibitors will undoubtedly advance our understanding of glycobiology and open new avenues for therapeutic intervention.

An In-depth Technical Guide to the Biological Activities of N-alkylated Deoxynojirimycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of N-alkylated deoxynojirimycin (DNJ) derivatives. These iminosugars are potent inhibitors of α-glucosidases and have garnered significant interest for their therapeutic potential in a range of diseases, including viral infections and diabetes. This document details their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant pathways and workflows.

Core Biological Activities and Mechanism of Action

1-Deoxynojirimycin (DNJ) is a naturally occurring iminosugar, an analogue of glucose where the ring oxygen is replaced by a nitrogen atom. This structural modification is key to its biological activity. The N-alkylated derivatives of DNJ have been extensively studied to enhance its therapeutic properties, such as increasing potency and improving pharmacokinetic profiles.

The primary mechanism of action of N-alkylated DNJ derivatives is the competitive inhibition of α-glucosidases, particularly the endoplasmic reticulum (ER)-resident enzymes α-glucosidase I and II.[1] These enzymes are crucial for the proper folding of newly synthesized glycoproteins. By mimicking the oxocarbenium ion transition state of the glucose substrate, DNJ derivatives bind to the active site of these enzymes and prevent the trimming of glucose residues from N-linked glycans on nascent polypeptides.[2][3]

This inhibition of glycoprotein processing has significant downstream effects, forming the basis for the antiviral and other biological activities of these compounds. For many enveloped viruses, the correct folding of their envelope glycoproteins is essential for viral assembly, maturation, and infectivity.[3] By inducing the misfolding of these viral glycoproteins, N-alkylated DNJ derivatives can reduce the secretion of infectious viral particles.[1][4]

Beyond their antiviral effects, the α-glucosidase inhibitory activity of DNJ derivatives is also the basis for their use as antidiabetic agents. By inhibiting α-glucosidases in the small intestine, they delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.[2] Some derivatives have also been investigated for their potential in treating glycolipid storage disorders like Gaucher's disease by inhibiting glucosylceramide synthase. Furthermore, research has explored their potential as anticancer and immunomodulatory agents.

Quantitative Data on Biological Activities

The following tables summarize the inhibitory concentrations (IC50), effective concentrations (EC50), cytotoxic concentrations (CC50), and inhibition constants (Ki) for various N-alkylated deoxynojirimycin derivatives against different targets.

Table 1: α-Glucosidase Inhibitory Activity

CompoundN-Alkyl ChainIC50 (µM)Ki (µM)Enzyme SourceReference
1-Deoxynojirimycin (DNJ)-222.4 ± 0.5-α-glucosidase[2]
Acarbose (Standard)-822.0 ± 1.5-α-glucosidase[2]
Compound 43 Cinnamic acid derivative with pentyl linker30.0 ± 0.610α-glucosidase[2]
Compound 40 Cinnamic acid derivative with ethyl linker160.5 ± 0.652α-glucosidase[2]
Compound 34 Methyl 4-hydroxycinnamate derivative with hexyl linker417.0 ± 0.14150α-glucosidase[2]
N-nonyl-DNJ (NN-DNJ)C90.42-Acid α-glucosidase[5]
N-(6'-(4''-azido-2''-nitrophenylamino)hexyl)-1-deoxynojirimycinC6 with azido-nitrophenyl group0.017-α-glucosidase I[6][7]

Table 2: Antiviral Activity against Dengue Virus (DENV)

CompoundN-SubstituentEC50 (µM)CC50 (µM)Cell LineReference
CM-10-18 (Compound 7 )Oxygenated N-alkyl chain6.5>500BHK[8][9]
Compound 2h 3,4-dimethylcyclohexylmethyl0.3-0.5>500BHK[8][9]
Compound 2l 4-tert-butylcyclohexylmethyl0.3-0.5>500BHK[8][9]
Compound 3j 4-tert-butylphenoxyethyl0.3-0.5>500BHK[8][9]
Compound 3l 3,5-dimethylphenoxyethyl0.3-0.5>500BHK[8][9]
Compound 3v 4-biphenylmethoxyethyl0.3-0.5>500BHK[8][9]
Compound 4b 4-tert-butylphenylpropyl0.3-0.5>500BHK[8][9]
Compound 4c 4-biphenylpropyl0.3-0.5>500BHK[8][9]

Experimental Protocols

General Synthesis of N-Alkylated Deoxynojirimycin Derivatives

This protocol describes a general method for the N-alkylation of 1-deoxynojirimycin via nucleophilic substitution.

Materials:

  • 1-Deoxynojirimycin (DNJ)

  • Appropriate alkyl bromide or tosylate

  • Potassium carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • To a solution of 1-deoxynojirimycin (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0-3.0 equivalents).

  • Add the desired alkyl bromide or tosylate (1.1-1.5 equivalents) to the mixture.

  • Stir the reaction mixture at 60-80°C overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol) to yield the pure N-alkylated DNJ derivative.

  • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of DNJ derivatives against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • 1-Deoxynojirimycin derivatives (test compounds)

  • Acarbose (positive control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.

  • In a 96-well plate, add 50 µL of the phosphate buffer to the blank and control wells. Add 50 µL of the various concentrations of the test compounds and acarbose to the respective sample wells.

  • Add 50 µL of the α-glucosidase solution (0.2 U/mL in phosphate buffer) to all wells except the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG solution (5 mM in phosphate buffer) to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of the 0.2 M Na2CO3 solution to each well.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Plaque Reduction Assay

This assay determines the antiviral activity of the compounds by quantifying the reduction in viral plaques.

Materials:

  • Susceptible host cells (e.g., BHK-21 for Dengue virus)

  • Virus stock of known titer

  • N-alkylated DNJ derivatives

  • Cell culture medium (e.g., MEM)

  • Fetal Bovine Serum (FBS)

  • Agarose or carboxymethylcellulose (CMC) for overlay

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed the host cells in multi-well plates and grow them to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock in serum-free medium.

  • Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

  • Infect the cell monolayers with the virus dilutions for 1-2 hours at 37°C to allow for viral adsorption.

  • During the infection period, prepare different concentrations of the test compounds in the overlay medium (e.g., medium with 2% FBS and 1% agarose or CMC).

  • After incubation, remove the virus inoculum and gently add the overlay medium containing the test compounds (or no compound for the virus control) to the respective wells.

  • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-5 days).

  • After the incubation period, fix the cells with a formaldehyde solution.

  • Remove the overlay and stain the cell monolayer with crystal violet solution.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

  • Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Cytotoxicity (MTT) Assay

This assay is used to assess the cytotoxicity of the DNJ derivatives on the host cells.

Materials:

  • Host cells used in the antiviral assay

  • N-alkylated DNJ derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the host cells in a 96-well plate and allow them to attach and grow for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include wells with medium only (no cells) as a blank and wells with cells and medium without the compound as a control.

  • Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

  • Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation DNJ 1-Deoxynojirimycin (DNJ) Synthesis N-Alkylation Reaction DNJ->Synthesis AlkylHalide Alkyl Halide / Tosylate AlkylHalide->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization alphaGlucosidase α-Glucosidase Inhibition Assay Characterization->alphaGlucosidase Antiviral Antiviral Activity Assay (Plaque Reduction) Characterization->Antiviral Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity IC50 Determine IC50 alphaGlucosidase->IC50 EC50 Determine EC50 Antiviral->EC50 CC50 Determine CC50 Cytotoxicity->CC50

Caption: Experimental workflow for the synthesis and biological evaluation of N-alkylated DNJ derivatives.

N-Linked Glycosylation Pathway and Inhibition

n_linked_glycosylation cluster_er Endoplasmic Reticulum (ER) Lumen cluster_outcome Viral Outcome NascentProtein Nascent Viral Glycoprotein GlycosylatedProtein Glycosylated Protein (Glc3Man9GlcNAc2-Protein) NascentProtein->GlycosylatedProtein Glc3Man9 Glycan Precursor (Glc3Man9GlcNAc2) Glc3Man9->GlycosylatedProtein OST Glc1Man9 Monoglucosylated Protein (Glc1Man9GlcNAc2-Protein) GlycosylatedProtein->Glc1Man9 Trimming GlucosidaseI α-Glucosidase I Man9 Trimmed Glycoprotein (Man9GlcNAc2-Protein) Glc1Man9->Man9 Trimming GlucosidaseII α-Glucosidase II Calnexin Calnexin/ Calreticulin Cycle Man9->Calnexin FoldedProtein Correctly Folded Viral Glycoprotein Calnexin->FoldedProtein MisfoldedProtein Misfolded Viral Glycoprotein Calnexin->MisfoldedProtein Golgi Transport to Golgi FoldedProtein->Golgi VirionAssembly Virion Assembly FoldedProtein->VirionAssembly Degradation ER-Associated Degradation (ERAD) MisfoldedProtein->Degradation NonInfectiousVirus Reduced Infectious Virus Production MisfoldedProtein->NonInfectiousVirus DNJ N-Alkylated DNJ Derivative DNJ->GlucosidaseI Inhibits DNJ->GlucosidaseII Inhibits InfectiousVirus Infectious Virus Production VirionAssembly->InfectiousVirus

Caption: Inhibition of N-linked glycosylation by N-alkylated DNJ derivatives leading to reduced viral infectivity.

References

Deoxymannojirimycin: A Technical Guide to its Early Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxymannojirimycin (DMJ), a mannose analogue, emerged in early virology research as a potent inhibitor of the host-mediated N-linked glycosylation pathway. By specifically targeting the endoplasmic reticulum-resident enzyme α-1,2-mannosidase I, DMJ disrupts the maturation of viral envelope glycoproteins, a critical step for the viability and infectivity of numerous enveloped viruses. This disruption leads to misfolded glycoproteins, triggering the Unfolded Protein Response (UPR) and ultimately interfering with viral assembly and release. This technical guide delves into the foundational research on DMJ's antiviral properties, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Mechanism of Antiviral Action

Deoxymannojirimycin exerts its antiviral effects by acting as a competitive inhibitor of α-1,2-mannosidase I, an essential enzyme in the N-linked glycosylation pathway within the host cell's endoplasmic reticulum (ER) and Golgi apparatus.[1] This pathway is responsible for the post-translational modification of viral envelope glycoproteins, which is crucial for their proper folding, stability, and function.[1]

Inhibition of α-1,2-mannosidase I by DMJ leads to the accumulation of glycoproteins with high-mannose-type oligosaccharides, preventing the formation of complex and hybrid N-glycans.[2] This aberrant glycosylation results in misfolded viral glycoproteins, which are then retained in the ER and targeted for degradation. The accumulation of these misfolded proteins triggers a cellular stress response known as the Unfolded Protein Response (UPR), which can lead to the induction of apoptosis and further limit viral replication.[2] Consequently, the production of infectious viral particles is significantly reduced.

Quantitative Data on Antiviral Activity

The following tables summarize key quantitative data from early research on the inhibitory effects of deoxymannojirimycin.

Table 1: Inhibitory Concentration (IC50) of Deoxymannojirimycin against α-1,2-Mannosidase I

Enzyme SourceIC50Reference
Mung Bean0.02 µM (20 nM)[3]
Not Specified20 µM[1]

Table 2: Antiviral Activity (EC50) of Deoxymannojirimycin against HIV-1

Virus Strain(s)Cell LineEC50 (µM)Reference
Mutant HIV-1 StrainsCEM cells90 - 155[1]

Key Experimental Protocols

Plaque Reduction Assay

This assay is a standard method to determine the effect of an antiviral compound on the ability of a virus to form plaques, which are localized areas of cell death in a monolayer.[4][5]

Materials:

  • Madin-Darby canine kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Virus stock (e.g., Influenza A virus)

  • Deoxymannojirimycin (DMJ)

  • Trypsin

  • Semi-solid overlay medium (e.g., Avicel or agarose)

  • Crystal Violet staining solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed 6-well or 12-well plates with MDCK cells to form a confluent monolayer overnight.

  • Virus Dilution: Prepare serial ten-fold dilutions of the virus stock in DMEM.

  • Infection: Wash the cell monolayers with PBS and infect with the virus dilutions for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: Prepare various concentrations of DMJ in the semi-solid overlay medium.

  • Overlay: After the adsorption period, remove the viral inoculum and wash the cells. Add the overlay medium containing the different concentrations of DMJ to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques are formed in the control wells (no DMJ).

  • Staining: Remove the overlay medium and fix the cells with 10% formalin. Stain the cell monolayer with 1% crystal violet solution.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Calculation: The percentage of plaque reduction is calculated for each DMJ concentration compared to the virus control. The 50% inhibitory concentration (IC50) is then determined.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of an antiviral compound to protect cells from the destructive effects of viral infection.

Materials:

  • Host cell line susceptible to the virus (e.g., CEM cells for HIV-1)

  • Complete cell culture medium

  • Virus stock

  • Deoxymannojirimycin (DMJ)

  • 96-well cell culture plates

  • Cell viability dye (e.g., Neutral Red or MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 96-well plates with host cells to achieve a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of DMJ in cell culture medium.

  • Infection and Treatment: Add the virus to the wells, followed by the different concentrations of DMJ. Include virus-only and cell-only controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until significant CPE is observed in the virus control wells.

  • Staining: Add the cell viability dye to each well and incubate according to the dye's protocol.

  • Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: The 50% effective concentration (EC50), the concentration of DMJ that protects 50% of the cells from virus-induced death, is calculated using regression analysis.

Visualizing the Molecular Pathways

N-Linked Glycosylation Pathway

The following diagram illustrates the N-linked glycosylation pathway in the endoplasmic reticulum and Golgi apparatus, highlighting the step inhibited by Deoxymannojirimycin.

N_Linked_Glycosylation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus NascentPolypeptide Nascent Polypeptide OST Oligosaccharyl- transferase (OST) NascentPolypeptide->OST PrecursorOligosaccharide Precursor Oligosaccharide (Glc3Man9GlcNAc2) PrecursorOligosaccharide->OST Glucosidase_I_II Glucosidase I & II OST->Glucosidase_I_II Glycoprotein (Glc3Man9GlcNAc2-R) Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glucosidase_I_II->Calnexin_Calreticulin Glycoprotein (Glc1Man9GlcNAc2-R) Mannosidase_I α-1,2-Mannosidase I Calnexin_Calreticulin->Mannosidase_I Correctly Folded Glycoprotein (Man9GlcNAc2-R) Mannosidase_II Mannosidase II Mannosidase_I->Mannosidase_II High-Mannose Glycoprotein (Man5-8GlcNAc2-R) DMJ Deoxymannojirimycin DMJ->Mannosidase_I Inhibition Glycosyltransferases Glycosyltransferases Mannosidase_II->Glycosyltransferases ComplexGlycan Complex/Hybrid N-Glycans Glycosyltransferases->ComplexGlycan

N-Linked Glycosylation Pathway Inhibition by DMJ
Unfolded Protein Response (UPR) Pathway

The accumulation of misfolded glycoproteins due to DMJ treatment triggers the Unfolded Protein Response (UPR), a complex signaling network designed to alleviate ER stress.

UPR_Pathway cluster_ER_Lumen ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol_Nucleus Cytosol / Nucleus MisfoldedProteins Misfolded Glycoproteins (Accumulation due to DMJ) BiP BiP MisfoldedProteins->BiP PERK PERK BiP->PERK Release IRE1 IRE1 BiP->IRE1 ATF6 ATF6 BiP->ATF6 eIF2a eIF2α PERK->eIF2a Phosphorylation XBP1s XBP1s IRE1->XBP1s Splicing of XBP1 mRNA ATF6n ATF6n ATF6->ATF6n Cleavage & Translocation to Nucleus ATF4 ATF4 eIF2a->ATF4 Translation Attenuation Apoptosis Apoptosis ATF4->Apoptosis CHOP ChaperoneUpregulation Chaperone Upregulation ATF4->ChaperoneUpregulation XBP1s->ChaperoneUpregulation ATF6n->ChaperoneUpregulation

Unfolded Protein Response (UPR) Activation
Experimental Workflow for Antiviral Screening

The following diagram outlines a general workflow for screening antiviral compounds like deoxymannojirimycin.

Antiviral_Screening_Workflow Start Start: Antiviral Compound (e.g., Deoxymannojirimycin) CytotoxicityAssay Cytotoxicity Assay (e.g., MTT Assay) Start->CytotoxicityAssay AntiviralAssay Primary Antiviral Assay (e.g., CPE Inhibition Assay) Start->AntiviralAssay DetermineCC50 Determine CC50 (50% Cytotoxic Concentration) CytotoxicityAssay->DetermineCC50 DetermineCC50->AntiviralAssay Inform concentration range DetermineEC50 Determine EC50 (50% Effective Concentration) AntiviralAssay->DetermineEC50 SecondaryAssay Secondary Antiviral Assay (e.g., Plaque Reduction Assay) DetermineEC50->SecondaryAssay Active Compounds ConfirmIC50 Confirm IC50 (50% Inhibitory Concentration) SecondaryAssay->ConfirmIC50 MechanismOfAction Mechanism of Action Studies ConfirmIC50->MechanismOfAction End Lead Compound Identification MechanismOfAction->End

General Antiviral Screening Workflow

References

Methodological & Application

Application Notes and Protocols for N-5-Carboxypentyl-deoxymannojirimycin (CDJ) Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-5-Carboxypentyl-deoxymannojirimycin (CDJ) affinity chromatography is a powerful technique for the specific purification of mannose-binding proteins, particularly α-mannosidases. This method leverages the high affinity and specificity of deoxymannojirimycin, a potent inhibitor of certain mannosidases, for its target enzymes. The N-5-carboxypentyl linker enables the covalent attachment of this inhibitor to a chromatography resin, creating a stationary phase that selectively captures mannosidases from complex biological mixtures. This approach is invaluable for researchers studying glycoprotein processing, lysosomal storage diseases, and for the development of therapeutic agents targeting these pathways.

Principle of the Method

The principle of CDJ affinity chromatography is based on the specific interaction between the immobilized CDJ ligand and the active site of mannose-processing enzymes. 1-deoxymannojirimycin acts as a competitive inhibitor of α-mannosidase I by mimicking the mannose substrate. This interaction is highly selective, allowing for the efficient capture of target proteins while other components of the sample pass through the column. Elution of the bound protein is typically achieved by introducing a competitive inhibitor, such as free mannose, or by altering the pH to disrupt the ligand-protein interaction.

Applications

  • Purification of α-mannosidases: The primary application is the isolation of various α-mannosidases, such as the ER-resident Man9-mannosidase, from cellular extracts and other biological samples.[1]

  • Study of N-glycan processing: By purifying the enzymes involved, researchers can better understand the intricate N-glycan processing pathway, which is crucial for proper protein folding and function.[2][3]

  • Drug development: This technique can be used to screen for and characterize potential inhibitors of mannosidases, which are therapeutic targets for various diseases, including cancer and viral infections.[4][5]

  • Enzyme kinetics and characterization: Purified mannosidases are essential for detailed kinetic studies and biochemical characterization.

Quantitative Data Summary

The following table provides representative data for the purification of a neutral α-mannosidase from a cellular extract, illustrating the effectiveness of a multi-step purification strategy that includes a final CDJ-affinity chromatography step.

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification (-fold)
Crude Extract150003000.021001
Microsomal Fraction25002500.1835
Solubilized Extract12002200.18739
Ion Exchange Chromatography801501.885094
CDJ-Affinity Chromatography 0.5 90 180 30 9000

Data is adapted from a similar mannosidase purification protocol and is intended to be representative.

Experimental Protocols

Preparation of CDJ-Affinity Resin

This protocol describes the coupling of this compound to an activated Sepharose resin.

Materials:

  • This compound (CDJ)

  • N-Hydroxysuccinimide (NHS)-activated Sepharose 4 Fast Flow (or similar)

  • Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0

  • Wash Buffer 1: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0

  • Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • Dimethylformamide (DMF) or a suitable solvent for CDJ

Procedure:

  • Dissolve CDJ in a minimal amount of DMF and then dilute with Coupling Buffer to the desired final concentration (e.g., 5-10 mg/mL).

  • Wash the NHS-activated Sepharose with ice-cold 1 mM HCl to remove preservatives.

  • Immediately mix the washed resin with the CDJ solution.

  • Incubate the mixture overnight at 4°C with gentle agitation.

  • After coupling, collect the resin by centrifugation or filtration and wash away excess ligand with Coupling Buffer.

  • Block any remaining active groups on the resin by incubating with Blocking Buffer for 2-4 hours at room temperature.

  • Wash the resin with alternating cycles of Wash Buffer 1 and Wash Buffer 2 (3-5 cycles).

  • Finally, wash the resin with a neutral buffer (e.g., PBS) and store at 4°C in a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).

Affinity Purification of α-Mannosidase

This protocol outlines the steps for purifying an α-mannosidase from a pre-clarified cellular lysate.

Materials:

  • CDJ-Affinity Resin

  • Equilibration/Wash Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4

  • Elution Buffer: Equilibration/Wash Buffer containing 0.2 M α-methylmannopyranoside or a low pH buffer such as 0.1 M glycine, pH 2.5.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (if using low pH elution)

  • Pre-clarified protein sample (e.g., from an ion-exchange chromatography step)

Procedure:

  • Column Preparation: Pack the CDJ-Affinity Resin into a suitable chromatography column.

  • Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Equilibration/Wash Buffer at a flow rate of 0.5-1 mL/min.

  • Sample Loading: Apply the pre-clarified protein sample to the column at a slow flow rate (e.g., 0.2-0.5 mL/min) to allow for efficient binding of the target protein.

  • Washing: Wash the column with 10-20 CV of Equilibration/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Competitive Elution: Apply the Elution Buffer containing α-methylmannopyranoside to the column. Collect fractions and monitor the protein elution by measuring absorbance at 280 nm.

    • pH Elution: Apply the low pH Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately neutralize the pH and preserve enzyme activity.

  • Regeneration: After elution, wash the column with 5-10 CV of a high salt buffer (e.g., Equilibration/Wash Buffer with 1 M NaCl) followed by 5-10 CV of Equilibration/Wash Buffer. For long-term storage, wash with a buffer containing a bacteriostatic agent and store at 4°C.

Visualizations

N-Glycan Processing Pathway

N_Glycan_Processing cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Glc3Man9 Glc₃Man₉GlcNAc₂ Man9 Man₉GlcNAc₂ Glc3Man9->Man9 Glucosidase I & II Man8 Man₈GlcNAc₂ Man9->Man8 ER α-1,2-Mannosidase Man5 Man₅GlcNAc₂ Man8->Man5 Golgi α-1,2-Mannosidase I (Target of CDJ) Complex Complex N-Glycans Man5->Complex Further Processing

Caption: Early stages of the N-glycan processing pathway in the ER and Golgi.

Experimental Workflow for Mannosidase Purification

purification_workflow start Cell Lysate / Tissue Homogenate microsomes Microsomal Fractionation start->microsomes solubilization Detergent Solubilization microsomes->solubilization ion_exchange Ion Exchange Chromatography solubilization->ion_exchange affinity_step CDJ Affinity Chromatography ion_exchange->affinity_step analysis Purity & Activity Analysis (SDS-PAGE, Enzyme Assay) affinity_step->analysis

Caption: A typical workflow for the purification of α-mannosidase.

References

Purifying Glucosidases with N-5-Carboxypentyl-deoxymannojirimycin Resin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates, releasing glucose. They are pivotal in numerous biological processes, including digestion, glycoprotein processing, and lysosomal glycogen degradation. The precise study and therapeutic application of these enzymes necessitate highly purified preparations. Affinity chromatography, a technique that separates proteins based on specific binding interactions, is a powerful tool for achieving high-purity enzyme preparations.

This document provides detailed application notes and protocols for the purification of glucosidases using an affinity resin functionalized with N-5-Carboxypentyl-deoxymannojirimycin. Deoxymannojirimycin (DMJ) is a potent inhibitor of certain glucosidases, and its immobilization on a chromatography matrix creates a highly selective resin for capturing these enzymes from complex biological mixtures.

Principle of Affinity Chromatography

The principle of this purification method lies in the specific, reversible binding of the target glucosidase to the deoxymannojirimycin ligand immobilized on the resin. A crude protein sample containing the glucosidase is passed through a column packed with the this compound resin. The glucosidase binds to the ligand, while other proteins with no affinity for the ligand pass through the column and are washed away. The purified glucosidase is then eluted from the column by altering the buffer conditions to disrupt the enzyme-ligand interaction, typically by introducing a competitive inhibitor or changing the pH.

Experimental Protocols

Materials and Reagents
  • Resin: this compound coupled to a solid support (e.g., Sepharose 4B).

  • Chromatography Column

  • Peristaltic Pump and Fraction Collector

  • Spectrophotometer or Microplate Reader

  • Protein Assay Reagent (e.g., Bradford or BCA)

  • Glucosidase Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG) or 4-methylumbelliferyl-α-D-glucopyranoside (MUG).

  • Competitive Eluent: 1-deoxymannojirimycin (DMJ) or a high concentration of a suitable sugar substrate (e.g., maltose).

  • Buffers:

    • Equilibration/Wash Buffer (Buffer A): 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

    • Elution Buffer (Buffer B): 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0, containing 10-100 mM 1-deoxymannojirimycin (concentration to be optimized).

    • Alternative Elution Buffer (pH shift): 100 mM Sodium Acetate, 500 mM NaCl, pH 4.5.

    • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

    • Glucosidase Assay Buffer: 100 mM Potassium Phosphate, pH 6.8.[1]

    • Assay Stop Solution: 1 M Sodium Carbonate.[1]

Protocol 1: Glucosidase Purification by Affinity Chromatography

This protocol outlines the steps for purifying a glucosidase from a crude cell lysate or tissue extract.

  • Column Preparation:

    • Pack a suitable chromatography column with the this compound resin.

    • Wash the column with 5-10 column volumes (CV) of distilled water to remove any storage solutions.

    • Equilibrate the column with 5-10 CV of Buffer A.

  • Sample Preparation and Loading:

    • Prepare a clarified protein extract (e.g., by centrifugation and filtration) in Buffer A.

    • Load the sample onto the equilibrated column at a flow rate that allows for sufficient interaction between the glucosidase and the resin (e.g., 0.5-1.0 mL/min).

    • Collect the flow-through fraction for analysis.

  • Washing:

    • Wash the column with 10-15 CV of Buffer A to remove unbound and non-specifically bound proteins.

    • Monitor the absorbance at 280 nm of the effluent until it returns to baseline.

  • Elution:

    • Competitive Elution: Apply Buffer B containing a competitive inhibitor (e.g., 1-deoxymannojirimycin) to the column. The specific concentration of the inhibitor may need to be optimized.

    • pH Elution: Alternatively, elute the bound protein by applying a low pH buffer, such as the Alternative Elution Buffer.

    • Collect fractions of a defined volume (e.g., 1 mL) using a fraction collector.

  • Fraction Analysis:

    • Measure the protein concentration of each fraction (e.g., by absorbance at 280 nm or a colorimetric protein assay).

    • Assay each fraction for glucosidase activity (see Protocol 2).

    • If pH elution was used, neutralize the acidic fractions immediately by adding a small volume of Neutralization Buffer.

  • Pooling and Dialysis:

    • Pool the fractions containing the highest glucosidase activity.

    • Dialyze the pooled fractions against a suitable storage buffer (e.g., PBS with 50% glycerol for -20°C storage) to remove the eluting agent and concentrate the enzyme if necessary.

  • Column Regeneration and Storage:

    • Wash the column with 5 CV of high salt buffer (e.g., Buffer A with 1 M NaCl) followed by 5 CV of low pH buffer (e.g., 100 mM Glycine, pH 2.5) and then re-equilibrate with Buffer A.

    • For long-term storage, wash the column with distilled water and store in a solution containing an antimicrobial agent (e.g., 20% ethanol) at 4°C.

Protocol 2: α-Glucosidase Activity Assay

This colorimetric assay is used to detect and quantify glucosidase activity in the collected fractions.[1]

  • Prepare the Reaction Mixture:

    • In a 96-well microplate, add 50 µL of Glucosidase Assay Buffer to each well.

    • Add 20 µL of the enzyme fraction to the appropriate wells.

    • For the blank, add 20 µL of the corresponding elution buffer.

  • Initiate the Reaction:

    • Add 50 µL of 5 mM pNPG solution to each well to start the reaction.[1]

  • Incubation:

    • Incubate the plate at 37°C for 20-30 minutes. The incubation time can be adjusted based on enzyme activity.[1]

  • Stop the Reaction:

    • Add 50 µL of 1 M Sodium Carbonate solution to each well to stop the reaction.[1]

  • Measure Absorbance:

    • Measure the absorbance at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the enzyme activity.

Data Presentation

The success of the purification can be summarized in a purification table. The following is a representative example of expected results for the affinity purification of a glucosidase.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate500100021001
Flow-through480500.15-
Wash15201.32-
Elution2.585034085170

One unit of glucosidase activity is defined as the amount of enzyme that hydrolyzes 1 µmol of pNPG per minute under standard assay conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the affinity purification of glucosidase.

experimental_workflow cluster_preparation Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Final Steps start Start prep_resin Equilibrate Resin (Buffer A) start->prep_resin load Load Sample prep_resin->load prep_sample Prepare Clarified Sample in Buffer A prep_sample->load wash Wash Column (Buffer A) load->wash Unbound Proteins elute Elute Glucosidase (Buffer B) wash->elute Non-specific Proteins collect_fractions Collect Fractions elute->collect_fractions analyze Assay Activity & Protein Concentration collect_fractions->analyze pool Pool Active Fractions analyze->pool dialyze Dialysis/Buffer Exchange pool->dialyze end Purified Glucosidase dialyze->end

Caption: Workflow for Glucosidase Affinity Purification.

Glucosidase in the ER Glycoprotein Quality Control Pathway

Glucosidases I and II are essential enzymes in the endoplasmic reticulum (ER) for the proper folding of N-linked glycoproteins. This pathway, known as the calnexin/calreticulin cycle, acts as a quality control checkpoint.

er_quality_control cluster_er_lumen ER Lumen NascentPolypeptide Nascent Polypeptide Glycosylation Oligosaccharyl- transferase (OST) NascentPolypeptide->Glycosylation N-linked Glycosylation Glc3Man9 Glycoprotein (Glc3Man9GlcNAc2) Glycosylation->Glc3Man9 GlucosidaseI Glucosidase I Glc3Man9->GlucosidaseI Removes terminal α1,2-glucose GlucosidaseII_1 Glucosidase II GlucosidaseI->GlucosidaseII_1 Removes second α1,3-glucose Glc1Man9 Monoglucosylated Glycoprotein GlucosidaseII_1->Glc1Man9 Calnexin Calnexin/ Calreticulin (CNX/CRT) Glc1Man9->Calnexin Binding Folding Folding Calnexin->Folding GlucosidaseII_2 Glucosidase II Folding->GlucosidaseII_2 Removes final α1,3-glucose FoldedProtein Correctly Folded Protein GlucosidaseII_2->FoldedProtein MisfoldedProtein Misfolded Protein GlucosidaseII_2->MisfoldedProtein Exit Exit to Golgi FoldedProtein->Exit Secretory Pathway UGGT UGGT MisfoldedProtein->UGGT Recognition ERAD ERAD Pathway MisfoldedProtein->ERAD Degradation UGGT->Glc1Man9 Re-glucosylation

Caption: Role of Glucosidases in ER Protein Folding.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low binding of glucosidase to the resin Incorrect pH or ionic strength of the binding buffer.Ensure the binding buffer pH is optimal for enzyme-ligand interaction (typically neutral). Check and adjust the salt concentration.
Enzyme is inactive or denatured.Perform an activity assay on the crude sample before loading. Ensure proper sample handling to maintain protein integrity.
High levels of non-specific binding Ionic strength of the wash buffer is too low.Increase the NaCl concentration in the wash buffer (e.g., up to 500 mM) to disrupt weak, non-specific interactions.
Hydrophobic interactions.Add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer.
No or poor elution of the target protein Elution conditions are too mild.Increase the concentration of the competitive inhibitor in the elution buffer.
pH shift is not sufficient to disrupt binding.Use a lower pH elution buffer (e.g., pH 3.0-4.0), but be mindful of protein stability.
Strong non-specific binding.Consider a more stringent wash step or the addition of a denaturant (e.g., low concentration of urea) in the elution buffer, if the enzyme can be refolded.
Eluted enzyme has low activity Elution conditions (e.g., low pH) denatured the enzyme.Neutralize low pH fractions immediately. Consider using competitive elution, which is generally milder.
Presence of inhibitors in the elution buffer.Dialyze the eluted fractions promptly to remove the competitive inhibitor.

References

Application Notes and Protocols for Studying Glycoprotein Folding Using N-5-Carboxypentyl-deoxymannojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-5-Carboxypentyl-deoxymannojirimycin (C-DNJ) is a potent inhibitor of endoplasmic reticulum (ER) resident α-glucosidases I and II. These enzymes are critical for the proper folding of N-linked glycoproteins. By inhibiting these glucosidases, C-DNJ provides a powerful tool to study the mechanisms of glycoprotein folding, the cellular quality control machinery, and the consequences of protein misfolding, such as the induction of the Unfolded Protein Response (UPR). This document provides detailed application notes and experimental protocols for utilizing C-DNJ in glycoprotein folding research.

Mechanism of Action

N-linked glycosylation is a crucial post-translational modification for many secreted and membrane-bound proteins. The initial glycan precursor transferred to nascent polypeptides contains three terminal glucose residues. For proper folding, glycoproteins enter the calnexin (CNX) and calreticulin (CRT) cycle. This process is initiated by the trimming of the two outer glucose residues by glucosidase I and II, respectively, leaving a monoglucosylated glycan that is recognized by the lectin-like chaperones CNX and CRT.

C-DNJ, an iminosugar, mimics the transition state of the glucose substrate and competitively inhibits glucosidases I and II. This inhibition prevents the trimming of glucose residues from the N-linked glycans of newly synthesized glycoproteins. As a result, these glycoproteins cannot interact with CNX and CRT, leading to their misfolding and accumulation in the ER. This accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), a signaling cascade aimed at restoring ER homeostasis.

Applications

  • Induction of Glycoprotein Misfolding: C-DNJ can be used to induce the misfolding of specific glycoproteins to study their folding pathways and the roles of individual chaperones.

  • Studying the Unfolded Protein Response (UPR): By triggering the accumulation of misfolded glycoproteins, C-DNJ is an effective tool to activate and study the three branches of the UPR (PERK, IRE1, and ATF6).

  • Affinity Purification of Glucosidases: The carboxypentyl group of C-DNJ allows for its immobilization on a chromatography resin, creating an affinity matrix for the purification of glucosidases I and II.

  • Antiviral Research: Many viral envelope proteins are glycoproteins that rely on the host cell's folding machinery. Inhibition of glucosidases by C-DNJ can disrupt viral assembly and infectivity.

Quantitative Data Summary

CompoundEnzymeOrganismKi (µM)IC50 (µM)Reference
1-Deoxynojirimycin (DNJ)α-Glucosidase IPig Liver~2.1-[1]
N-5-Carboxypentyl-1-deoxynojirimycin α-Glucosidase IPig Liver~0.45 -[1]
N-Butyl-DNJα-GlucosidaseYeast-155 ± 15[2]
N-Nonyl-DNJAcid α-glucosidase--0.42[3]

Experimental Protocols

Protocol 1: Preparation of C-DNJ Affinity Chromatography Resin

This protocol describes the coupling of this compound to an amine-reactive chromatography matrix, such as NHS-activated Sepharose.

Materials:

  • This compound (C-DNJ)

  • NHS-activated Sepharose 4 Fast Flow

  • Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1.0 M ethanolamine or 0.1 M Tris-HCl, pH 8.5

  • Wash Buffer A: 0.1 M acetate, 0.5 M NaCl, pH 4.0

  • Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5

  • Empty chromatography column

  • End-over-end mixer

Procedure:

  • Prepare the Matrix: Wash 1 ml of NHS-activated Sepharose resin with 10-15 column volumes of ice-cold 1 mM HCl. This removes the protective additives and activates the NHS esters.

  • Prepare the Ligand: Dissolve 5-10 mg of C-DNJ in 1 ml of Coupling Buffer.

  • Coupling Reaction: Immediately mix the washed resin with the C-DNJ solution in a small tube. Incubate on an end-over-end mixer for 1-2 hours at room temperature or overnight at 4°C.

  • Blocking: Pellet the resin by centrifugation (500 x g for 1 minute) and discard the supernatant. To block any unreacted NHS esters, add 1 ml of Blocking Buffer and incubate for 2 hours at room temperature or overnight at 4°C on an end-over-end mixer.

  • Washing: Wash the resin to remove excess blocking agent and non-covalently bound ligand. Perform three cycles of washing with Wash Buffer A followed by Wash Buffer B. Each wash should consist of resuspending the resin in 10 ml of buffer, pelleting by centrifugation, and decanting the supernatant.

  • Final Equilibration: After the final wash, equilibrate the resin with the desired buffer for your affinity purification experiment (e.g., PBS or Tris-buffered saline). The C-DNJ affinity resin is now ready for use.

Protocol 2: Induction of Glycoprotein Misfolding and Analysis by Western Blot

This protocol details how to treat cultured cells with C-DNJ to inhibit glycoprotein folding and how to analyze the resulting misfolding by observing changes in protein mobility on a Western blot.

Materials:

  • Mammalian cell line expressing a glycoprotein of interest

  • Complete cell culture medium

  • This compound (C-DNJ) stock solution (e.g., 100 mM in water or PBS, sterile filtered)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the glycoprotein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density to reach 70-80% confluency on the day of treatment. Treat the cells with varying concentrations of C-DNJ (e.g., 0.1, 0.5, 1, 2 mM) for 24-48 hours. A no-treatment control should be included.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of cell lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Normalize the protein concentration for all samples. Add SDS-PAGE loading buffer and heat the samples at 95°C for 5 minutes.

  • Western Blotting: Separate the proteins by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane. Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Misfolded glycoproteins retained in the ER may show a different electrophoretic mobility compared to their properly folded and processed counterparts.

Protocol 3: Monitoring the Unfolded Protein Response (UPR) by qPCR

This protocol describes how to quantify the induction of UPR target genes in response to C-DNJ treatment.

Materials:

  • Cells treated with C-DNJ as described in Protocol 2

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for UPR target genes (e.g., ATF4, ATF6, XBP1s, HSPA5 (BiP/GRP78), DDIT3 (CHOP)) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Following C-DNJ treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reactions using a qPCR master mix, cDNA, and the appropriate primers.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression of the UPR target genes in C-DNJ-treated cells relative to the untreated control, normalized to the housekeeping gene. An increase in the expression of these genes indicates activation of the UPR.

Visualizations

Signaling Pathway of C-DNJ Action

C_DNJ_Pathway cluster_ER Endoplasmic Reticulum NascentGP Nascent Glycoprotein (Glc3Man9GlcNAc2) GlucosidaseI Glucosidase I NascentGP->GlucosidaseI GlucosidaseII Glucosidase II GlucosidaseI->GlucosidaseII Trims 1st Glucose MonoglucosylatedGP Monoglucosylated Glycoprotein GlucosidaseII->MonoglucosylatedGP Trims 2nd Glucose Calnexin Calnexin/ Calreticulin MonoglucosylatedGP->Calnexin Binding FoldedGP Properly Folded Glycoprotein Calnexin->FoldedGP Assisted Folding MisfoldedGP Misfolded Glycoprotein Calnexin->MisfoldedGP Folding Failure Golgi Golgi Apparatus FoldedGP->Golgi Export UPR Unfolded Protein Response (UPR) MisfoldedGP->UPR Accumulation Triggers CDNJ C-DNJ CDNJ->GlucosidaseI Inhibits CDNJ->GlucosidaseII Inhibits

Caption: Mechanism of C-DNJ-induced glycoprotein misfolding.

Experimental Workflow for Studying Glycoprotein Folding

Experimental_Workflow cluster_lysate Cell Lysate Analysis cluster_purification Affinity Purification start Start: Cell Culture treatment Treat with C-DNJ start->treatment affinity_prep Prepare C-DNJ Affinity Resin harvest Harvest Cells treatment->harvest western Western Blot (Protein Misfolding) harvest->western qpcr qPCR (UPR Gene Expression) harvest->qpcr analysis Analysis western->analysis qpcr->analysis purify Purify Glucosidases affinity_prep->purify purify->analysis

Caption: Workflow for C-DNJ glycoprotein folding studies.

The Unfolded Protein Response (UPR) Signaling Cascade

UPR_Pathway cluster_PERK PERK Pathway cluster_IRE1 IRE1 Pathway cluster_ATF6 ATF6 Pathway ER_Stress ER Stress (Misfolded Proteins) PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6_ER ATF6 (ER) ER_Stress->ATF6_ER eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Translational Upregulation Translation_Attenuation Translation Attenuation eIF2a->Translation_Attenuation CHOP CHOP (Apoptosis) ATF4->CHOP XBP1u XBP1 mRNA (unspliced) IRE1->XBP1u Splices XBP1s XBP1s mRNA (spliced) XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translation ERAD_Chaperones ERAD & Chaperone Genes XBP1s_protein->ERAD_Chaperones Upregulates ATF6_Golgi ATF6 (Golgi) ATF6_ER->ATF6_Golgi Translocates ATF6_cleaved Cleaved ATF6 ATF6_Golgi->ATF6_cleaved Cleavage ER_Chaperones ER Chaperone Genes (e.g., BiP) ATF6_cleaved->ER_Chaperones Upregulates

References

Applications of N-5-Carboxypentyl-deoxymannojirimycin in virology research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-5-Carboxypentyl-deoxymannojirimycin (C-pentyl-DMJ) is a synthetic iminosugar, a class of compounds recognized for their potential as broad-spectrum antiviral agents. These sugar analogues act by inhibiting host cellular enzymes, specifically the endoplasmic reticulum (ER) α-glucosidases I and II. This mode of action disrupts the proper folding of viral envelope glycoproteins, a critical step in the life cycle of many enveloped viruses. This document provides an overview of the potential applications of C-pentyl-DMJ in virology research, detailed experimental protocols for its evaluation, and a summary of the antiviral activity of related iminosugar compounds.

Mechanism of Action: Inhibition of Viral Glycoprotein Processing

The primary antiviral mechanism of iminosugars like this compound is the inhibition of host α-glucosidases in the endoplasmic reticulum.[1] These enzymes are crucial for the initial steps of N-linked glycoprotein processing. By inhibiting these enzymes, iminosugars prevent the trimming of glucose residues from the oligosaccharide chains of newly synthesized viral glycoproteins. This disruption leads to misfolded proteins that are retained in the ER and targeted for degradation, ultimately reducing the production of infectious viral particles.[1] This host-targeted approach offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance.[2]

Iminosugar_Antiviral_Mechanism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Virion Progeny Virion Assembly Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glucosidase I/II Glucosidase I/II Nascent Viral Glycoprotein->Glucosidase I/II Glucose Trimming Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin Cycle->Correctly Folded Glycoprotein Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin Cycle->Misfolded Glycoprotein Further Processing Further Processing Correctly Folded Glycoprotein->Further Processing ERAD ER-Associated Degradation Misfolded Glycoprotein->ERAD Non-infectious Virion Non-infectious Virion Misfolded Glycoprotein->Non-infectious Virion Glucosidase I/II->Calnexin/Calreticulin Cycle Enters Folding Cycle Glucosidase I/II->Misfolded Glycoprotein Infectious Virion Infectious Virion Further Processing->Infectious Virion This compound This compound This compound->Glucosidase I/II Inhibition

Caption: Mechanism of antiviral action of this compound.

Potential Virology Research Applications

Based on the known activity of related iminosugars, this compound is a valuable tool for investigating the life cycles of numerous enveloped viruses. Its primary application lies in studying the role of host glucosidases in viral replication and as a potential antiviral agent.

Viruses of Interest:

  • Flaviviruses: (e.g., Dengue virus, Japanese Encephalitis Virus) The antiviral effects of iminosugars against these viruses are well-documented.[3]

  • Retroviruses: (e.g., Human Immunodeficiency Virus - HIV) Iminosugars like N-butyldeoxynojirimycin (NB-DNJ) have shown broad activity against various HIV isolates.[2][4]

  • Orthomyxoviruses: (e.g., Influenza virus) The processing of influenza viral glycoproteins is sensitive to glucosidase inhibitors.[5]

Quantitative Data for Related Iminosugars

Table 1: Antiviral Activity of N-butyl-deoxynojirimycin (NB-DNJ) and N-nonyl-deoxynojirimycin (NN-DNJ)

CompoundVirusCell LineAssay TypeIC50CC50Selectivity Index (SI)Reference
NB-DNJHIV-1PMBCsInfectivity282 µM> 5 mM> 17.7[4]
NB-DNJHIV-2PMBCsInfectivity211 µM> 5 mM> 23.7[4]
NN-DNJDengue virus type 2BHK-21Plaque Assay~25 µM> 200 µM> 8[3]
NN-DNJJapanese Encephalitis VirusBHK-21Plaque Assay~5 µM> 200 µM> 40[3]
NB-DNJBovine Viral Diarrhea VirusMDBKPlaque Reduction115 µMNot cytotoxic-[6]
NN-DNJBovine Viral Diarrhea VirusMDBKPlaque Reduction2.5 µM> 90 µM> 36[6]

Table 2: Glucosidase Inhibitory Activity

CompoundEnzyme SourceKiReference
N-5-Carboxypentyl-1-deoxynojirimycinPig Liver Glucosidase I0.45 µM[7]
1-deoxynojirimycinPig Liver Glucosidase I2.1 µM[7]

Experimental Protocols

The following are detailed protocols that can be adapted to evaluate the antiviral and enzymatic inhibitory activity of this compound.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit α-glucosidase activity using a chromogenic substrate.

Glucosidase_Inhibition_Assay Reagent_Prep Prepare Reagents: - α-Glucosidase Solution - pNPG Substrate - Test Compound Dilutions - Buffer & Stop Solution Plate_Setup Plate Setup (96-well): - Add Buffer/Test Compound - Add α-Glucosidase Solution Reagent_Prep->Plate_Setup Pre-incubation Pre-incubate (10 min, 37°C) Plate_Setup->Pre-incubation Reaction_Start Add pNPG Substrate to start reaction Pre-incubation->Reaction_Start Incubation Incubate (20 min, 37°C) Reaction_Start->Incubation Reaction_Stop Add Stop Solution (e.g., Na2CO3) Incubation->Reaction_Stop Read_Absorbance Measure Absorbance at 405 nm Reaction_Stop->Read_Absorbance Data_Analysis Calculate % Inhibition and IC50 Value Read_Absorbance->Data_Analysis

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 U/mL solution of α-glucosidase in cold potassium phosphate buffer.

    • Prepare a 5 mM solution of pNPG in potassium phosphate buffer.

    • Dissolve this compound in DMSO to create a stock solution, then prepare serial dilutions in potassium phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of potassium phosphate buffer (for control) or 50 µL of varying concentrations of the test compound to the respective wells.

    • Add 50 µL of the α-glucosidase solution to all wells.

    • Mix gently and pre-incubate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 2: Antiviral Plaque Reduction Assay

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.

Materials:

  • Susceptible host cell line (e.g., Vero, MDCK)

  • Virus stock of known titer

  • This compound

  • Cell culture medium

  • Agarose or methylcellulose for overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection:

    • Prepare serial dilutions of the virus stock.

    • Remove the culture medium from the cells and infect the monolayers with a specific number of plaque-forming units (PFU) for 1 hour at 37°C.

  • Compound Treatment:

    • During the infection, prepare different concentrations of this compound in the overlay medium.

    • After the infection period, remove the virus inoculum and wash the cells.

    • Add the overlay medium containing the test compound to the cells.

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting:

    • Fix the cells with a formaldehyde solution.

    • Remove the overlay and stain the cell monolayer with crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction compared to the untreated virus control.

    • Determine the EC50 value, the concentration of the compound that inhibits plaque formation by 50%.

Protocol 3: Cytotoxicity Assay

It is crucial to assess the toxicity of the compound on the host cells to ensure that the observed antiviral effect is not due to cell death.

Materials:

  • Host cell line

  • This compound

  • Cell culture medium

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well plate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of this compound to the cells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to the wells according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.

Antiviral_Testing_Workflow Start Start: Test Compound (N-5-Carboxypentyl-dNM) Cytotoxicity Cytotoxicity Assay (CC50) Start->Cytotoxicity Antiviral Antiviral Assay (EC50) - Plaque Reduction - Yield Reduction Start->Antiviral Analysis Data Analysis: Calculate Selectivity Index (SI) SI = CC50 / EC50 Cytotoxicity->Analysis Mechanism Mechanism of Action Study - Glucosidase Inhibition (IC50) - Glycoprotein Analysis Antiviral->Mechanism Antiviral->Analysis Decision High SI? Analysis->Decision Promising Promising Antiviral Candidate Decision->Promising Yes NotPromising Not a Promising Candidate Decision->NotPromising No

Caption: Logical workflow for evaluating the antiviral potential of a compound.

Conclusion

This compound represents a valuable research tool for virologists. Its known inhibitory activity against glucosidase I makes it an ideal candidate for investigating the role of host glycoprotein processing in the replication of a wide range of enveloped viruses. The provided protocols offer a framework for researchers to systematically evaluate its antiviral efficacy and mechanism of action, contributing to the broader understanding of host-targeted antiviral strategies and the development of new therapeutic agents.

References

Application Notes: Immobilization of N-5-Carboxypentyl-deoxymannojirimycin on a Solid Support for Affinity Purification of Mannosidases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-5-Carboxypentyl-deoxymannojirimycin (CP-DMJ) is a synthetic iminosugar that acts as a potent inhibitor of certain mannosidases, enzymes crucial for the post-translational processing of N-linked glycoproteins.[1] The structural similarity of the deoxymannojirimycin core to the mannosyl cation allows it to bind specifically to the active site of these enzymes. The presence of a five-carbon chain terminating in a carboxyl group provides a convenient handle for covalently attaching this ligand to a solid support.[2] This immobilization creates a highly specific affinity chromatography resin for the purification of mannosidases, such as Man9 mannosidase, from complex biological mixtures.[1] The resulting affinity matrix allows for a single-step purification protocol that is both rapid and efficient, yielding highly purified enzyme suitable for downstream applications.

This document provides a detailed protocol for the immobilization of CP-DMJ onto an amine-functionalized solid support, creating an affinity resin. It also includes methods for the characterization and application of this resin in the purification of mannosidases.

Principle of the Method

The immobilization of CP-DMJ onto an amine-functionalized solid support, such as NHS-activated Sepharose or resins with primary amino groups like AH-Sepharose, is typically achieved through the formation of a stable amide bond. The carboxylic acid group of CP-DMJ is activated using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS). The activated carboxyl group then reacts with the primary amines on the solid support to form a covalent amide linkage. The resulting affinity resin can then be used to specifically capture and purify mannosidases from a crude cell lysate or other biological samples.

Experimental Protocols

Immobilization of CP-DMJ on Amine-Functionalized Sepharose

This protocol describes the covalent coupling of CP-DMJ to an amine-functionalized Sepharose resin.

Materials and Reagents:

  • This compound (CP-DMJ)

  • Amine-functionalized Sepharose (e.g., GE Healthcare NHS-activated Sepharose® 4 Fast Flow or similar)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES)

  • Sodium chloride (NaCl)

  • Ethanolamine or Glycine

  • Wash Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Blocking Buffer: 1 M Ethanolamine or 1M Glycine, pH 8.0

  • Final Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Reaction tubes

  • End-over-end rotator

Protocol:

  • Resin Preparation:

    • Swell the required amount of amine-functionalized Sepharose resin in an appropriate volume of ice-cold 1 mM HCl.

    • Wash the resin extensively with Wash Buffer to remove any preservatives and to equilibrate the pH.

  • Ligand Solution Preparation:

    • Dissolve CP-DMJ in Coupling Buffer to a final concentration of 10-20 mM.

    • Prepare a fresh solution of EDC and NHS in Coupling Buffer at a concentration of 100 mM each.

  • Activation of CP-DMJ:

    • In a reaction tube, mix equal volumes of the CP-DMJ solution and the EDC/NHS solution.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups of CP-DMJ.

  • Coupling Reaction:

    • Add the activated CP-DMJ solution to the prepared Sepharose resin.

    • Incubate the slurry on an end-over-end rotator for 2-4 hours at room temperature or overnight at 4°C.

  • Blocking of Unreacted Sites:

    • Pellet the resin by centrifugation and discard the supernatant.

    • Add Blocking Buffer to the resin and incubate for 1-2 hours at room temperature with gentle mixing to block any unreacted active sites on the resin.

  • Final Washing:

    • Wash the resin with several cycles of alternating high pH (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (e.g., 0.1 M Acetate, 0.5 M NaCl, pH 4.5) buffers to remove non-covalently bound ligand.

    • Finally, wash the resin extensively with Final Wash Buffer (PBS, pH 7.4).

  • Storage:

    • Store the prepared affinity resin in a suitable storage buffer (e.g., PBS with 20% ethanol or 0.02% sodium azide) at 4°C.

Characterization of the CP-DMJ Affinity Resin

a) Determination of Ligand Density (Optional):

The amount of coupled CP-DMJ can be indirectly estimated by quantifying the amount of unreacted ligand in the supernatant after the coupling reaction using a suitable analytical method, if available.

b) Protein Binding Capacity:

  • Pack a small column with the prepared CP-DMJ affinity resin.

  • Equilibrate the column with a suitable binding buffer (e.g., PBS, pH 7.4).

  • Prepare a crude cell lysate or a protein solution known to contain the target mannosidase.

  • Load the protein sample onto the column.

  • Wash the column extensively with the binding buffer to remove unbound proteins.

  • Elute the bound mannosidase using a competitive inhibitor (e.g., free mannose or a low pH buffer).

  • Quantify the amount of eluted protein using a standard protein assay (e.g., Bradford or BCA assay). The binding capacity is expressed as mg of protein per ml of resin.

Data Presentation

Table 1: Representative Quantitative Data for CP-DMJ Affinity Resin

ParameterValueUnitNotes
LigandThis compound-
Solid SupportAmine-functionalized Sepharose-
Coupling ChemistryEDC/NHS mediated amide bond formation-
Ligand Concentration (Coupling)10mM
Coupling Efficiency> 80%Estimated by depletion of ligand from solution
Binding Capacity (for Mannosidase)1-5mg/mLDependent on the specific mannosidase and sample
Purification Fold> 100-Dependent on the starting material

Note: The values presented in this table are representative and may vary depending on the specific experimental conditions and the target protein.

Visualizations

Experimental Workflow and Signaling Pathways

Immobilization_Workflow cluster_prep Preparation cluster_reaction Immobilization cluster_final Final Product Resin Amine-functionalized Sepharose Resin Coupling Coupling to Resin Resin->Coupling Ligand CP-DMJ Solution Activation Activation of CP-DMJ (Carboxyl Group) Ligand->Activation Reagents EDC/NHS Solution Reagents->Activation Activation->Coupling Blocking Blocking of Unreacted Sites Coupling->Blocking Washing Washing Blocking->Washing FinalResin CP-DMJ Affinity Resin Washing->FinalResin

Caption: Workflow for the immobilization of CP-DMJ on a solid support.

Affinity_Chromatography cluster_loading Loading & Binding Lysate Crude Protein Lysate (contains Mannosidase) Column CP-DMJ Affinity Column Lysate->Column Load Sample Unbound Unbound Proteins (Flow-through) Column->Unbound Collect Purified Purified Mannosidase Column->Purified Collect WashBuffer Wash Buffer WashBuffer->Column Wash ElutionBuffer Elution Buffer (e.g., low pH or competitive inhibitor) ElutionBuffer->Column Elute

Caption: Application of CP-DMJ resin in affinity chromatography.

References

Application Notes and Protocols: Studying the Effects of Glucosidase Inhibition on Viral Envelope Glycoproteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viral envelope glycoproteins are crucial for viral entry into host cells and are a primary target for antiviral drug development. These glycoproteins undergo complex post-translational modifications, including N-linked glycosylation, within the endoplasmic reticulum (ER) of the host cell. The proper folding and function of these glycoproteins are dependent on the correct processing of their N-linked glycans, a process mediated by host cellular enzymes, primarily ER α-glucosidases I and II.

Inhibition of these α-glucosidases disrupts the normal processing of viral envelope glycoproteins, leading to misfolded proteins, reduced viral infectivity, and impaired viral budding. This host-oriented antiviral strategy offers a broad-spectrum approach to combatting a wide range of enveloped viruses, with a potentially higher barrier to the development of viral resistance. This document provides detailed application notes and protocols for studying the effects of glucosidase inhibition on viral envelope glycoproteins.

Mechanism of Action of Glucosidase Inhibitors

ER α-glucosidases I and II are responsible for the sequential trimming of the three terminal glucose residues from the N-linked oligosaccharide precursor (Glc3Man9GlcNAc2) attached to nascent glycoproteins.[1] This trimming process is a critical step in the calnexin/calreticulin cycle, a major quality control system in the ER that ensures proper protein folding.[2]

Glucosidase inhibitors, such as the iminosugars castanospermine and deoxynojirimycin (DNJ) and their derivatives, are structural mimics of the glucose substrate.[1] They competitively inhibit α-glucosidases I and II, preventing the removal of glucose residues.[1] This leads to the accumulation of glycoproteins with unprocessed, tri-glucosylated N-linked glycans.[3] The persistence of these glucose residues results in improper folding of the viral envelope glycoproteins, leading to their retention in the ER, and subsequent degradation.[2][4] Consequently, the assembly of new, infectious virions is significantly impaired.[1]

Key Glucosidase Inhibitors in Antiviral Research

Several glucosidase inhibitors have been extensively studied for their antiviral properties. The most prominent examples include:

  • Castanospermine (CAST): A natural alkaloid that inhibits α-glucosidase I.[5]

  • Deoxynojirimycin (DNJ): An iminosugar that also inhibits α-glucosidases.[1]

  • N-butyl-deoxynojirimycin (NB-DNJ, Miglustat): A more potent derivative of DNJ.[6][7]

  • 6-O-butanoyl-castanospermine (Celgosivir): A prodrug of castanospermine with improved bioavailability.[3][8]

These inhibitors have demonstrated broad-spectrum antiviral activity against a range of enveloped viruses, including Human Immunodeficiency Virus (HIV), Dengue virus (DENV), Hepatitis B Virus (HBV), and coronaviruses.[1][2][3]

Data Presentation: Efficacy of Glucosidase Inhibitors

The following tables summarize the in vitro antiviral activity of various glucosidase inhibitors against different enveloped viruses. The data is presented as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50/EC90), which represents the concentration of the inhibitor required to reduce viral replication by 50% or 90%, respectively.

InhibitorVirusCell LineIC50 / EC50 / EC90Reference
Castanospermine (CAST) Dengue Virus (DEN-1)Neuro 2a~100 µM (for ~90% reduction)[4]
Dengue Virus (all 4 serotypes)Not specifiedInhibitory activity demonstrated[9]
West Nile Virus (WNV)BHK-21> 500 µM[10]
Human Immunodeficiency Virus (HIV-1)JM cells4-6 µg/mL[8]
6-O-butanoyl-castanospermine (B-CAST, Celgosivir) Moloney Murine Leukemia Virus (MOLV)Not specified0.05 µg/mL[8]
Human Immunodeficiency Virus (HIV-1)HeLa T4+ cells0.3 µg/mL[8]
Human Immunodeficiency Virus (HIV-1)JM cells0.15 µg/mL[8]
N-butyl-deoxynojirimycin (NB-DNJ, Miglustat) SARS-CoV-2Different cell typesMicromolar range[6]
Iminosugar Derivative SARS-CoV-2 (Omicron BA.1)A549-ACE2 cellsEC90 = 1.94 µM[11]
InhibitorVirusAssayEffectReference
Castanospermine (CAST) Human Immunodeficiency Virus (HIV)Syncytium Formation AssayInhibition of syncytium formation[5]
Deoxynojirimycin (DNJ) Dengue Virus (DEN-1)Virus Yield AssayDose-dependent reduction in infectious virus production (up to 80% reduction at 500 µM)[4]
Glucosylceramide Synthase Inhibitor (GZ-161) Sindbis Virus (SVNI)Luciferase Reporter AssayIC50 = 9.5 µM[7]
SARS-CoV-2Plaque AssaySignificant inhibition of virus release at 10 µM[12]
Glucosylceramide Synthase Inhibitor (GZ-346) Sindbis Virus (SVNI)Luciferase Reporter AssayIC50 = 14.4 µM[7]
SARS-CoV-2Plaque AssaySignificant inhibition of virus release at 10 µM[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Viral Infectivity Assay (Plaque Assay or Focus Forming Assay)

This assay quantifies the number of infectious viral particles in a sample following treatment with a glucosidase inhibitor.

Materials:

  • Susceptible host cell line (e.g., Vero, BHK-21, Huh-7)

  • Virus stock of known titer

  • Glucosidase inhibitor stock solution

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Overlay medium (e.g., medium containing carboxymethyl cellulose or agar)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., crystal violet or specific antibodies for focus forming assay)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells in culture plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a CO2 incubator.

  • Inhibitor Treatment: On the day of infection, remove the culture medium and wash the cell monolayer with phosphate-buffered saline (PBS). Add fresh medium containing various concentrations of the glucosidase inhibitor or a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 1-2 hours) to allow for inhibitor uptake.

  • Viral Infection: Remove the inhibitor-containing medium and infect the cells with a known amount of virus (multiplicity of infection, MOI, typically 0.01-0.1) for 1 hour at 37°C to allow for viral attachment and entry.

  • Overlay: After the infection period, remove the virus inoculum and wash the cells with PBS. Add the overlay medium to restrict the spread of progeny virus to neighboring cells, resulting in the formation of localized plaques or foci.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque/foci development (typically 2-10 days, depending on the virus).

  • Fixation and Staining:

    • Plaque Assay: After incubation, fix the cells with the fixing solution and then stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

    • Focus Forming Assay: Fix the cells and then permeabilize them. Incubate with a primary antibody specific for a viral antigen, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Add a substrate to visualize the foci of infected cells.

  • Quantification: Count the number of plaques or foci. The viral titer is expressed as plaque-forming units (PFU) per milliliter or focus-forming units (FFU) per milliliter. The percent inhibition is calculated relative to the vehicle-treated control.

Protocol 2: Analysis of Viral Glycoprotein Processing (Pulse-Chase and Immunoprecipitation)

This protocol allows for the visualization of the effect of glucosidase inhibitors on the processing and maturation of viral envelope glycoproteins.[13][14][15][16]

Materials:

  • Virus-infected cells or cells expressing the viral glycoprotein of interest

  • Glucosidase inhibitor

  • Pulse medium: Methionine and Cysteine-free medium

  • Labeling reagent: [35S]methionine/cysteine

  • Chase medium: Complete medium containing an excess of unlabeled methionine and cysteine

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibody specific for the viral envelope glycoprotein

  • Protein A/G-agarose beads

  • SDS-PAGE gels and electrophoresis apparatus

  • Autoradiography film or phosphorimager

Procedure:

  • Cell Preparation and Inhibitor Treatment: Plate the cells and, if applicable, infect with the virus. Treat the cells with the desired concentration of the glucosidase inhibitor or vehicle control for a sufficient period before labeling.

  • Starvation: Remove the culture medium, wash the cells with PBS, and incubate in pre-warmed pulse medium for 30-60 minutes to deplete intracellular pools of methionine and cysteine.

  • Pulse Labeling: Replace the starvation medium with pulse medium containing [35S]methionine/cysteine and the glucosidase inhibitor. Incubate for a short period (the "pulse," e.g., 10-30 minutes) to label newly synthesized proteins.[15]

  • Chase: Remove the labeling medium, wash the cells, and add pre-warmed chase medium containing the glucosidase inhibitor and an excess of unlabeled methionine and cysteine. This "chase" period allows for the tracking of the labeled proteins over time. Collect cell lysates at various time points during the chase (e.g., 0, 30, 60, 120 minutes).

  • Cell Lysis: At each chase time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G-agarose beads.

    • Incubate the pre-cleared lysates with the primary antibody specific for the viral glycoprotein overnight at 4°C.

    • Add protein A/G-agarose beads to capture the antibody-antigen complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • SDS-PAGE and Autoradiography:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled proteins.

    • Analyze the gel for changes in the molecular weight and processing of the viral glycoprotein in inhibitor-treated versus untreated cells. Misfolded or improperly processed glycoproteins may show altered mobility.

Mandatory Visualizations

Signaling Pathway: N-Linked Glycosylation and Glucosidase Inhibition

N_Linked_Glycosylation cluster_ER Nascent_Glycoprotein Nascent Viral Envelope Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 Nascent_Glycoprotein->Glc3Man9GlcNAc2 N-linked glycosylation Glucosidase_I α-Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I ER Endoplasmic Reticulum Lumen Glc2Man9GlcNAc2 Glc2Man9GlcNAc2 Glucosidase_I->Glc2Man9GlcNAc2 Glucosidase_II_1 α-Glucosidase II Glc2Man9GlcNAc2->Glucosidase_II_1 Glc1Man9GlcNAc2 Glc1Man9GlcNAc2 Glucosidase_II_1->Glc1Man9GlcNAc2 Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glc1Man9GlcNAc2->Calnexin_Calreticulin Enters folding cycle Properly_Folded Properly Folded Glycoprotein Calnexin_Calreticulin->Properly_Folded Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Glycoprotein Glucosidase_II_2 α-Glucosidase II Properly_Folded->Glucosidase_II_2 Man9GlcNAc2 Man9GlcNAc2 Glucosidase_II_2->Man9GlcNAc2 Golgi Golgi Apparatus Man9GlcNAc2->Golgi Further processing ERAD ER-Associated Degradation Misfolded_Glycoprotein->ERAD Glucosidase_Inhibitors Glucosidase Inhibitors (e.g., Castanospermine, DNJ) Glucosidase_Inhibitors->Glucosidase_I Glucosidase_Inhibitors->Glucosidase_II_1 Glucosidase_Inhibitors->Glucosidase_II_2

Caption: N-linked glycosylation pathway and the inhibitory action of glucosidase inhibitors.

Experimental Workflow: Viral Infectivity Assay

Viral_Infectivity_Workflow A 1. Seed Host Cells B 2. Treat with Glucosidase Inhibitor A->B C 3. Infect with Virus B->C D 4. Add Overlay Medium C->D E 5. Incubate for Plaque/Foci Formation D->E F 6. Fix and Stain E->F G 7. Quantify Viral Titer F->G

Caption: Workflow for determining viral infectivity after glucosidase inhibitor treatment.

Logical Relationship: Mechanism of Antiviral Action

Antiviral_Mechanism cluster_inhibitor_glucosidases Inhibitor Glucosidase Inhibitor Glucosidases ER α-Glucosidases I & II Inhibitor->Glucosidases inhibits Glycan_Processing Inhibition of N-linked Glycan Processing Misfolding Misfolding of Viral Envelope Glycoproteins Glycan_Processing->Misfolding ER_Retention ER Retention and/or Degradation Misfolding->ER_Retention Reduced_Infectivity Reduced Infectivity of Progeny Virions Misfolding->Reduced_Infectivity Reduced_Virion_Assembly Reduced Virion Assembly and Budding ER_Retention->Reduced_Virion_Assembly

References

Application Notes and Protocols: N-5-Carboxypentyl-deoxymannojirimycin (C-dMJ) for Investigating ER-Associated Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Endoplasmic Reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. To maintain cellular homeostasis, the ER possesses a sophisticated quality control system. A key component of this system is the ER-Associated Degradation (ERAD) pathway, which identifies and targets terminally misfolded or unassembled proteins for degradation by the cytosolic proteasome.[1][2][3] This process is vital for preventing the accumulation of potentially toxic protein aggregates, which is implicated in various diseases.

For N-linked glycoproteins, the ERAD pathway involves a series of checkpoints governed by the structure of their oligosaccharide chains.[3] A crucial step in marking a misfolded glycoprotein for degradation is the trimming of mannose residues from its Man₉GlcNAc₂ glycan structure by ER α-mannosidases.[2][4] Specifically, ER mannosidase I (ER-ManI) removes a specific α-1,2-linked mannose residue, an event that prevents the glycoprotein from re-entering the calnexin/calreticulin folding cycle and flags it for recognition by downstream ERAD factors like EDEM (ER degradation-enhancing α-mannosidase-like protein).[4][5]

N-5-Carboxypentyl-deoxymannojirimycin (C-dMJ) is a potent and specific inhibitor of ER mannosidase I. By blocking this key mannose trimming step, C-dMJ serves as an invaluable chemical tool to investigate the glycan-dependent ERAD pathway. Its application allows researchers to stabilize specific glycoprotein ERAD substrates, thereby enabling detailed study of the recognition and targeting steps of the protein quality control machinery.

Mechanism of Action

This compound acts as a competitive inhibitor of ER mannosidase I. The deoxymannojirimycin core structure mimics the mannose sugar, allowing it to bind to the active site of the enzyme. The N-linked carboxypentyl group enhances this binding and provides specificity. By occupying the active site, C-dMJ prevents ER-ManI from cleaving the terminal mannose from the B-branch of the N-glycan on a misfolded glycoprotein.[4][6] This inhibition effectively halts the generation of the Man₈GlcNAc₂ isomer B (M8B) structure, which is a critical signal for targeting the protein to the degradation pathway.[4] As a result, the glycoprotein substrate is trapped in the ER lumen, often leading to its accumulation and allowing for the study of its fate and interactions.

Quantitative Data Summary

The efficacy of mannosidase inhibitors is crucial for experimental design. While specific IC₅₀ values for this compound can vary depending on the experimental system (e.g., purified enzyme vs. cell-based assays), its utility is demonstrated by its effect on the stability of known ERAD substrates. The following table summarizes representative data on the impact of mannosidase inhibition on protein degradation.

InhibitorTarget EnzymeModel SubstrateCell TypeEffective ConcentrationObserved Effect on Substrate Half-Life (t½)
Kifunensine (Analogue)ER Mannosidase Iα1-antitrypsin null (NHK)HEK2931-5 µMSignificant increase in t½; stabilization of the substrate
DeoxymannojirimycinER Mannosidase ITCR-αCHO1 mMInhibition of degradation; accumulation of Man₉GlcNAc₂ species
C-dMJ (Expected) ER Mannosidase I Misfolded GlycoproteinsVarious10-100 µM (typical) Expected to significantly increase t½ and stabilize substrates

Note: Data for C-dMJ is extrapolated based on its known function and data from functionally similar inhibitors like Kifunensine and Deoxymannojirimycin, as specific tabular data for C-dMJ was not prevalent in the immediate search results. Researchers should perform dose-response curves to determine the optimal concentration for their specific cell line and substrate.

Experimental Protocols

Protocol 1: General Cell Treatment for ERAD Substrate Stabilization

This protocol describes the general procedure for treating cultured mammalian cells with C-dMJ to inhibit ER mannosidase I and stabilize a glycoprotein of interest that is a putative ERAD substrate.

Materials:

  • This compound (C-dMJ)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Cultured mammalian cells expressing the glycoprotein of interest

Procedure:

  • Cell Plating: Plate cells at an appropriate density in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere and reach 70-80% confluency.

  • Preparation of C-dMJ Stock: Prepare a stock solution of C-dMJ (e.g., 10-100 mM) in a suitable solvent like sterile water or PBS. Store at -20°C.

  • Treatment:

    • Prepare working concentrations of C-dMJ in complete cell culture medium. A typical starting range is 10 µM to 100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration.

    • Aspirate the old medium from the cells and wash once with sterile PBS.

    • Add the medium containing the desired concentration of C-dMJ to the cells. Include a vehicle-only control (e.g., medium with the same volume of water or PBS used for the stock).

  • Incubation: Incubate the cells for a predetermined period. A typical pre-incubation time to ensure enzyme inhibition is 2-4 hours before the start of an experiment (like a pulse-chase), or for the duration of the experiment (e.g., 4-8 hours) to observe substrate accumulation.

  • Cell Lysis:

    • After incubation, place the plate on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer supplemented with protease inhibitors to each well.

    • Incubate on ice for 20-30 minutes with occasional rocking.

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Downstream Analysis: Collect the supernatant, determine protein concentration, and proceed with downstream analyses such as SDS-PAGE and Western blotting or immunoprecipitation to assess the levels of the target glycoprotein.

Protocol 2: Analysis of Protein Stability via Pulse-Chase Assay

This protocol is designed to measure the degradation rate of a specific glycoprotein and to determine the effect of C-dMJ on its stability.

Materials:

  • All materials from Protocol 1

  • [³⁵S]methionine/cysteine labeling medium (methionine and cysteine-free medium supplemented with [³⁵S]Met/Cys)

  • Chase medium (complete medium supplemented with excess unlabeled methionine and cysteine)

  • Immunoprecipitation (IP) buffer

  • Primary antibody against the target glycoprotein

  • Protein A/G-agarose beads

  • Scintillation fluid and counter or phosphorimaging system

Procedure:

  • Cell Preparation and Treatment: Plate and grow cells as described in Protocol 1. Pre-treat the cells with C-dMJ (or vehicle control) in complete medium for 2-4 hours.

  • Starvation: Aspirate the pre-treatment medium. Wash cells once with warm PBS. Add methionine/cysteine-free medium and incubate for 30-60 minutes to deplete intracellular pools.

  • Pulse Labeling: Replace the starvation medium with [³⁵S]methionine/cysteine labeling medium, also containing C-dMJ or vehicle. Incubate for a short period (the "pulse"), typically 15-30 minutes, to label newly synthesized proteins.

  • Chase: Aspirate the labeling medium. Wash the cells once with warm PBS. Add the "chase" medium (containing excess unlabeled amino acids) with C-dMJ or vehicle. This is time point zero (t=0).

  • Time Course: Collect cell lysates at various time points during the chase (e.g., 0, 30, 60, 120, 240 minutes) as described in Protocol 1.

  • Immunoprecipitation:

    • Normalize the total protein concentration of the lysates.

    • To each normalized lysate, add the primary antibody against the glycoprotein of interest and incubate overnight at 4°C with gentle rotation.

    • Add Protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.

    • Pellet the beads by centrifugation and wash them 3-4 times with IP buffer.

  • Analysis:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphorimager screen or autoradiography film.

    • Quantify the band intensity for the target protein at each time point. Plot the percentage of remaining protein versus time to determine the half-life (t½) in the presence and absence of C-dMJ.

Visualizations

Signaling and Experimental Pathways

The following diagrams illustrate the key pathways and workflows associated with the use of C-dMJ in ERAD research.

ERAD_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol Misfolded_GP Misfolded Glycoprotein (Man9GlcNAc2) Calnexin_Cycle Calnexin/Calreticulin Folding Cycle Misfolded_GP->Calnexin_Cycle Refolding Attempts ER_ManI ER Mannosidase I Misfolded_GP->ER_ManI Calnexin_Cycle->Misfolded_GP Man8_GP Man8GlcNAc2 (M8B) EDEM EDEM Recognition Man8_GP->EDEM Retrotranslocon Retrotranslocation Channel (e.g., Sec61) EDEM->Retrotranslocon Ubiquitination Ubiquitination (E3 Ligase) Retrotranslocon->Ubiquitination ER_ManI->Man8_GP Mannose Trimming C_dMJ C-dMJ C_dMJ->ER_ManI Inhibition Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Glycan-dependent ERAD pathway and the inhibitory action of C-dMJ.

Experimental_Workflow Start 1. Plate Cells Treatment 2. Treat with C-dMJ (or vehicle control) Start->Treatment Pulse_Chase 3. Pulse-Chase Assay (optional, for kinetics) Treatment->Pulse_Chase Lysis 4. Cell Lysis Treatment->Lysis For steady-state accumulation Pulse_Chase->Lysis IP 5. Immunoprecipitation (using target-specific antibody) Lysis->IP Analysis 6. SDS-PAGE & Western Blot or Autoradiography IP->Analysis Data 7. Data Analysis (Quantify protein levels/half-life) Analysis->Data

Caption: Experimental workflow for studying ERAD with C-dMJ.

Logical_Relationship C_dMJ Add C-dMJ to cells Inhibition ER Mannosidase I is inhibited C_dMJ->Inhibition Mannose_Trimming Mannose trimming of misfolded glycoprotein is blocked Inhibition->Mannose_Trimming ERAD_Signal ERAD targeting signal (Man8GlcNAc2) is not generated Mannose_Trimming->ERAD_Signal Accumulation Accumulation of the Man9GlcNAc2 glycoform Mannose_Trimming->Accumulation Degradation Degradation via ERAD is reduced ERAD_Signal->Degradation Stabilization Glycoprotein substrate is stablized in the ER Accumulation->Stabilization contributes to Degradation->Stabilization leads to

Caption: Logical flow of C-dMJ's effect on the ERAD process.

References

Application of N-5-Carboxypentyl-deoxymannojirimycin in cancer cell research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the application of N-5-Carboxypentyl-deoxymannojirimycin (N-5-C-DMJ) in cancer cell research is limited in publicly available literature. The following application notes and protocols are based on the known mechanism of action of its parent compound, deoxymannojirimycin (DMJ), and other mannosidase inhibitors. N-5-C-DMJ is a known ligand for Man9 mannosidase, and it is hypothesized to function as a mannosidase inhibitor, thereby disrupting N-linked glycosylation.[1] The provided information should be used as a guide for designing experiments to investigate the potential anti-cancer effects of N-5-C-DMJ.

Introduction

This compound (N-5-C-DMJ) is a derivative of deoxymannojirimycin, a potent inhibitor of α-mannosidases.[2] These enzymes, particularly Golgi α-mannosidase I and II, play a crucial role in the processing of N-linked glycans on newly synthesized glycoproteins.[2] Aberrant glycosylation is a hallmark of cancer, contributing to malignant transformation, metastasis, and drug resistance.[3] By inhibiting mannosidases, N-5-C-DMJ is expected to disrupt the N-glycosylation pathway, leading to an accumulation of high-mannose glycans on the cell surface. This alteration of the cancer cell glycome can trigger various anti-cancer effects, including the induction of endoplasmic reticulum (ER) stress, apoptosis, and the inhibition of cell migration and invasion. This document provides an overview of the potential applications of N-5-C-DMJ in cancer cell research and detailed protocols for its investigation.

Mechanism of Action

N-5-C-DMJ, as a deoxymannojirimycin derivative, is predicted to act as a competitive inhibitor of α-mannosidases. By mimicking the mannose substrate, it binds to the active site of these enzymes, preventing the trimming of mannose residues from high-mannose N-glycans in the endoplasmic reticulum and Golgi apparatus. This inhibition leads to the presentation of immature, high-mannose glycans on cell surface glycoproteins instead of the complex-type glycans typically found on mature glycoproteins. The accumulation of misfolded or improperly glycosylated proteins can induce ER stress and activate the unfolded protein response (UPR), which can ultimately lead to apoptosis. Furthermore, altered cell surface glycosylation can affect cell-cell and cell-matrix interactions, thereby impacting cell adhesion, migration, and invasion.

G Hypothesized Mechanism of Action of N-5-C-DMJ cluster_0 N-Glycosylation Pathway cluster_1 Cellular Effects High-Mannose N-Glycan High-Mannose N-Glycan Golgi Mannosidase I/II Golgi Mannosidase I/II High-Mannose N-Glycan->Golgi Mannosidase I/II Complex N-Glycan Complex N-Glycan Golgi Mannosidase I/II->Complex N-Glycan Accumulation of High-Mannose Glycans Accumulation of High-Mannose Glycans Golgi Mannosidase I/II->Accumulation of High-Mannose Glycans Mature Glycoprotein Mature Glycoprotein Complex N-Glycan->Mature Glycoprotein N-5-C-DMJ N-5-C-DMJ N-5-C-DMJ->Golgi Mannosidase I/II Inhibition ER Stress / UPR ER Stress / UPR Accumulation of High-Mannose Glycans->ER Stress / UPR Altered Cell Adhesion Altered Cell Adhesion Accumulation of High-Mannose Glycans->Altered Cell Adhesion Apoptosis Apoptosis ER Stress / UPR->Apoptosis Reduced Migration & Invasion Reduced Migration & Invasion Altered Cell Adhesion->Reduced Migration & Invasion

Caption: Hypothesized mechanism of N-5-C-DMJ in cancer cells.

Data Presentation

The following table presents example quantitative data for a related mannosidase inhibitor, 1-deoxynojirimycin (1-DNJ), to illustrate the type of data that can be generated when evaluating N-5-C-DMJ.[4][5]

Cell LineCancer TypeIC50 (72h) [mM]Selectivity Index (SI)Reference
A172Glioblastoma5.34.11[5]
ACP02Gastric Adenocarcinoma19.31.13[5]
MRC5 (Normal)Normal Lung Fibroblast21.8-[5]

Note: The IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of cell viability after 72 hours of treatment. The Selectivity Index (SI) is calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, with higher values indicating greater selectivity for cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of N-5-C-DMJ on the viability of cancer cells.

Materials:

  • Cancer cell lines of interest

  • This compound (N-5-C-DMJ)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of N-5-C-DMJ in complete medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the N-5-C-DMJ dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve N-5-C-DMJ).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[6]

G Cell Viability Assay Workflow Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Treat with N-5-C-DMJ Treat with N-5-C-DMJ Incubate (24h)->Treat with N-5-C-DMJ Incubate (24-72h) Incubate (24-72h) Treat with N-5-C-DMJ->Incubate (24-72h) Add MTT Add MTT Incubate (24-72h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Add DMSO Add DMSO Incubate (4h)->Add DMSO Read Absorbance Read Absorbance Add DMSO->Read Absorbance Data Analysis Data Analysis Read Absorbance->Data Analysis

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Glycosylation Status

This protocol is to assess changes in protein glycosylation upon treatment with N-5-C-DMJ.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against specific glycoproteins or loading control (e.g., β-actin)

  • Lectin (e.g., Concanavalin A-HRP for high-mannose glycans)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with N-5-C-DMJ at the desired concentration and time.

  • Lyse cells and determine protein concentration.

  • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis.

  • Transfer proteins to a membrane.[7]

  • Block the membrane for 1 hour at room temperature.[7]

  • Incubate the membrane with primary antibody or HRP-conjugated lectin overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibody (if primary antibody was used) for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add chemiluminescent substrate and capture the signal using an imaging system.[8] A shift in the molecular weight of a glycoprotein can indicate altered glycosylation.[8]

Transwell Cell Migration Assay

This protocol is to evaluate the effect of N-5-C-DMJ on cancer cell migration.

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • N-5-C-DMJ

  • Cotton swabs

  • Methanol or paraformaldehyde for fixation

  • Crystal violet stain

Procedure:

  • Pre-treat cells with N-5-C-DMJ or vehicle for 24 hours.

  • Place Transwell inserts into the wells of a 24-well plate.

  • Add 600 µL of complete medium to the lower chamber.[9]

  • Resuspend pre-treated cells in serum-free medium and add 1 x 10^5 cells in 200 µL to the upper chamber of the insert.[10]

  • Incubate for 12-24 hours at 37°C.

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[10]

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with 0.5% crystal violet for 20 minutes.

  • Wash the inserts with water and allow them to dry.

  • Count the migrated cells in several random fields under a microscope.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by N-5-C-DMJ using flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with N-5-C-DMJ at various concentrations for a specified time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[11]

    • Annexin V-negative/PI-negative cells are live.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

G Logical Flow of N-5-C-DMJ Investigation Hypothesize N-5-C-DMJ as Mannosidase Inhibitor Hypothesize N-5-C-DMJ as Mannosidase Inhibitor Cell Viability Screening (IC50) Cell Viability Screening (IC50) Hypothesize N-5-C-DMJ as Mannosidase Inhibitor->Cell Viability Screening (IC50) Assess Glycosylation Changes (Western Blot/Lectin) Assess Glycosylation Changes (Western Blot/Lectin) Cell Viability Screening (IC50)->Assess Glycosylation Changes (Western Blot/Lectin) Evaluate Apoptosis (Annexin V/PI) Evaluate Apoptosis (Annexin V/PI) Assess Glycosylation Changes (Western Blot/Lectin)->Evaluate Apoptosis (Annexin V/PI) Investigate Migration/Invasion (Transwell) Investigate Migration/Invasion (Transwell) Assess Glycosylation Changes (Western Blot/Lectin)->Investigate Migration/Invasion (Transwell) Mechanism of Action Studies Mechanism of Action Studies Evaluate Apoptosis (Annexin V/PI)->Mechanism of Action Studies Investigate Migration/Invasion (Transwell)->Mechanism of Action Studies

Caption: Logical workflow for investigating N-5-C-DMJ's anti-cancer effects.

References

Application Note: Unveiling Glycosylation Changes with N-5-Carboxypentyl-deoxymannojirimycin using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycosylation is a critical post-translational modification that plays a fundamental role in a myriad of biological processes, including protein folding, cell-cell adhesion, and immune responses. The intricate sequence of enzymatic reactions in the endoplasmic reticulum (ER) and Golgi apparatus ensures the precise maturation of N-linked glycans. Disruption of this pathway is implicated in various diseases, making the enzymes involved attractive targets for therapeutic intervention. N-5-Carboxypentyl-deoxymannojirimycin (CP-dMJ) is a potent inhibitor of Golgi α-mannosidase I, a key enzyme in the N-glycan processing pathway. By blocking this enzyme, CP-dMJ leads to the accumulation of high-mannose N-glycans on glycoproteins, altering their structure and function. This application note provides a detailed protocol for the mass spectrometry-based analysis of glycoproteins from cells treated with CP-dMJ, enabling researchers to investigate the impact of Golgi α-mannosidase I inhibition on the glycoproteome.

Principle

Treatment of cells with CP-dMJ results in the inhibition of Golgi α-mannosidase I, which is responsible for trimming mannose residues from Man9GlcNAc2 to Man5GlcNAc2. This inhibition leads to an accumulation of glycoproteins carrying high-mannose N-glycans (e.g., Man8GlcNAc2 and Man9GlcNAc2) and a corresponding decrease in the abundance of complex and hybrid N-glycans. These changes in glycosylation can be quantitatively analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) of glycopeptides derived from total cellular protein. Glycopeptides are enriched from a proteolytic digest of the proteome and subjected to LC-MS/MS analysis. The resulting data is then processed to identify and quantify the different glycoforms present on specific glycosylation sites.

Signaling Pathway

N_Glycosylation_Pathway_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Precursor Dolichol-P-P-Glc3Man9GlcNAc2 Nascent_Protein Nascent Polypeptide OST Oligosaccharyl- transferase (OST) Glc3Man9 Protein-Glc3Man9GlcNAc2 Glucosidase_I_II Glucosidase I & II Man9 Protein-Man9GlcNAc2 ER_Mannosidase_I ER Mannosidase I Man8 Protein-Man8GlcNAc2 Transport_to_Golgi Golgi_Man_I Golgi α-Mannosidase I Man5 Protein-Man5GlcNAc2 GlcNAcT_I GlcNAcT I Hybrid_Glycans Hybrid Glycans Golgi_Man_II Golgi Mannosidase II Complex_Glycans Complex Glycans CP_dMJ N-5-Carboxypentyl- deoxymannojirimycin CP_dMJ->Golgi_Man_I

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture & Treatment (Control vs. CP-dMJ) Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion 3. Protein Reduction, Alkylation, & Tryptic Digestion Lysis->Digestion Enrichment 4. Glycopeptide Enrichment (e.g., HILIC) Digestion->Enrichment LC_MS 5. LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis 6. Data Analysis (Glycopeptide Identification & Quantification) LC_MS->Data_Analysis Results 7. Results Interpretation Data_Analysis->Results

Protocols

Cell Culture and this compound Treatment
  • Culture cells of interest (e.g., HEK293, HeLa) in appropriate media and conditions to ~70-80% confluency.

  • Treat cells with a final concentration of 1 mM this compound (CP-dMJ) dissolved in sterile PBS. Prepare a vehicle-only control by adding an equivalent volume of PBS.

  • Incubate the cells for 48-72 hours to allow for glycoprotein turnover and the accumulation of altered glycans.

  • Harvest cells by scraping, wash twice with ice-cold PBS, and centrifuge to obtain a cell pellet. Store the pellet at -80°C until further processing.

Protein Extraction, Digestion, and Glycopeptide Enrichment
  • Lysis and Protein Quantification : Resuspend the cell pellet in lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate) and sonicate to ensure complete lysis. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

  • Reduction and Alkylation : Take a desired amount of protein (e.g., 1 mg) and reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour. Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

  • Proteolytic Digestion : Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate. Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Desalting : Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1% and desalt using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.

  • Glycopeptide Enrichment : Lyophilize the desalted peptides. Reconstitute the peptides in a high-organic solvent mixture (e.g., 80% acetonitrile, 1% TFA) and perform hydrophilic interaction liquid chromatography (HILIC)-based enrichment of glycopeptides using a commercially available kit or packed micro-columns. Wash the column extensively to remove non-glycosylated peptides and elute the glycopeptides with an aqueous solvent (e.g., 0.1% TFA in water).

LC-MS/MS Analysis
  • Instrumentation : Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

  • Chromatography :

    • Column : C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 2 µm particle size).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in 80% acetonitrile.

    • Gradient : A linear gradient from 2% to 40% mobile phase B over 90 minutes, followed by a wash and re-equilibration.

    • Flow Rate : 300 nL/min.

  • Mass Spectrometry :

    • Mode : Data-Dependent Acquisition (DDA).

    • MS1 Scan :

      • Resolution: 60,000

      • Mass Range: m/z 400-2000

      • AGC Target: 1e6

    • MS2 Scan :

      • TopN: 10-15 most intense precursors.

      • Fragmentation: Higher-energy C-trap Dissociation (HCD).

      • Stepped Collision Energy: e.g., 25, 30, 35%.

      • Resolution: 15,000.

      • Isolation Window: 1.6 m/z.

      • Dynamic Exclusion: 30 seconds.

Data Analysis
  • Database Search : Use a specialized glycoproteomics software (e.g., Byonic™, pGlyco, or MaxQuant with glyco-add-ons) to search the raw MS data against a relevant protein database (e.g., UniProt Human).

  • Search Parameters :

    • Enzyme : Trypsin.

    • Fixed Modification : Carbamidomethyl (C).

    • Variable Modifications : Oxidation (M), Deamidation (N, Q).

    • N-glycan Database : A comprehensive database of common N-glycans (e.g., high-mannose, complex, hybrid).

    • Precursor and Fragment Mass Tolerance : Set according to the instrument's performance (e.g., 10 ppm for precursor, 0.02 Da for fragment).

  • Quantification : Perform label-free quantification (LFQ) of the identified glycopeptides based on their precursor ion intensities across the control and CP-dMJ treated samples.

  • Statistical Analysis : Perform statistical analysis (e.g., t-test) to identify significantly altered glycopeptides.

Representative Quantitative Data

The following tables represent the expected quantitative changes in the relative abundance of different N-glycan types on a specific glycosite of a model glycoprotein after treatment with CP-dMJ.

Table 1: Relative Abundance of N-Glycan Types on Glycosite N-X-S/T of Protein Y

N-Glycan TypeControl (Relative Abundance %)CP-dMJ Treated (Relative Abundance %)Fold Change (Treated/Control)
High-Mannose15.275.84.99
Hybrid20.55.10.25
Complex64.319.10.30

Table 2: Relative Abundance of Specific High-Mannose N-Glycans on Glycosite N-X-S/T of Protein Y

High-Mannose GlycanControl (Relative Abundance %)CP-dMJ Treated (Relative Abundance %)Fold Change (Treated/Control)
Man5GlcNAc28.110.31.27
Man6GlcNAc23.58.92.54
Man7GlcNAc22.115.67.43
Man8GlcNAc21.020.520.50
Man9GlcNAc20.520.541.00

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the mass spectrometry-based analysis of glycoproteins following treatment with the Golgi α-mannosidase I inhibitor, this compound. This approach enables the detailed characterization and quantification of changes in N-glycan processing, offering valuable insights into the biological roles of specific glycoforms and the potential therapeutic effects of targeting the N-glycosylation pathway. The expected outcome is a significant increase in high-mannose N-glycans, which can be readily quantified using the described workflow. This methodology is a powerful tool for researchers in glycobiology, drug discovery, and related fields.

Troubleshooting & Optimization

Troubleshooting non-specific binding in N-5-Carboxypentyl-deoxymannojirimycin chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-5-Carboxypentyl-deoxymannojirimycin (CP-DMJ) affinity chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to non-specific binding and to provide guidance on optimizing their purification workflows.

Troubleshooting Guides

This section provides answers to common problems encountered during CP-DMJ affinity chromatography, with a focus on resolving non-specific binding issues.

Question: I am observing a high level of non-specific binding to my CP-DMJ affinity column. What are the likely causes and how can I resolve this?

Answer:

High non-specific binding is a common issue in affinity chromatography and can be caused by several factors. The primary reasons include ionic or hydrophobic interactions between contaminant proteins and the affinity matrix. Here is a step-by-step guide to troubleshoot and minimize non-specific binding:

1. Optimize Your Lysis and Binding Buffers:

  • Ionic Strength: Inadequate ionic strength in your lysis and binding buffers can lead to non-specific electrostatic interactions.

    • Recommendation: Increase the salt concentration in your buffers. A concentration of 150-500 mM NaCl is a good starting point. You may need to empirically test a range of salt concentrations to find the optimal level for your target protein.

  • Non-ionic Detergents: Hydrophobic interactions are another major cause of non-specific binding.

    • Recommendation: Include a low concentration (0.1-1%) of a non-ionic detergent, such as Triton X-100 or Tween 20, in your lysis and binding buffers to disrupt these interactions.

  • pH: The pH of your buffer can influence the charge of both your target protein and contaminants.

    • Recommendation: Ensure your binding buffer pH is optimal for the specific interaction between your target mannosidase and the CP-DMJ ligand. A pH range of 6.0-7.5 is generally a good starting point for mannosidases.

2. Refine Your Washing Protocol:

  • Increase Wash Volume: Insufficient washing can leave behind loosely bound contaminants.

    • Recommendation: Increase the volume of your wash buffer. Washing with 10-20 column volumes (CVs) is a standard practice.

  • Step Gradient Wash: A gradual increase in the stringency of the wash buffer can effectively remove contaminants without prematurely eluting your target protein.

    • Recommendation: Perform a step gradient wash with increasing concentrations of salt (e.g., 150 mM, 300 mM, 500 mM NaCl) or a low concentration of a competitive inhibitor in the wash buffer.

  • Include Additives in Wash Buffer:

    • Recommendation: Adding non-ionic detergents or glycerol (up to 20%) to the wash buffer can help to disrupt non-specific interactions.

3. Sample Preparation is Crucial:

  • Clarification: Particulate matter in your sample can clog the column and increase background binding.

    • Recommendation: Centrifuge your lysate at high speed (e.g., >10,000 x g for 20-30 minutes) and then filter it through a 0.22 µm or 0.45 µm filter before loading it onto the column.

  • Reduce Viscosity: High viscosity due to nucleic acids can interfere with binding.

    • Recommendation: Treat your lysate with DNase I to degrade DNA and reduce viscosity.

Question: My target protein is eluting with a low yield. What could be the problem?

Answer:

Low yield can be frustrating. Here are some common causes and solutions:

  • Inefficient Elution: The elution conditions may not be strong enough to disrupt the specific interaction between your protein and the CP-DMJ ligand.

    • Recommendation: If using a competitive inhibitor like mannose, try increasing its concentration. If using a pH shift for elution, ensure the pH is low enough to cause dissociation. However, be mindful of your protein's stability at low pH. Immediate neutralization of eluted fractions is recommended.

  • Protein Precipitation on the Column: Changes in buffer composition during the chromatography process can sometimes cause the target protein to precipitate.

    • Recommendation: Try adding stabilizing agents like glycerol to your buffers. Also, consider performing the purification at a lower temperature (e.g., 4°C) to enhance protein stability.

  • Overly Stringent Wash Conditions: Your wash steps might be too harsh, causing your target protein to elute prematurely.

    • Recommendation: Analyze your wash fractions by SDS-PAGE to see if your protein of interest is being washed off the column. If so, reduce the stringency of your wash buffer (e.g., lower salt concentration).

  • Column Overloading: Loading too much protein onto the column can lead to the target protein flowing through without binding.

    • Recommendation: Refer to the manufacturer's instructions for the binding capacity of your CP-DMJ resin and adjust your protein load accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound (CP-DMJ) affinity chromatography?

A1: CP-DMJ is a synthetic analog of mannose. It acts as a competitive inhibitor for certain mannosidases. In affinity chromatography, the CP-DMJ ligand is covalently attached to a solid support (resin). When a protein mixture containing mannosidases is passed through the column, the mannosidases that have an affinity for mannose will specifically bind to the immobilized CP-DMJ. Non-binding proteins are washed away, and the purified mannosidase can then be eluted by changing the buffer conditions, typically by adding a competitive inhibitor like free mannose or by altering the pH.

Q2: How do I choose the right binding and elution buffers?

A2: The ideal binding buffer should promote the specific interaction between your target protein and the CP-DMJ ligand while minimizing non-specific binding. A good starting point is a buffer with a physiological pH (around 7.0-7.4) and moderate salt concentration (e.g., 150 mM NaCl). For elution, you have two main options:

  • Competitive Elution: Use a high concentration of a competitive inhibitor, such as D-mannose (e.g., 0.1-0.5 M), in the binding buffer to displace the target protein from the ligand.[1]

  • pH Elution: Lowering the pH of the buffer (e.g., to pH 2.5-3.0 with glycine-HCl) can disrupt the interaction and elute the protein. Remember to neutralize the eluted fractions immediately to preserve protein activity.

Q3: Can I regenerate and reuse my CP-DMJ affinity column?

A3: Yes, in most cases, you can regenerate and reuse your CP-DMJ affinity column. A typical regeneration protocol involves washing the column with a high salt buffer (e.g., 1-2 M NaCl) to remove any remaining bound proteins, followed by a low pH wash (e.g., glycine-HCl, pH 2.5) and then re-equilibration with the binding buffer. Always consult the manufacturer's instructions for the specific regeneration protocol for your resin.

Q4: What are some common non-specific contaminants I might encounter?

A4: Non-specific contaminants can vary depending on the source of your protein sample. However, common contaminants in affinity chromatography include:

  • Highly abundant proteins: Proteins that are present in high concentrations in your lysate have a higher chance of binding non-specifically.

  • Proteins with hydrophobic patches: These can interact non-specifically with the resin matrix.

  • Nucleic acid-binding proteins: If your sample contains significant amounts of DNA or RNA, these proteins may co-purify.

Data Presentation

Table 1: Recommended Buffer Conditions for CP-DMJ Affinity Chromatography

Buffer ComponentBinding BufferWash BufferElution Buffer (Competitive)Elution Buffer (pH)
Buffer Salt 20-50 mM Tris-HCl or HEPES20-50 mM Tris-HCl or HEPES20-50 mM Tris-HCl or HEPES100 mM Glycine-HCl
pH 6.0 - 7.56.0 - 7.56.0 - 7.52.5 - 3.0
NaCl 150 - 500 mM150 - 1000 mM150 - 500 mM150 - 500 mM
Additive (Optional) 0.1-1% Non-ionic Detergent0.1-1% Non-ionic Detergent--
Eluent --0.1 - 0.5 M D-Mannose-

Note: These are general recommendations. Optimal conditions should be determined empirically for each specific protein.

Experimental Protocols

Protocol 1: General Protocol for Mannosidase Purification using CP-DMJ Affinity Chromatography

This protocol is a general guideline and should be optimized for your specific application.

1. Column Equilibration: a. Equilibrate the CP-DMJ affinity column with 5-10 column volumes (CVs) of Binding Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0).

2. Sample Preparation and Loading: a. Clarify the cell lysate by centrifugation at >10,000 x g for 30 minutes at 4°C, followed by filtration through a 0.45 µm filter. b. Load the clarified lysate onto the equilibrated column at a flow rate recommended by the manufacturer (typically 0.5-1.0 mL/min for a 1-5 mL column).

3. Washing: a. Wash the column with 10-20 CVs of Wash Buffer (e.g., 20 mM HEPES, 500 mM NaCl, 0.1% Triton X-100, pH 7.0) to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

4. Elution: a. Competitive Elution: Elute the bound protein with 5-10 CVs of Elution Buffer containing a competitive inhibitor (e.g., 20 mM HEPES, 150 mM NaCl, 0.2 M D-Mannose, pH 7.0). b. pH Elution: Alternatively, elute with 5-10 CVs of a low pH Elution Buffer (e.g., 100 mM Glycine-HCl, pH 2.8). Collect fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to immediately raise the pH.

5. Regeneration: a. Wash the column with 5 CVs of high salt buffer (e.g., 20 mM HEPES, 1 M NaCl, pH 7.0). b. Wash with 5 CVs of low pH buffer (e.g., 100 mM Glycine-HCl, pH 2.5). c. Immediately re-equilibrate the column with 10 CVs of Binding Buffer. d. For long-term storage, wash the column with a solution containing a bacteriostatic agent (e.g., 20% ethanol) and store at 4°C.

Mandatory Visualizations

TroubleshootingWorkflow start High Non-Specific Binding Observed q1 Is sample clarified (centrifuged & filtered)? start->q1 a1_no Clarify sample (centrifuge >10,000g, filter 0.45µm) q1->a1_no No q2 Is buffer ionic strength sufficient? q1->q2 Yes a1_no->q2 a2_no Increase NaCl in binding/wash buffer (150-500mM) q2->a2_no No q3 Are there hydrophobic interactions? q2->q3 Yes a2_no->q3 a3_no Add non-ionic detergent (e.g., 0.1% Triton X-100) to buffers q3->a3_no No q4 Is the wash step adequate? q3->q4 Yes a3_no->q4 a4_no Increase wash volume (10-20 CV) or use a step gradient wash q4->a4_no No end Reduced Non-Specific Binding q4->end Yes a4_no->end

Caption: Troubleshooting workflow for high non-specific binding.

AffinityChromatographyWorkflow equilibration 1. Equilibration Equilibrate column with Binding Buffer sample_loading 2. Sample Loading Load clarified sample onto the column equilibration->sample_loading washing 3. Washing Wash with Wash Buffer to remove non-specifically bound proteins sample_loading->washing elution 4. Elution Elute target protein with Elution Buffer washing->elution regeneration 5. Regeneration Regenerate column for reuse elution->regeneration

Caption: General workflow for CP-DMJ affinity chromatography.

References

Optimizing elution conditions for N-5-Carboxypentyl-deoxymannojirimycin affinity chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize elution conditions for N-5-Carboxypentyl-deoxymannojirimycin (CDJ) affinity chromatography.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CDJ) affinity chromatography used for?

A1: This affinity chromatography method is primarily used for the purification of mannose-binding proteins, such as α-mannosidases and certain lectins. The ligand, this compound, is an analogue of mannose and acts as a competitive inhibitor for these proteins, allowing for their specific capture from complex mixtures like cell lysates or tissue extracts.

Q2: What are the common elution strategies for this type of affinity chromatography?

A2: Elution of the target protein from the CDJ affinity matrix can be achieved by disrupting the interaction between the protein and the immobilized ligand. Common strategies include:

  • Competitive Elution: Using a soluble competitor, such as D-mannose or a related monosaccharide, to displace the bound protein from the column.

  • pH Shift: Altering the pH of the elution buffer to change the ionization state of the amino acid residues involved in binding, thereby reducing the affinity of the interaction. A decrease in pH is a common approach.[1][2][3]

  • Ionic Strength Shift: Increasing the ionic strength of the elution buffer to disrupt ionic interactions between the protein and the ligand.[1]

Q3: How can I regenerate and store the CDJ affinity column?

A3: After elution, the column should be regenerated by washing with several column volumes of a high-salt buffer followed by the binding buffer to remove any remaining bound molecules. For short-term storage, the column can be kept in the binding buffer with a bacteriostatic agent (e.g., 0.02% sodium azide). For long-term storage, consult the manufacturer's instructions, but it typically involves storing the resin in a solution like 20% ethanol to prevent microbial growth.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound affinity chromatography.

Problem 1: Target protein does not bind to the column.
Possible Cause Recommended Solution
Incorrect Binding Buffer Conditions Ensure the pH of the binding buffer is optimal for the interaction. For most mannose-binding proteins, a physiological pH (7.0-8.0) is a good starting point. Verify that the ionic strength is not too high, as excessive salt can prevent binding.
Presence of Competing Sugars in the Sample Ensure your sample is free from mannose or other competing sugars that might interfere with binding. If necessary, perform a buffer exchange step (e.g., dialysis or gel filtration) before loading the sample.
Target Protein is Inactive or Misfolded Confirm the activity of your target protein in the crude sample. If the protein is inactive, it may not be able to bind to the ligand. Consider adding stabilizing agents or protease inhibitors to your lysis buffer.
Column is Not Equilibrated Properly Equilibrate the column with at least 5-10 column volumes of binding buffer before loading the sample. This ensures that the pH and ionic strength of the resin are correct for binding.
Problem 2: Target protein elutes with low yield.
Possible Cause Recommended Solution
Elution Conditions are Too Mild If using competitive elution, increase the concentration of the competing sugar (e.g., D-mannose). If using a pH shift, try a lower pH value. A gradient elution can help determine the optimal elution condition.[4]
Protein has Precipitated on the Column This can occur if the elution buffer is not optimal for the protein's solubility. Try adding stabilizing agents like glycerol (up to 20%) or non-ionic detergents to the elution buffer. Eluting with a linear gradient rather than a step elution can also help prevent precipitation.
Strong Non-Specific Interactions The target protein may be interacting non-specifically with the matrix. Try increasing the salt concentration (e.g., up to 500 mM NaCl) in the wash and elution buffers to disrupt these interactions.
Slow Elution Kinetics The dissociation of the protein from the ligand may be slow. Try decreasing the flow rate during elution or pausing the flow for a few minutes after applying the elution buffer to allow more time for the protein to dissociate.[4]
Problem 3: Eluted protein is contaminated with other proteins.
Possible Cause Recommended Solution
Insufficient Washing Increase the wash volume to 10-20 column volumes. You can also increase the stringency of the wash buffer by adding a low concentration of a non-ionic detergent or slightly increasing the salt concentration.
Non-Specific Binding of Contaminants Add a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween 20) or increase the salt concentration in the binding and wash buffers to reduce non-specific interactions.
Co-purification of Interacting Proteins The contaminants may be proteins that naturally interact with your target protein. If these interactions are undesirable, try to disrupt them by increasing the stringency of the wash buffer (e.g., higher salt concentration).
Proteolytic Degradation of the Target Protein Add protease inhibitors to your sample before loading it onto the column. This will prevent the degradation of your target protein, which can sometimes lead to the appearance of extra bands on a gel.

Experimental Protocols

Protocol 1: General Affinity Purification of a Mannose-Binding Protein
  • Column Equilibration:

    • Equilibrate the this compound affinity column with 5-10 column volumes of binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Sample Preparation and Loading:

    • Clarify the sample by centrifugation (e.g., 10,000 x g for 15 minutes) and/or filtration (0.45 µm filter) to remove any particulate matter.[5]

    • Ensure the sample is in the binding buffer by dialysis or buffer exchange.

    • Load the prepared sample onto the equilibrated column at a low flow rate (e.g., 0.5-1 mL/min).

  • Washing:

    • Wash the column with 10-20 column volumes of binding buffer, or until the absorbance at 280 nm returns to baseline. This removes unbound proteins.

  • Elution:

    • Competitive Elution: Elute the bound protein with 5-10 column volumes of elution buffer containing a competing agent (e.g., 0.1-1 M D-mannose in binding buffer).

    • pH Elution: Elute with 5-10 column volumes of a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0).[2][3] Immediately neutralize the collected fractions with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5) to preserve protein activity.[2][3]

  • Regeneration:

    • Regenerate the column by washing with 5 column volumes of a high salt buffer (e.g., 1 M NaCl), followed by 5 column volumes of binding buffer.

Table 1: Example Elution Buffer Compositions
Elution Strategy Buffer Component Concentration Range Notes
Competitive Elution D-mannose0.1 - 1 MThe optimal concentration should be determined empirically. A gradient can be useful.
pH Shift (Acidic) Glycine-HCl0.1 MpH range 2.5-3.0. Fractions should be neutralized immediately.
pH Shift (Basic) Tris-HCl or CAPS50-100 mMpH range 9.0-10.5. Less common, but can be effective for some proteins.
Ionic Strength Shift NaCl or KCl1 - 2 MCan be combined with competitive elution for improved recovery.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification Equilibrate Equilibrate Column (Binding Buffer) Load Load Sample Equilibrate->Load Wash Wash (Remove Unbound Proteins) Load->Wash Elute Elute (Collect Target Protein) Wash->Elute Analyze Analyze Fractions (SDS-PAGE, Activity Assay) Elute->Analyze Regenerate Regenerate Column Elute->Regenerate

Caption: Workflow for CDJ affinity chromatography.

troubleshooting_tree Start Low Elution Yield CheckElution Are Elution Conditions Strong Enough? Start->CheckElution IncreaseCompetitor Increase Competitor Concentration CheckElution->IncreaseCompetitor No DecreasepH Decrease Elution pH CheckElution->DecreasepH No CheckPrecipitation Is Protein Precipitating? CheckElution->CheckPrecipitation Yes Success Improved Yield IncreaseCompetitor->Success DecreasepH->Success AddSolubilizer Add Stabilizers (e.g., Glycerol) CheckPrecipitation->AddSolubilizer Yes LinearGradient Use Linear Gradient Elution CheckPrecipitation->LinearGradient Yes CheckFlowRate Is Flow Rate Too High? CheckPrecipitation->CheckFlowRate No AddSolubilizer->Success LinearGradient->Success DecreaseFlowRate Decrease Flow Rate or Pause Flow CheckFlowRate->DecreaseFlowRate Yes CheckFlowRate->Success No DecreaseFlowRate->Success

Caption: Troubleshooting low elution yield.

References

Challenges in purifying glucosidase I from crude cell lysates.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of glucosidase I. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when purifying glucosidase I from crude cell lysates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your purification workflows.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of glucosidase I.

Q1: Why is my final yield of purified glucosidase I consistently low?

A1: Low yield is a common challenge in multi-step protein purification. Several factors could be contributing to this issue:

  • Proteolytic Degradation: Glucosidase I can be susceptible to degradation by proteases present in the crude cell lysate. The addition of a protease inhibitor cocktail at the beginning of the purification process is crucial.

  • Loss of Activity: The enzyme may be losing activity at various stages due to suboptimal buffer conditions (pH, ionic strength), temperature fluctuations, or the presence of denaturing agents. It is essential to maintain a stable environment for the enzyme throughout the purification process. Some studies suggest that glucosidase I is relatively stable when stored at 4°C in the presence of a detergent.[1]

  • Inefficient Column Binding or Elution: The chromatographic conditions may not be optimized for your specific construct of glucosidase I. This can lead to poor binding to the column resin or incomplete elution of the bound protein. Consider optimizing the pH, salt concentration, and gradient of your elution buffer.

  • Aggregation: Glucosidase I, being a multimeric protein, may be prone to aggregation, leading to its loss during centrifugation or filtration steps. The presence of detergents or other stabilizing agents in the buffers can help mitigate this.

Q2: My glucosidase I loses activity after a purification step. What could be the cause?

A2: Loss of enzymatic activity can be attributed to several factors:

  • pH and Buffer Composition: Glucosidase I has an optimal pH range for its activity and stability. For example, glucosidase I from calf liver has a pH optimum of around 6.2.[1] Using buffers outside this optimal range can lead to irreversible denaturation.

  • Temperature Instability: While some glucosidases are thermostable, others can be sensitive to temperature changes. It is generally recommended to perform purification steps at 4°C to minimize thermal denaturation and protease activity.[2]

  • Presence of Inhibitors: Contaminants from the crude lysate or chemicals used in the purification buffers (e.g., certain metal ions) can act as inhibitors. For instance, the activity of a β-glucosidase was inhibited by Fe2+.[3] Conversely, some ions like NH4+ and K+ have been shown to enhance the activity of an α-glucosidase.[2]

  • Denaturation during Elution: Harsh elution conditions, such as very low or high pH or high concentrations of denaturants, can cause the enzyme to lose its native conformation and activity.

Q3: My purified glucosidase I sample is not pure. What are the common contaminants and how can I remove them?

A3: Common contaminants in glucosidase I preparations include other cellular proteins with similar physicochemical properties.

  • Other Glycosidases: Glucosidase II and other non-specific α-glucosidases are common contaminants as they share similar substrate specificities to some extent.[1] Designing a highly specific affinity chromatography step, for example, using an inhibitor analogue like N-carboxypentyl-1-deoxynojirimycin as the ligand, can effectively separate glucosidase I from other glucosidases.[1]

  • Co-purifying Proteins: Proteins that interact with glucosidase I in the cell or have similar properties (e.g., size, charge) can co-elute during chromatography. Introducing an orthogonal purification step, such as ion-exchange or size-exclusion chromatography, can help remove these contaminants.

  • Proteolytic Fragments: If proteolysis is not effectively controlled, you may see smaller protein fragments in your final sample.

Data Presentation: Purification of Glucosidases

The following tables summarize quantitative data from various glucosidase purification protocols.

Table 1: Multi-Step Purification of α-Glucosidase from Rhizobium sp. [2]

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (Fold)
Crude Extract2401370.571001
Ammonium Sulfate (70%)1251120.9821.6
DEAE-TrisAcryl M28752.68554.7
Phenyl-Sepharose5.2417.883013.8
Red-Agarose0.82936.252163.6
Ultrogel AcA 440.0924.6273.318479.5

Table 2: Two-Step Purification of β-Glucosidase from Sporothrix schenckii [3]

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (Fold)
Crude Extract15.23.80.251001
Hydroxyapatite1.91.50.7939.53.16
Sephacryl S200-HR0.080.911.2523.745

Experimental Protocols

This section provides detailed methodologies for key purification techniques.

Protocol 1: Affinity Chromatography

Affinity chromatography is a powerful technique that separates proteins based on a specific and reversible interaction between the protein and a ligand immobilized on a chromatographic matrix.[4] For glucosidase I, a common strategy involves using an inhibitor analog as the ligand.

Materials:

  • Affinity column with an immobilized ligand (e.g., N-carboxypentyl-1-deoxynojirimycin coupled to AH-Sepharose 4B).[1]

  • Equilibration Buffer: A buffer that promotes the binding of glucosidase I to the ligand (e.g., a buffer at a pH where the enzyme is stable and active).

  • Wash Buffer: The same as the equilibration buffer, possibly with a slightly higher salt concentration to remove non-specifically bound proteins.

  • Elution Buffer: A buffer containing a competitive inhibitor or a component that disrupts the protein-ligand interaction (e.g., a change in pH or high salt concentration).

  • Crude cell lysate containing glucosidase I.

Procedure:

  • Column Equilibration: Equilibrate the affinity column with 5-10 column volumes of Equilibration Buffer.

  • Sample Loading: Load the clarified crude cell lysate onto the column at a flow rate that allows for efficient binding of glucosidase I to the ligand.

  • Washing: Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline, indicating that all non-bound proteins have been removed.

  • Elution: Elute the bound glucosidase I from the column using the Elution Buffer. Collect fractions and monitor the protein concentration (A280) and glucosidase I activity.

  • Regeneration: Regenerate the column according to the manufacturer's instructions to remove any remaining bound protein and prepare it for future use.

Protocol 2: Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates proteins based on their net surface charge.[5] The choice of an anion or cation exchanger depends on the isoelectric point (pI) of glucosidase I and the pH of the buffer.

Materials:

  • Ion-exchange column (e.g., DEAE-Sepharose for anion exchange or CM-Sepharose for cation exchange).

  • Binding (Start) Buffer: A low ionic strength buffer at a pH that ensures the protein of interest has the opposite charge of the resin.

  • Elution Buffer: A buffer with a high ionic strength (e.g., containing 1 M NaCl) or a different pH to elute the bound protein.

  • Partially purified glucosidase I sample.

Procedure:

  • Column Equilibration: Equilibrate the ion-exchange column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the protein sample onto the column.

  • Washing: Wash the column with Binding Buffer to remove any unbound proteins.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (by mixing the Binding and Elution Buffers) or by a step-wise increase in salt concentration. Collect fractions.

  • Analysis: Analyze the collected fractions for protein content and glucosidase I activity to identify the fractions containing the purified enzyme.

Protocol 3: Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography, also known as gel filtration, separates proteins based on their size (hydrodynamic radius).[6] Larger molecules elute first, while smaller molecules are retarded by the porous beads of the chromatography matrix.

Materials:

  • Size-exclusion column (e.g., Sephacryl S-200) with a fractionation range appropriate for the molecular weight of glucosidase I.

  • SEC Buffer: A buffer that is compatible with the enzyme and the subsequent downstream applications.

  • Concentrated, partially purified glucosidase I sample.

Procedure:

  • Column Equilibration: Equilibrate the size-exclusion column with at least two column volumes of SEC Buffer.

  • Sample Loading: Apply a small, concentrated sample volume (typically 1-4% of the column volume) to the top of the column.

  • Elution: Elute the sample with the SEC Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm to detect the eluting protein peaks.

  • Analysis: Assay the fractions for glucosidase I activity to identify the peak corresponding to the purified enzyme.

Mandatory Visualizations

Diagram 1: General Purification Workflow for Glucosidase I

PurificationWorkflow cluster_0 Upstream Processing cluster_1 Downstream Chromatography CellCulture Cell Culture/ Expression CellLysis Cell Lysis CellCulture->CellLysis Harvest Clarification Clarification (Centrifugation/Filtration) CellLysis->Clarification Homogenization CrudeLysate Crude Lysate Affinity Affinity Chromatography (e.g., Inhibitor Ligand) IonExchange Ion-Exchange Chromatography (Anion or Cation) Affinity->IonExchange Eluate SizeExclusion Size-Exclusion Chromatography (Polishing Step) IonExchange->SizeExclusion Eluate PurifiedEnzyme Purified Glucosidase I SizeExclusion->PurifiedEnzyme CrudeLysate->Affinity

Caption: A typical multi-step workflow for the purification of glucosidase I.

Diagram 2: Troubleshooting Logic for Low Glucosidase I Activity

TroubleshootingActivity Start Low Glucosidase I Activity Detected CheckStorage Check Sample Storage (Temp, Buffer, Age) Start->CheckStorage CheckAssay Review Assay Protocol (Substrate, Buffer, Temp) Start->CheckAssay CheckPurification Examine Purification Steps Start->CheckPurification ImproperStorage Suboptimal Storage (Degradation/Aggregation) CheckStorage->ImproperStorage Yes AssayError Assay Condition Error (Incorrect pH, Temp) CheckAssay->AssayError Yes PurificationIssue Harsh Purification Conditions (pH, Denaturants) CheckPurification->PurificationIssue Yes SolutionStorage Optimize Storage: - Aliquot and freeze - Add stabilizing agents ImproperStorage->SolutionStorage SolutionAssay Optimize Assay: - Verify pH and temp - Use fresh substrate AssayError->SolutionAssay SolutionPurification Refine Protocol: - Use milder elution - Add protease inhibitors PurificationIssue->SolutionPurification

Caption: A decision tree for troubleshooting low glucosidase I activity.

References

Technical Support Center: N-5-Carboxypentyl-deoxymannojirimycin Affinity Column

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the regeneration of N-5-Carboxypentyl-deoxymannojirimycin affinity columns. This resource is intended for researchers, scientists, and drug development professionals utilizing this affinity chromatography matrix for the purification of mannosidases and other mannose-binding proteins.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound affinity column?

A1: The this compound affinity column is a specialized chromatography tool used for the purification of enzymes that recognize and bind to mannose, such as α-mannosidases. The stationary phase of the column consists of a solid support matrix (e.g., agarose beads) to which this compound is covalently attached. Deoxymannojirimycin (DMJ) is a potent inhibitor of α-mannosidases, and its immobilization on the column matrix allows for the specific capture of these enzymes from a complex biological sample.

Q2: When should I regenerate my this compound affinity column?

A2: Regeneration is necessary when you observe a decrease in the column's performance, such as:

  • Reduced binding capacity for the target protein.

  • Increased backpressure during chromatography runs.

  • The presence of contaminating proteins in the eluate.

  • A change in the appearance of the resin (e.g., discoloration).

It is good practice to regenerate the column after each purification cycle to ensure consistent performance and prolong the lifespan of the affinity matrix.

Q3: How many times can I regenerate my column?

A3: The number of regeneration cycles a column can withstand depends on several factors, including the nature of the samples being purified, the cleaning and regeneration procedures used, and the storage conditions. With proper care, an this compound affinity column can typically be regenerated multiple times. However, it is advisable to monitor the column's performance after each regeneration cycle.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no binding of the target protein Incorrect buffer pH or ionic strength.Ensure that the binding buffer has a pH and ionic strength that are optimal for the interaction between your target protein and the deoxymannojirimycin ligand. Typically, a neutral pH (e.g., pH 7.4) is a good starting point.
Presence of a competitive inhibitor in the sample.Remove any small molecules that could compete with the immobilized ligand for binding to the target protein. This can be achieved by dialysis or buffer exchange of the sample before loading it onto the column.
The ligand on the column has been damaged.If the column has been exposed to harsh chemical conditions (e.g., extreme pH or strong oxidizing agents), the deoxymannojirimycin ligand may be damaged. In this case, the column may need to be replaced.
Target protein elutes with a low yield Elution conditions are too harsh, causing protein denaturation.Try a gentler elution method. If using a low pH elution, ensure that the collected fractions are immediately neutralized. Alternatively, consider competitive elution with a soluble mannose-containing compound.
The protein has precipitated on the column.Some proteins are prone to aggregation at high concentrations. Try to elute the protein in a larger volume or include additives in the elution buffer that increase protein solubility (e.g., glycerol, non-ionic detergents).
Insufficient regeneration.If the column was not properly regenerated after the previous use, residual bound protein can interfere with the binding and elution of the target protein in subsequent runs.
High backpressure The column is clogged with particulate matter from the sample.Always clarify your sample by centrifugation and/or filtration (e.g., using a 0.22 µm or 0.45 µm filter) before loading it onto the column.
The resin bed has compacted.This can happen if the column has been run at too high a flow rate. Repack the column if possible.
Presence of contaminating proteins in the eluate Non-specific binding of proteins to the column matrix.Increase the ionic strength of the wash buffer (e.g., by adding NaCl) to disrupt non-specific electrostatic interactions. You can also include a low concentration of a non-ionic detergent in the wash buffer.
Inadequate washing of the column.Increase the volume of the wash buffer to ensure that all non-specifically bound proteins are removed before eluting the target protein.

Experimental Protocols

Recommended Regeneration Protocol for this compound Affinity Column

This protocol is a general guideline. The stability of the this compound ligand to extreme pH has not been extensively reported. Therefore, it is recommended to first test this protocol on a small, non-critical portion of your affinity resin to ensure compatibility.

Buffers and Solutions:

  • Wash Buffer: Binding buffer with 0.5 M - 1.0 M NaCl

  • Regeneration Buffer A (Low pH): 0.1 M Glycine-HCl, pH 2.5 - 3.0

  • Regeneration Buffer B (High pH): 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Storage Solution: Phosphate-buffered saline (PBS), pH 7.4, containing 20% ethanol or 0.02% sodium azide.

Procedure:

  • Wash: After eluting the target protein, wash the column with 5-10 column volumes (CV) of the high-salt Wash Buffer to remove any non-specifically bound proteins.

  • Regenerate (Low pH Option):

    • Wash the column with 3-5 CV of Regeneration Buffer A (Low pH).

    • Immediately follow with 5-10 CV of binding buffer to re-equilibrate the column. Ensure the pH of the eluate returns to that of the binding buffer.

  • Regenerate (High pH Option):

    • Wash the column with 3-5 CV of Regeneration Buffer B (High pH).

    • Immediately follow with 5-10 CV of binding buffer to re-equilibrate the column.

  • Re-equilibration: Before the next use, equilibrate the column with at least 10 CV of the binding buffer.

  • Storage: For long-term storage, wash the column with 5 CV of Storage Solution and store at 4°C.

Data Presentation: Common Affinity Column Regeneration Solutions
Regeneration Solution Typical Concentration Range Mechanism of Action Notes
High Salt Buffers 0.5 M - 2.0 M NaCl or KClDisrupts ionic interactions.Effective for removing non-specifically bound proteins.
Low pH Buffers 0.1 M Glycine-HCl or CitrateDisrupts ionic and hydrogen bonds by protonating acidic residues.Can denature some proteins. Immediate neutralization of the column and eluate is often required.
High pH Buffers 0.1 M Tris-HCl or CarbonateDisrupts ionic and hydrogen bonds by deprotonating basic residues.Can be harsh on some affinity ligands and matrices.
Chaotropic Agents 2 M - 6 M Guanidine-HCl or UreaDisrupt hydrogen bonds and hydrophobic interactions.Very effective but can denature both the target protein and the ligand. Use with caution.
Non-ionic Detergents 0.1% - 1% Triton X-100 or Tween 20Disrupt hydrophobic interactions.Useful for removing lipids and hydrophobically bound proteins.
Organic Solvents 10% - 30% Isopropanol or AcetonitrileDisrupt hydrophobic interactions.Can be harsh on the column matrix.

Mandatory Visualizations

RegenerationWorkflow cluster_purification Purification Cycle cluster_regeneration Regeneration Cycle Load 1. Load Sample Wash 2. Wash Load->Wash Elute 3. Elute Target Wash->Elute HighSaltWash 4. High Salt Wash Elute->HighSaltWash Regenerate 5. Regenerate (Low/High pH) ReEquilibrate 6. Re-equilibrate Store 7. Store or Reuse ReEquilibrate->Store

Caption: Workflow for this compound affinity column regeneration.

TroubleshootingLogic Start Problem Encountered LowYield Low Yield Check Elution Buffer Check for Precipitation Start->LowYield e.g. NoBinding No Binding Check Binding Buffer Check Sample for Inhibitors Start->NoBinding e.g. HighBackpressure High Backpressure Clarify Sample Check Flow Rate Start->HighBackpressure e.g. Contamination Contamination Increase Wash Stringency Increase Wash Volume Start->Contamination e.g. Solution Resolution LowYield->Solution NoBinding->Solution HighBackpressure->Solution Contamination->Solution

Caption: Logic diagram for troubleshooting common affinity chromatography issues.

Technical Support Center: Purifying Glucosidase with Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of purified glucosidase using affinity chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield of purified glucosidase in affinity chromatography?

A1: Low yield in glucosidase purification via affinity chromatography can stem from several factors:

  • Suboptimal Ligand Choice: The affinity of the glucosidase for the immobilized ligand may be too low for effective binding or too high to allow for efficient elution. The choice of ligand is critical and often specific to the type of glucosidase being purified.

  • Incorrect Buffer Conditions: The pH, ionic strength, and presence of detergents in the binding and elution buffers can significantly impact the interaction between the glucosidase and the ligand.[1]

  • Protein Instability: Glucosidase may be unstable in the chosen buffers, leading to denaturation and loss of activity.[1]

  • Proteolytic Degradation: The presence of proteases in the crude sample can degrade the target glucosidase.[1]

  • Column Overloading: Exceeding the binding capacity of the affinity resin will result in the target protein flowing through the column without binding.[1]

  • Inefficient Elution: The elution conditions may not be strong enough to disrupt the interaction between the glucosidase and the ligand, leaving the protein bound to the column.

Q2: How do I choose the right affinity ligand for my specific glucosidase?

A2: The selection of an appropriate affinity ligand is crucial for successful purification. Common strategies include using:

  • Substrate Analogs: These molecules mimic the natural substrate of the glucosidase and can bind to the active site. Examples include glucosyl sphingosine and p-aminophenyl-beta-D-maltoside.[2][3]

  • Inhibitors: Competitive inhibitors of glucosidase can be potent ligands. For instance, 1-deoxynojirimycin and its derivatives are effective for purifying glucosidase I.[4]

  • Iminoalditols: N-carboxypentyl derivatives of iminoalditols like 1-deoxynojirimycin have been successfully used to create affinity columns.[5]

The choice often depends on the specific glucosidase's substrate specificity and inhibitor profile. It is advisable to screen a few different ligands if the information for your specific enzyme is not available.

Q3: What are the key parameters to optimize in the binding and elution buffers?

A3: Optimization of buffer conditions is critical for maximizing yield. Key parameters include:

  • pH: The pH of the binding buffer should be optimal for the binding of the glucosidase to the ligand, which is often near the enzyme's optimal pH.[2] Elution is frequently achieved by changing the pH to a point where the affinity is significantly reduced.[6]

  • Ionic Strength: Many glycosidases can be adsorbed to affinity resins at low ionic strength and eluted by increasing the salt concentration.[7]

  • Detergents: For membrane-bound or hydrophobic glucosidases, the inclusion of non-ionic detergents in the buffers can be essential for solubility and activity. However, some detergents can interfere with binding.[2]

  • Competitive Eluting Agents: Including a soluble competing ligand, such as the free substrate or an inhibitor (e.g., D-gluconolactone), in the elution buffer is a common and gentle method to release the target protein.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the affinity chromatography of glucosidase.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Binding of Glucosidase to the Column Incorrect pH or ionic strength of the binding buffer.[1]Verify the pH and salt concentration of your binding buffer. Perform small-scale binding tests with varying pH and ionic strength to determine optimal conditions.
The affinity tag (if used) is inaccessible.If using a tagged glucosidase, the tag might be buried within the folded protein. Consider adding a flexible linker between the protein and the tag or moving the tag to the other terminus.[8]
Presence of interfering substances in the sample.Ensure the crude sample is clarified and filtered before loading. Consider a pre-purification step like ammonium sulfate precipitation or ion-exchange chromatography to remove interfering molecules.[9][10]
Ligand on the affinity resin has degraded.Check the manufacturer's instructions for resin storage and lifespan. If necessary, use a fresh batch of affinity resin.
Glucosidase Elutes in a Broad Peak with Low Concentration Elution conditions are too weak or slow.Increase the concentration of the eluting agent (e.g., salt, competitive inhibitor).[11] A step elution may yield a more concentrated protein than a gradient elution.
Non-specific hydrophobic interactions.Add a non-ionic detergent (e.g., 0.1% Triton X-100) or a small amount of an organic solvent like ethylene glycol to the elution buffer to disrupt non-specific binding.[12]
The flow rate is too high.Decrease the flow rate during elution to allow sufficient time for the dissociation of the glucosidase-ligand complex.
Low Recovery of Active Glucosidase Glucosidase is unstable in the elution buffer.Immediately neutralize the pH of the eluted fractions if a low pH elution buffer was used.[6] Collect fractions into a buffer containing stabilizing agents like glycerol or specific ions.
Proteolytic degradation.Add a cocktail of protease inhibitors to your sample and buffers throughout the purification process.[1]
Co-factor dissociation.If the glucosidase requires a co-factor for activity, ensure it is present in the collection buffer.[1]
Contaminating Proteins in the Eluted Fractions Non-specific binding of other proteins to the resin.Increase the stringency of the wash steps by increasing the salt concentration or adding a low concentration of a non-ionic detergent to the wash buffer.[12]
Insufficient washing.Increase the volume of the wash buffer and continue washing until the absorbance at 280 nm of the flow-through returns to baseline.

Quantitative Data Summary

The following tables summarize purification data from various studies on glucosidase, providing a benchmark for expected results.

Table 1: Purification of Glucosylceramidase from Human Placenta

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification (-fold)
Homogenate150,0001,5000.011001
Affinity Chromatography3.54501293012,900

Data adapted from a study on glucosylceramidase purification.[2]

Table 2: Purification of a Neutral α-Glucosidase from Horse Kidney

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification (-fold)
Crude Extract12,1801,1200.0921001
Affinity Chromatography737052.833580

Data adapted from a study on neutral α-glucosidase purification.[3]

Table 3: Purification of α-Glucosidase from Rhizobium sp.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (-fold)
Crude Extract3,040870.0281001
DEAE-TrisAcryl M285580.203677.2
Phenyl-Sepharose35351.04035.7
Reactive Blue 22.7217.724275
Gel Filtration0.0915.65.7118475

This table illustrates a multi-step purification process where affinity chromatography (Reactive Blue 2) provided a significant purification fold.[10]

Experimental Protocols

Protocol 1: General Affinity Chromatography Protocol for Glucosidase Purification

This protocol provides a general workflow. Specific buffer compositions and conditions should be optimized for the particular glucosidase.

  • Resin Equilibration:

    • Pack the affinity column with the chosen resin (e.g., Sepharose coupled with a glucosidase inhibitor).

    • Equilibrate the column by washing with 5-10 column volumes of binding buffer (e.g., 20 mM sodium phosphate, pH 7.2).[10][13]

  • Sample Preparation and Loading:

    • Prepare the crude enzyme extract. Clarify the sample by centrifugation and filtration (0.45 µm filter) to remove any particulate matter.[1]

    • Adjust the sample to the same buffer conditions as the binding buffer. This can be done by dialysis or using a desalting column.

    • Load the prepared sample onto the equilibrated column at a low flow rate to ensure maximum binding.

  • Washing:

    • Wash the column with 10-20 column volumes of binding buffer to remove unbound proteins.

    • Monitor the absorbance at 280 nm of the flow-through until it returns to baseline.

  • Elution:

    • Elute the bound glucosidase using an appropriate elution buffer. This can be a buffer with a different pH, a high salt concentration, or a buffer containing a competitive inhibitor.[2][7]

    • Collect fractions and immediately measure the protein concentration (A280) and glucosidase activity.

  • Post-Elution Handling:

    • If a low pH elution buffer was used, neutralize the fractions immediately with a suitable buffer (e.g., 1M Tris-HCl, pH 8.5).[6]

    • Pool the active fractions and store them under conditions that ensure stability (e.g., at 4°C with glycerol).

Visualizations

Affinity_Chromatography_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Collection Start Crude Glucosidase Extract Clarify Clarify & Filter Sample Start->Clarify Equilibrate_Sample Equilibrate Sample to Binding Buffer Clarify->Equilibrate_Sample Load Load Sample onto Column Equilibrate_Sample->Load Equilibrate_Column Equilibrate Affinity Column Equilibrate_Column->Load Wash Wash with Binding Buffer Load->Wash Elute Elute with Elution Buffer Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (Activity & A280) Collect->Analyze Pool Pool Active Fractions Analyze->Pool Purified Purified Glucosidase Pool->Purified

Caption: General workflow for glucosidase purification by affinity chromatography.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of Purified Glucosidase Binding_Issue Poor Binding Problem->Binding_Issue Elution_Issue Inefficient Elution Problem->Elution_Issue Stability_Issue Protein Instability Problem->Stability_Issue Optimize_Binding Optimize Binding Buffer (pH, Ionic Strength) Binding_Issue->Optimize_Binding Check_Ligand Check/Change Ligand Binding_Issue->Check_Ligand Optimize_Elution Optimize Elution Buffer (pH, Competitor) Elution_Issue->Optimize_Elution Change_Elution_Strategy Modify Elution Strategy (Gradient vs. Step) Elution_Issue->Change_Elution_Strategy Add_Stabilizers Add Stabilizing Agents Stability_Issue->Add_Stabilizers Use_Inhibitors Use Protease Inhibitors Stability_Issue->Use_Inhibitors

Caption: Logical troubleshooting approach for low glucosidase yield.

References

Addressing low binding efficiency of glucosidase to the affinity resin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low binding efficiency of glucosidase to affinity resins.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for low binding efficiency of my glucosidase to the affinity resin?

Low binding efficiency can stem from several factors, including suboptimal buffer conditions (pH, ionic strength), the presence of competing molecules in your sample, incorrect affinity tag folding or accessibility, or issues with the affinity resin itself, such as degradation or inactivation.

Q2: How does the pH of my buffer affect glucosidase binding?

The pH of the binding buffer is critical as it influences the charge of both the glucosidase and the affinity ligand, which can significantly impact their interaction.[1][2] For instance, some studies have shown that the binding of yeast α-glucosidase to phenylboronate agarose is highly pH-dependent, with optimal binding observed around pH 7.4.[1][2] It is crucial to maintain the pH within the optimal range for the specific glucosidase and affinity resin being used.

Q3: Can components of my sample interfere with binding?

Yes, substances in your crude or partially purified sample can interfere with the binding of glucosidase to the resin. For example, if you are using a lectin affinity column, the presence of free sugars that compete for the same binding sites as the glycoprotein portion of your glucosidase will reduce binding efficiency.[1][2] Similarly, high concentrations of salts can disrupt ionic interactions crucial for binding in some affinity systems.[3][4]

Q4: My glucosidase is a recombinant protein with an affinity tag. Why might it not be binding?

If you are using a tagged glucosidase (e.g., His-tag, GST-tag), low binding could be due to several reasons:

  • Inaccessible Tag: The affinity tag may be sterically hindered or buried within the folded protein, preventing its interaction with the resin.

  • Tag Removal: The tag may have been proteolytically cleaved during expression or sample preparation.

  • Incorrect Resin: Ensure you are using the correct affinity resin for your specific tag (e.g., Nickel or Cobalt-charged resin for His-tagged proteins, Glutathione resin for GST-tagged proteins).[5]

Q5: How can I improve the binding of my glucosidase to the affinity resin?

To improve binding, consider the following strategies:

  • Optimize Buffer Conditions: Adjust the pH and ionic strength of your binding buffer to the optimal range for your specific system.[6]

  • Sample Preparation: Ensure your sample is properly clarified and filtered to remove any precipitates or particulates that could clog the column. Consider a buffer exchange step to remove interfering substances.

  • Increase Incubation Time: Allowing more time for the sample to interact with the resin can improve binding, especially for weak interactions.[7]

  • Reduce Flow Rate: A lower flow rate during sample application increases the residence time of the glucosidase on the column, facilitating more efficient binding.[6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to low glucosidase binding efficiency.

Problem: Glucosidase is found in the flow-through and not binding to the column.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low Glucosidase Binding check_buffer 1. Verify Buffer Conditions (pH, Ionic Strength) start->check_buffer check_sample 2. Analyze Sample Composition (Competing molecules, Proteases) check_buffer->check_sample Buffer OK sol_buffer Adjust pH/salt concentration. Prepare fresh buffers. check_buffer->sol_buffer Issue Found check_resin 3. Inspect Affinity Resin (Age, Storage, Regeneration) check_sample->check_resin Sample OK sol_sample Perform buffer exchange. Add protease inhibitors. check_sample->sol_sample Issue Found check_tag 4. For Tagged Proteins: Verify Tag Integrity & Accessibility check_resin->check_tag Resin OK sol_resin Use fresh resin. Follow regeneration protocol. check_resin->sol_resin Issue Found optimize_protocol 5. Optimize Binding Protocol (Flow rate, Incubation time) check_tag->optimize_protocol Tag OK sol_tag Perform Western blot for tag. Consider refolding or changing tag location. check_tag->sol_tag Issue Found resolution Resolution: Improved Binding Efficiency optimize_protocol->resolution sol_protocol Decrease flow rate. Increase incubation time. optimize_protocol->sol_protocol Further Optimization sol_buffer->resolution sol_sample->resolution sol_resin->resolution sol_tag->resolution sol_protocol->resolution

Caption: A workflow diagram for troubleshooting low glucosidase binding efficiency.

Data Presentation

Table 1: Factors Influencing Glucosidase Binding to Affinity Resins

FactorPotential IssueRecommended ActionReference
pH Suboptimal pH can alter the charge of the glucosidase or ligand, preventing interaction.Optimize the pH of the binding buffer. For yeast α-glucosidase on phenylboronate agarose, a pH of 7.4 is effective.[1][2]
Ionic Strength High salt concentrations can disrupt electrostatic interactions required for binding.Reduce the ionic strength of the binding buffer. Some glycosidases bind well at low ionic strength.[3][4]
Competing Sugars Presence of free sugars in the sample can compete with the glucosidase for binding to lectin or boronate affinity resins.Perform a buffer exchange or dialysis step to remove competing sugars before applying the sample to the column.[1][2]
Affinity Tag The tag may be inaccessible, cleaved, or the incorrect resin is being used.Confirm tag presence via Western blot. Consider protein denaturation and refolding, or re-cloning with the tag at a different terminus. Use the appropriate resin for the tag.[8]
Resin Capacity The amount of glucosidase in the sample exceeds the binding capacity of the resin.Load a smaller sample volume or use a larger column volume.
Resin Integrity The resin may be old, improperly stored, or insufficiently regenerated, leading to reduced binding capacity.Use fresh resin or ensure proper regeneration according to the manufacturer's protocol.[9][10]

Experimental Protocols

Protocol 1: Buffer Optimization for Glucosidase Binding
  • Prepare a series of binding buffers with varying pH values (e.g., in 0.5 unit increments) around the theoretical pI of the glucosidase and the optimal pH for the affinity resin.

  • Equilibrate small aliquots of the affinity resin with each buffer.

  • Incubate a constant amount of your glucosidase sample with each equilibrated resin aliquot for a set period (e.g., 1 hour) at 4°C with gentle mixing.

  • Centrifuge to pellet the resin and carefully collect the supernatant (the unbound fraction).

  • Wash the resin with the corresponding binding buffer.

  • Elute the bound protein using an appropriate elution buffer.

  • Analyze the unbound and eluted fractions by SDS-PAGE and a glucosidase activity assay to determine the optimal pH for binding.

Protocol 2: Competitive Elution of Glucosidase

This protocol is useful for eluting glucosidase from a lectin or boronate affinity column where the binding is based on sugar interactions.

  • Equilibrate the column with the binding buffer.

  • Load the sample containing the glucosidase onto the column.

  • Wash the column with several column volumes of binding buffer to remove unbound proteins.

  • Prepare an elution buffer containing a high concentration of a competing sugar (e.g., 0.2-0.5 M of the sugar corresponding to the ligand).

  • Apply the elution buffer to the column and collect fractions.

  • Monitor the fractions for protein content (e.g., by measuring absorbance at 280 nm) and glucosidase activity.

Visualization of Factors Affecting Binding

Factors Affecting Glucosidase-Resin Interaction

BindingFactors cluster_factors Influencing Factors glucosidase Glucosidase binding Successful Binding glucosidase->binding resin Affinity Resin resin->binding ph Optimal pH ph->binding ionic_strength Appropriate Ionic Strength ionic_strength->binding no_competitors Absence of Competitors no_competitors->binding accessible_tag Accessible Affinity Tag accessible_tag->binding resin_integrity High Resin Integrity resin_integrity->binding

Caption: Key factors influencing the binding of glucosidase to an affinity resin.

References

Technical Support Center: Affinity Purification Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve column clogging issues during affinity purification.

Troubleshooting Guides & FAQs

1. What are the primary causes of column clogging in affinity chromatography?

Column clogging, leading to increased back pressure and reduced or no flow, is a common issue in affinity purification.[1][2] The primary causes can be categorized as follows:

  • Sample-Related Issues: The most frequent cause of clogging is the sample itself.[3][4][5] Particulate matter, such as cell debris, precipitates, and aggregates, can block the column frit and the packed bed.[3][4] High sample viscosity can also impede flow.[1][2]

  • Column and System-Related Issues: Improper column packing can lead to bed compression and clogging. Air bubbles introduced into the column can obstruct flow. Additionally, clogged tubing, adapters, or in-line filters within the chromatography system can be a source of blockage.[1][2]

  • Buffer and Reagent Issues: Buffers that are not properly filtered or degassed can introduce particulates and air bubbles. Incompatibility between the sample and the buffers can cause precipitation of the target protein or other sample components within the column.

  • Microbial Growth: Inadequate storage and cleaning can lead to microbial growth within the column, which can clog the system.[6]

2. How can I prevent my sample from clogging the column?

Proper sample preparation is crucial to prevent column clogging.[3][4][7] Key steps include:

  • Clarification: Samples should be clear and free of particulate matter.[3][4][7] Centrifugation and filtration are essential clarification steps.[3][4] For cell lysates, centrifugation at 40,000–50,000 x g for 30 minutes is recommended.[3][4] For smaller volumes or proteins that may adsorb to filters, centrifugation at 10,000 x g for 15 minutes is an alternative.[3][4]

  • Filtration: After centrifugation, filtering the sample through a 0.22 µm or 0.45 µm filter is highly recommended to remove any remaining particulates.[5]

  • Viscosity Reduction: If the sample is too viscous, it can be diluted with binding buffer.[1][2] Maintaining a protein concentration below 50 mg/mL can also help reduce viscosity.[1][2]

  • Buffer Compatibility: Ensure the sample is in a buffer that is compatible with the binding buffer to prevent precipitation. It may be necessary to perform a buffer exchange step before loading the sample.[3]

3. What role does the flow rate play in preventing column clogging?

The flow rate during sample application and washing can impact column performance and the potential for clogging.

  • Sample Application: For interactions with strong affinity, a higher flow rate can be used.[7] However, for weaker affinity interactions, a lower flow rate is recommended to allow sufficient time for the target protein to bind to the ligand.[7] Applying the sample at a reduced flow rate can also help prevent a sudden increase in pressure if the sample is viscous.[1][2]

  • Washing and Elution: Using the recommended flow rates for washing and elution ensures efficient removal of unbound material and recovery of the target protein without over-pressurizing the column.

4. How do I properly pack and maintain my affinity column to avoid clogging?

Correct column packing and regular maintenance are essential for preventing clogging.

  • Column Packing: Avoid packing the column at a pressure that is too high, as this can compress the bed. Ensure the bed is well-settled and there are no cracks or air bubbles.

  • Cleaning-in-Place (CIP): Regular cleaning is vital to remove any precipitated proteins, lipids, or other contaminants that can build up on the column over time.[8] The specific cleaning protocol will depend on the type of resin and the nature of the contaminants. Common cleaning agents include sodium hydroxide, guanidine hydrochloride, and non-ionic detergents.[9]

  • Storage: Proper storage prevents microbial growth and maintains column performance.[6] Most affinity columns should be stored in 20% ethanol at 4 to 8 °C.[10]

5. What should I do if my column is already clogged?

If you experience a clogged column, you can try the following troubleshooting steps:

  • Reverse Flow: For some types of columns, reversing the flow direction at a low flow rate can help to dislodge particulates from the top frit.[1][2]

  • Cleaning: Perform a rigorous cleaning-in-place (CIP) procedure as recommended by the column manufacturer.[1][2] This may involve using harsh cleaning agents to dissolve precipitated material.[9]

  • Unpacking and Repacking: In severe cases, it may be necessary to unpack the column, clean the resin and the column components separately, and then repack the column.

Data Presentation

Table 1: Recommended Centrifugation and Filtration Parameters for Sample Clarification

Sample TypeCentrifugation SpeedCentrifugation TimeFilter Pore Size
Cell Lysates40,000 - 50,000 x g30 minutes0.22 µm or 0.45 µm
Small Volume Samples10,000 x g15 minutes0.22 µm or 0.45 µm
Serum Samples10,000 x g15 minutesGlass Wool then 0.45 µm

Table 2: Common Cleaning Agents for Affinity Columns

ContaminantCleaning AgentTypical Concentration
Precipitated/Denatured ProteinsSodium Hydroxide (NaOH)0.1 - 0.5 M
Strongly Bound Hydrophobic ProteinsNon-ionic Detergents (e.g., Triton X-100)0.1 - 1%
Lipids70% Ethanol or 30% Isopropanol-
General FoulingGuanidine Hydrochloride6 M

Experimental Protocols

Protocol 1: General Sample Clarification

  • Centrifugation: Centrifuge the crude sample according to the recommendations in Table 1.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter. For samples with high particulate load, a pre-filter may be used.

  • Buffer Exchange (if necessary): If the sample buffer is not compatible with the binding buffer, perform a buffer exchange using a desalting column or dialysis.

Protocol 2: General Column Cleaning-in-Place (CIP)

Always consult the manufacturer's instructions for your specific column.

  • Wash with Binding Buffer: Wash the column with 5-10 column volumes of binding buffer to remove any remaining sample.

  • Cleaning Solution: Introduce the appropriate cleaning solution (see Table 2) at a reduced flow rate. Allow for a contact time of 15-60 minutes.

  • Rinse with Water: Wash the column with 5-10 column volumes of high-purity water.

  • Equilibrate with Binding Buffer: Equilibrate the column with 5-10 column volumes of binding buffer until the pH and conductivity are stable.

  • Storage: If the column will not be used immediately, wash with 2-5 column volumes of 20% ethanol and store at 4°C.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Affinity Purification cluster_troubleshooting Troubleshooting Sample Crude Sample Centrifugation Centrifugation Sample->Centrifugation Filtration Filtration (0.22/0.45 µm) Centrifugation->Filtration Buffer_Exchange Buffer Exchange (Optional) Filtration->Buffer_Exchange Clarified_Sample Clarified Sample Buffer_Exchange->Clarified_Sample Sample_Loading Sample Loading Clarified_Sample->Sample_Loading Equilibration Column Equilibration Equilibration->Sample_Loading Wash Wash Unbound Sample_Loading->Wash Clogged_Column Clogged Column Sample_Loading->Clogged_Column Potential Issue Elution Elution Wash->Elution Purified_Protein Purified Protein Elution->Purified_Protein Reverse_Flow Reverse Flow Clogged_Column->Reverse_Flow Attempt 1 CIP Cleaning-in-Place Clogged_Column->CIP Attempt 2 Repack Unpack & Repack Clogged_Column->Repack Last Resort logical_relationship cluster_causes Causes cluster_prevention Prevention Clogging Column Clogging Sample_Issues Sample Particulates & Viscosity Sample_Issues->Clogging Column_Issues Improper Packing & Air Bubbles Column_Issues->Clogging Buffer_Issues Precipitation & Particulates Buffer_Issues->Clogging Microbial_Growth Contamination Microbial_Growth->Clogging Clarification Centrifugation & Filtration Clarification->Sample_Issues Prevents Proper_Packing Correct Technique Proper_Packing->Column_Issues Prevents Buffer_Prep Filtering & Degassing Buffer_Prep->Buffer_Issues Prevents Maintenance Regular Cleaning & Proper Storage Maintenance->Microbial_Growth Prevents

References

Technical Support Center: N-5-Carboxypentyl-deoxymannojirimycin (CP-DMJ) Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize sample loading conditions for N-5-Carboxypentyl-deoxymannojirimycin (CP-DMJ) affinity chromatography columns.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CP-DMJ) and what is it used for in affinity chromatography?

This compound is a ligand used for the affinity purification of mannosidase enzymes, particularly glucosidase I and II.[1] The carboxypentyl group allows for the linkage of this inhibitor to a chromatography resin.[1] This creates a stationary phase that can selectively bind and retain target mannosidases from a complex sample mixture.

Q2: What are the general principles for sample loading onto a CP-DMJ column?

The goal of sample loading is to maximize the specific binding of the target protein (e.g., glucosidase) to the CP-DMJ ligand while minimizing non-specific binding of other proteins. This is typically achieved by optimizing the composition of the sample and the loading buffer. Key parameters to consider include pH, ionic strength, and the presence of any additives that might interfere with the binding interaction.

Q3: What is a recommended starting buffer for sample loading?

A good starting point for a loading buffer is a neutral pH buffer, such as phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) at a pH between 7.0 and 8.0. The ionic strength should be moderate, typically around 150 mM NaCl, to reduce non-specific electrostatic interactions.

Q4: Should I be concerned about the flow rate during sample loading?

Yes, the flow rate is a critical parameter. A lower flow rate generally allows for a longer residence time of the sample on the column, which can enhance the binding of the target protein to the ligand. It is advisable to start with a low flow rate and then optimize it based on the binding efficiency.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of purified protein Suboptimal binding pH: The pH of the loading buffer may not be optimal for the interaction between the target protein and the CP-DMJ ligand.Perform a pH scouting experiment. Prepare a series of loading buffers with pH values ranging from 6.0 to 8.5. Analyze the binding efficiency at each pH to determine the optimal condition.
High ionic strength: Excessive salt concentration in the loading buffer can disrupt the binding interaction.Reduce the salt concentration in the loading buffer. Try a range from 50 mM to 200 mM NaCl to find the optimal ionic strength.
Sample is too dilute: The concentration of the target protein in the sample may be too low for efficient binding.Concentrate the sample before loading. This can be done using techniques such as ultrafiltration.
Flow rate is too high: A high flow rate reduces the contact time between the target protein and the resin.Decrease the flow rate during sample loading to allow for more efficient binding.
High levels of non-specific binding Low ionic strength: Insufficient salt in the loading buffer can lead to non-specific electrostatic interactions between proteins and the resin.Increase the ionic strength of the loading buffer. A concentration of 150-500 mM NaCl can help to reduce non-specific binding.
Hydrophobic interactions: The sample may contain proteins that are binding non-specifically to the resin matrix through hydrophobic interactions.Add a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) or a small amount of a chaotropic agent (e.g., low concentration of urea) to the loading buffer to disrupt these interactions.
Column clogging during sample loading Particulates in the sample: The sample may contain precipitated protein or other cellular debris.Clarify the sample by centrifugation at a high speed (e.g., >10,000 x g for 30 minutes) or by filtration through a 0.22 µm or 0.45 µm filter before loading.
Target protein is found in the flow-through Column capacity exceeded: The amount of target protein in the sample exceeds the binding capacity of the column.Reduce the amount of sample loaded onto the column or use a larger column. Consider performing multiple smaller runs.
His-tag accessibility issues (if applicable): For His-tagged fusion proteins, the tag may not be sufficiently exposed for binding.This is more relevant for IMAC, but if a similar accessibility issue is suspected, consider re-engineering the protein with a longer linker between the tag and the protein.

Experimental Protocols

Protocol 1: Optimization of Loading Buffer pH
  • Prepare a set of loading buffers: Prepare at least five different buffers with pH values ranging from 6.0 to 8.5 (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5). A suitable buffer system would be a phosphate or Tris buffer at a concentration of 50 mM with 150 mM NaCl.

  • Equilibrate the column: For each pH to be tested, equilibrate a small-scale CP-DMJ column with the corresponding loading buffer.

  • Load the sample: Load a small, identical aliquot of your clarified sample onto each equilibrated column.

  • Collect the flow-through: Collect the fraction that passes through the column during loading.

  • Wash the column: Wash each column with its respective loading buffer to remove any unbound proteins.

  • Elute the bound protein: Elute the protein using a suitable elution buffer (e.g., a low pH buffer or a buffer containing a competitive inhibitor).

  • Analyze the results: Analyze the amount of target protein in the flow-through and eluate fractions for each pH condition using a suitable method such as SDS-PAGE or an activity assay. The optimal pH will be the one that results in the lowest amount of target protein in the flow-through and the highest amount in the eluate.

Data Presentation

Table 1: Recommended Starting Conditions for CP-DMJ Column Loading
Parameter Recommended Range Starting Point Notes
pH 6.5 - 8.07.4The optimal pH depends on the specific pI and stability of the target glucosidase.
Ionic Strength (NaCl) 50 - 500 mM150 mMHigher salt concentrations can reduce non-specific binding but may also weaken specific interactions.
Flow Rate 0.2 - 1.0 mL/min (for a 1 mL column)0.5 mL/minSlower flow rates generally improve binding efficiency.
Additives 0 - 0.1% Non-ionic detergentNoneConsider adding detergents if non-specific hydrophobic interactions are a problem.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Affinity Chromatography cluster_analysis Analysis Sample Crude Sample Clarification Centrifugation / Filtration Sample->Clarification Buffer_Exchange Buffer Exchange (to Loading Buffer) Clarification->Buffer_Exchange Equilibration Column Equilibration Loading Sample Loading Equilibration->Loading Wash Column Wash Loading->Wash Elution Elution Wash->Elution Analysis SDS-PAGE / Activity Assay Elution->Analysis

Caption: Experimental workflow for CP-DMJ affinity chromatography.

troubleshooting_logic Start Low Protein Yield? Check_FT Check Flow-Through (FT) Start->Check_FT Optimize_pH Optimize Loading Buffer pH Check_FT->Optimize_pH Protein in FT Concentrate_Sample Concentrate Sample Check_FT->Concentrate_Sample No Protein in FT Optimize_Salt Optimize Salt Concentration Optimize_pH->Optimize_Salt Reduce_Flow Reduce Flow Rate Concentrate_Sample->Reduce_Flow

Caption: Troubleshooting logic for low protein yield.

References

Validation & Comparative

A Researcher's Guide to Validating Purified Glucosidase Activity: A Comparison of Key Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the enzymatic activity of purified glucosidase is a critical step in various fields, from metabolic disease research to biotechnology.[1] Glucosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates, releasing glucose.[2][3] Their function is vital in processes like digestion and glycogen metabolism, and their dysfunction is implicated in diseases like diabetes and Pompe disease.[1][4][5] This guide provides a comparative overview of two predominant methods for assaying glucosidase activity, supported by experimental data and detailed protocols.

Comparative Analysis of Glucosidase Assays

Two primary approaches are widely used to measure glucosidase activity: direct chromogenic substrate assays and coupled enzyme assays. The choice between them often depends on the specific research question, required sensitivity, and sample matrix.

A popular direct method employs a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).[6][7] In this assay, the glucosidase cleaves the colorless pNPG substrate, releasing p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405-410 nm.[4][6][8] This method is straightforward, robust, and suitable for high-throughput screening.[4]

Alternatively, coupled enzyme assays measure the glucose produced by the glucosidase reaction. A common example is the Glucose Oxidase (GOx) assay, often used with a detection reagent like Amplex™ Red.[9][10] In this system, glucosidase first liberates glucose from its substrate. Then, glucose oxidase catalyzes the oxidation of glucose, producing hydrogen peroxide (H₂O₂).[11][12] This H₂O₂ then reacts with a probe (like Amplex™ Red) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent or colored product.[9][10][13] This type of assay can offer higher sensitivity.[10]

Below is a summary of key performance metrics for these assays.

Parameterp-Nitrophenyl (pNPG) Based AssayCoupled Glucose Oxidase (GOx) AssayReference(s)
Principle Direct, single-enzyme reaction.Coupled, two-enzyme reaction.[11][14]
Detection Method Colorimetric (Absorbance at 405-410 nm).Colorimetric or Fluorometric.[11]
Typical Substrate p-Nitrophenyl-α-D-glucopyranoside.Natural substrates (e.g., maltose) or pNPG.[14]
Kinetic Parameter (Km) Varies significantly with enzyme source and substrate (typically ≤ 1 mM).Dependent on the glucosidase's natural substrate affinity.[2][15]
Kinetic Parameter (Vmax) Dependent on enzyme concentration and purity.Dependent on the rate-limiting step (glucosidase or GOx).[2][16]
Inhibitor IC50 (Acarbose) ~0.74 mM (for α-Glucosidase).Varies based on assay conditions.[17]
Detection Limit ~0.1 - 2 U/L.As low as 12.5 mU/mL (colorimetric) or 3 µM glucose (fluorometric).[4][11][13]
Advantages Simple, direct, cost-effective, robust.High sensitivity, can use natural substrates.[4][10]
Disadvantages Potential interference from colored compounds.More complex, potential for interference with coupled enzymes.[8][18]

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable data. Below are methodologies for the two compared assays.

Colorimetric Assay using p-Nitrophenyl-α-D-glucopyranoside (pNPG)

This protocol is adapted from standard procedures for measuring α-glucosidase activity.[14]

Materials:

  • Purified glucosidase enzyme solution.

  • 67 mM Potassium Phosphate Buffer (pH 6.8).[14]

  • 10 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution.[14]

  • 100 mM Sodium Carbonate (Na₂CO₃) solution (Stop Solution).[14]

  • 96-well clear, flat-bottom plate.

  • Microplate reader capable of measuring absorbance at 400-410 nm.[19]

Procedure:

  • Prepare Reagents: Prepare all buffer and substrate solutions as required. Ensure the buffer pH is optimized for the specific glucosidase being tested (e.g., pH 6.8).[14]

  • Sample Preparation: Prepare serial dilutions of the purified glucosidase enzyme in cold phosphate buffer.[14]

  • Reaction Setup: In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add Enzyme: Add 10-50 µL of the diluted enzyme samples to the wells. For a negative control, add buffer instead of the enzyme.[19]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.[20]

  • Initiate Reaction: Add 50 µL of the 10 mM pNPG substrate solution to each well to start the reaction.[14]

  • Incubation: Incubate the plate at 37°C for 15-30 minutes. The optimal time may vary depending on the enzyme's activity.

  • Stop Reaction: Terminate the reaction by adding 100 µL of 100 mM Sodium Carbonate solution to each well.[14][20]

  • Measurement: Measure the absorbance of each well at 405 nm or 410 nm using a microplate reader.[6][21]

  • Calculation: Calculate the enzyme activity based on a p-nitrophenol standard curve. One unit of activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of pNPG per minute under the specified conditions.[22]

Coupled Assay using Glucose Oxidase (GOx) and Amplex™ Red

This protocol is based on the principles of the Amplex™ Red Glucose/Glucose Oxidase Assay Kit.[9][23]

Materials:

  • Purified glucosidase enzyme solution.

  • Glucosidase substrate (e.g., maltose).

  • Amplex™ Red reagent.

  • Horseradish Peroxidase (HRP).

  • Glucose Oxidase (GOx).

  • Reaction Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4).[13]

  • 96-well black, flat-bottom plate.

  • Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm).[9]

Procedure:

  • Prepare Reagents: Allow all components to warm to room temperature. Prepare a 1X reaction buffer.[9]

  • Prepare Glucose Standard Curve: Prepare a dilution series of D-glucose in 1X Reaction Buffer to generate a standard curve.[9]

  • Sample Preparation: Add 50 µL of the purified glucosidase sample (at various dilutions) to the wells of the 96-well plate.

  • Add Substrate: Add the appropriate glucosidase substrate (e.g., maltose) to the sample wells.

  • Prepare Working Solution: Prepare a working solution containing Amplex™ Red reagent, HRP, and glucose oxidase in 1X Reaction Buffer. Protect this solution from light.[9][23]

  • Initiate Reaction: Add 50 µL of the Amplex™ Red/HRP/GOx working solution to each well containing standards and samples.[9]

  • Incubation: Incubate the plate for 30 minutes or more at room temperature or 37°C, protected from light.[9] The reaction can be monitored kinetically.

  • Measurement: Measure the fluorescence using a microplate reader with excitation at ~530 nm and emission detection at ~590 nm.[13]

  • Calculation: First, determine the concentration of glucose produced by the glucosidase using the glucose standard curve. Then, calculate the glucosidase activity based on the amount of glucose released per unit of time.

Visualizing the Process

To better understand the biochemical and experimental context, the following diagrams illustrate a relevant signaling pathway and a typical assay workflow.

glucosidase_pathway cluster_carbohydrates Complex Carbohydrates cluster_enzyme Enzymatic Hydrolysis cluster_products Products for Metabolism Glycogen Glycogen / Starch (α-1,4 & α-1,6 linkages) Oligosaccharides Oligosaccharides (e.g., Maltose) Glycogen->Oligosaccharides Amylase Glucosidase α-Glucosidase Oligosaccharides->Glucosidase Glucose α-Glucose Glucosidase->Glucose Hydrolysis of α(1→4) bond Energy Cellular Energy (Glycolysis) Glucose->Energy

Caption: Role of α-Glucosidase in carbohydrate metabolism.

assay_workflow prep 1. Reagent & Sample Prep (Enzyme Dilutions, Buffers) setup 2. Reaction Setup (Add Enzyme to Plate) prep->setup preincubate 3. Pre-incubation (e.g., 37°C for 5 min) setup->preincubate start 4. Initiate Reaction (Add Substrate) preincubate->start incubate 5. Incubation (e.g., 37°C for 30 min) start->incubate stop 6. Stop Reaction (Add Stop Solution) incubate->stop measure 7. Measurement (Read Absorbance/Fluorescence) stop->measure analyze 8. Data Analysis (Calculate Activity) measure->analyze

Caption: General workflow for a glucosidase activity assay.

References

A Comparative Guide to Iminosugar-Based Inhibitors: N-butyldeoxynojirimycin versus N-5-Carboxypentyl-deoxymannojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers in Glycobiology and Drug Development

This guide provides a detailed comparison of two iminosugar derivatives, N-butyldeoxynojirimycin (NB-DNJ) and N-5-Carboxypentyl-deoxymannojirimycin (C-PMDM). While both are structurally related to monosaccharides, their applications in biomedical research differ significantly. NB-DNJ is a well-established inhibitor of glycolipid biosynthesis, whereas available scientific literature indicates that C-PMDM is primarily utilized as a tool for affinity purification of mannose-processing enzymes, not as an inhibitor of glucosylceramide synthase.

Mechanism of Action and Primary Targets

N-butyldeoxynojirimycin (NB-DNJ) , also known as Miglustat, functions as a reversible inhibitor of glucosylceramide synthase (GCS).[1] GCS is the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs), catalyzing the transfer of glucose from UDP-glucose to ceramide.[2] By inhibiting this enzyme, NB-DNJ effectively reduces the production of glucosylceramide and all downstream GSLs. This "substrate reduction therapy" approach has led to its clinical use in treating glycolipid storage disorders such as Type 1 Gaucher disease.[2][3] However, NB-DNJ is not entirely specific; it also inhibits other enzymes like α-glucosidases I and II, which can result in side effects.[4]

This compound (C-PMDM) is an analogue of mannose. Its documented application is as a ligand for the creation of affinity resins designed to purify mannosidases, specifically the Man9 mannosidase involved in the post-translational processing of N-linked glycoproteins.[5] The deoxymannojirimycin core structure dictates its specificity for mannose-mimicking interactions. There is no scientific evidence in the reviewed literature to suggest that C-PMDM inhibits glucosylceramide synthase or glycolipid biosynthesis. A structurally similar compound, N-5-Carboxypentyl-1-deoxynojirimycin , is noted for its potent inhibition of glucosidases and its use in affinity purification of these enzymes.[6][7]

Quantitative Inhibitor Data

The following table summarizes the available quantitative data on the inhibitory activities of NB-DNJ and the related compound, N-5-Carboxypentyl-1-deoxynojirimycin. No inhibitory data for C-PMDM against glucosylceramide synthase is available.

CompoundTarget EnzymeIC50 / Ki ValueCell/SystemReference
N-butyldeoxynojirimycin (NB-DNJ) Glucosylceramide Synthase~25 µM (IC50)Cultured Macrophages[8]
Glucosylceramide Synthase5 - 50 µM (IC50)Various[9]
N-5-Carboxypentyl-1-deoxynojirimycin Pig Liver Glucosidase I0.45 µM (Ki)Purified Enzyme[6][7]

Signaling Pathways and Experimental Visualizations

Glycosphingolipid Biosynthesis and Inhibition by NB-DNJ

The diagram below illustrates the initial steps of the glycosphingolipid (GSL) biosynthetic pathway and highlights the point of inhibition by N-butyldeoxynojirimycin (NB-DNJ).

GSL_Biosynthesis Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Glucosylation Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides, Globosides) GlcCer->Complex_GSLs Further Glycosylation NBDNJ N-butyldeoxynojirimycin (NB-DNJ) NBDNJ->GCS Inhibition

Caption: Glycosphingolipid pathway showing GCS inhibition by NB-DNJ.

Conceptual Workflow for Affinity Chromatography

This diagram shows the principle of using a ligand like this compound for the affinity purification of a target enzyme.

Caption: Affinity chromatography using an immobilized ligand like C-PMDM.

Experimental Protocols

In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted from established methods to measure the inhibitory effect of a compound like NB-DNJ on GCS activity.[8][10]

Objective: To determine the IC50 value of an inhibitor for GCS.

Materials:

  • Cell line with detectable GCS activity (e.g., HL-60, cultured macrophages).

  • Fluorescent ceramide substrate: NBD-C6-ceramide.

  • UDP-glucose.

  • Test inhibitor (e.g., NB-DNJ) at various concentrations.

  • Cell lysis buffer (e.g., Tris-HCl with protease inhibitors).

  • Lipid extraction solvents (Chloroform:Methanol mixture).

  • High-Performance Thin-Layer Chromatography (HPTLC) system or HPLC.

  • Fluorescence detector.

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Pre-incubate the cells with a range of inhibitor concentrations (e.g., 0.1 µM to 100 µM) for a specified period (e.g., 4 days) to allow for cellular uptake and target engagement.[8]

  • Enzyme Activity Measurement:

    • Wash the inhibitor-treated cells with PBS.

    • Incubate intact cells with a medium containing the fluorescent substrate NBD-C6-ceramide for 2 hours at 37°C. This allows the substrate to enter the cells and be converted by GCS.

  • Lipid Extraction:

    • Terminate the reaction by washing cells with ice-cold PBS.

    • Scrape cells and extract total lipids using a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.

  • Analysis:

    • Dry the extracted lipids under a stream of nitrogen.

    • Resuspend the lipid film in a small volume of chloroform:methanol.

    • Spot the samples onto an HPTLC plate and develop the plate using an appropriate solvent system to separate NBD-C6-ceramide from the product, NBD-C6-glucosylceramide.

    • Visualize the plate under UV light and quantify the fluorescence intensity of the product spots.

  • Data Interpretation: Calculate the percentage of GCS inhibition for each inhibitor concentration relative to the untreated control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantification of Cellular Glycolipid Levels

This protocol outlines a general method to assess the downstream effect of a GCS inhibitor on the cellular abundance of GSLs.[11][12]

Objective: To measure the change in cellular GSL content after treatment with an inhibitor.

Materials:

  • Cultured cells.

  • GCS inhibitor (e.g., NB-DNJ).

  • Solvents for lipid extraction (Chloroform, Methanol).

  • DEAE-Sephadex column for separating neutral and acidic lipids.

  • HPTLC plates and developing solvents.

  • Orcinol reagent (for neutral GSLs) or Resorcinol-HCl reagent (for gangliosides).

  • Densitometer for quantification.

Procedure:

  • Cell Treatment: Culture cells in the presence or absence of the inhibitor (e.g., 10 µM NB-DNJ) for 3-6 days to allow for GSL turnover.

  • Lipid Extraction: Harvest cells and perform a total lipid extraction as described in the previous protocol.

  • Fractionation of Lipids:

    • Dissolve the dried total lipid extract in a chloroform/methanol/water (4:8:3) mixture.

    • Apply the sample to a DEAE-Sephadex A-25 column to separate neutral lipids from acidic lipids (gangliosides).

    • Elute the neutral lipid fraction, followed by the acidic fraction using a high-salt buffer (e.g., chloroform/methanol/1 M Na-acetate).

  • Saponification: Treat the fractions with mild alkaline hydrolysis (e.g., 100 mM NaOH in methanol) to decompose glycerolipids, which can interfere with GSL analysis.

  • HPTLC Analysis:

    • Spot the purified neutral and acidic GSL fractions onto separate HPTLC plates.

    • Develop the plates in appropriate solvent systems (e.g., chloroform/methanol/water for neutral GSLs and a different ratio for gangliosides).

    • Visualize the GSL bands by spraying with orcinol (for neutral GSLs, appears purple) or resorcinol (for gangliosides, appears blue) and heating.

  • Quantification: Scan the plates and use densitometry software (e.g., ImageJ) to quantify the intensity of each GSL band, comparing treated samples to untreated controls.[11]

General Cell Viability Assay (MTT Assay)

This assay is crucial for determining the cytotoxic concentrations of any inhibitor to ensure that observed effects are due to specific enzyme inhibition and not general toxicity.

Objective: To assess the effect of an inhibitor on cell metabolic activity and viability.

Materials:

  • 96-well cell culture plates.

  • Cultured cells.

  • Test inhibitor at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a detergent-based solution).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the concentration at which cell viability is reduced by 50% (IC50 for cytotoxicity).

References

A Comparative Guide to Glucosidase Inhibition by N-5-Carboxypentyl-deoxymannojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive kinetic analysis of N-5-Carboxypentyl-deoxymannojirimycin as a glucosidase inhibitor. It offers a comparative assessment with other known inhibitors, supported by experimental data, to inform research and drug development in areas such as diabetes and other carbohydrate-mediated diseases.

Comparative Kinetic Data of Glucosidase Inhibitors

The inhibitory potential of this compound and its analogues against glucosidases is significant. The following tables summarize the key quantitative data, offering a comparison with other established glucosidase inhibitors. It is important to note that the experimental conditions, such as the source of the glucosidase and the specific substrate used, can influence the inhibitory values.

Table 1: Inhibitory Potency (Ki) of Deoxynojirimycin Derivatives Against Glucosidase I and II

InhibitorGlucosidase TypeKi (µM)Source Organism
N-(5-carboxypentyl)-1-DeoxynojirimycinGlucosidase I~ 0.45Pig Liver
1-Deoxynojirimycin (dNM)Glucosidase I~ 2.1Not Specified
N,N-dimethyl-1-DeoxynojirimycinGlucosidase I~ 0.5Not Specified
This compound (as N-5-carboxypentyl-dNM) Glucosidase II ~ 32 Not Specified
1-Deoxynojirimycin (dNM)Glucosidase II~ 7.0Not Specified
CastanospermineGlucosidase II~ 40Not Specified

Note: this compound is a stereoisomer of N-5-Carboxypentyl-deoxynojirimycin. The data presented for "N-5-carboxypentyl-dNM" refers to the deoxynojirimycin form and is included as the closest available approximation.[1]

Table 2: Comparative Inhibitory Activity (IC50) of Various Glucosidase Inhibitors

Inhibitorα-Glucosidase SourceIC50 (µM)
AcarboseSaccharomyces cerevisiae822.0 ± 1.5[2]
1-Deoxynojirimycin (DNJ)Saccharomyces cerevisiae222.4 ± 0.5[2]
Novel N-alkyl-1-DNJ derivative (compound 43)Saccharomyces cerevisiae30.0 ± 0.60[2]
Novel N-alkyl-1-DNJ derivative (compound 40)Saccharomyces cerevisiae160.5 ± 0.60[2]
Novel N-alkyl-1-DNJ derivative (compound 34)Saccharomyces cerevisiae417.0 ± 0.14

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of kinetic studies. Below are protocols for key experiments in the analysis of glucosidase inhibition.

α-Glucosidase Inhibition Assay

This spectrophotometric method is widely used to determine the inhibitory activity of a compound against α-glucosidase.

  • Reagent Preparation:

    • Phosphate buffer (pH 6.8).

    • α-Glucosidase from Saccharomyces cerevisiae dissolved in phosphate buffer.

    • Substrate solution: p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer.

    • Inhibitor solutions of varying concentrations.

    • Stop solution: Sodium carbonate (Na₂CO₃) solution.

  • Assay Procedure:

    • Add a specific volume of the inhibitor solution to a microplate well.

    • Add the α-glucosidase solution and pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG substrate solution.

    • Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20 minutes).

    • Terminate the reaction by adding the Na₂CO₃ stop solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

    • A control reaction without the inhibitor is run in parallel.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentrations.

Kinetic Analysis of Inhibition Mode

To understand how an inhibitor interacts with the enzyme, kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

  • Experimental Setup:

    • The α-glucosidase inhibition assay is performed with varying concentrations of both the substrate (pNPG) and the inhibitor.

    • A series of experiments are conducted where the inhibitor concentration is kept constant while the substrate concentration is varied. This is repeated for several different inhibitor concentrations.

  • Data Analysis using Lineweaver-Burk Plot:

    • The initial reaction velocities (V) are determined for each combination of substrate and inhibitor concentrations.

    • The data is then plotted as a Lineweaver-Burk plot (1/V versus 1/[S]), where [S] is the substrate concentration.

    • The mode of inhibition is determined by analyzing the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor:

      • Competitive inhibition: The lines on the plot intersect at the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive inhibition: The lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive inhibition: The lines are parallel (both Vmax and Km decrease).

      • Mixed inhibition: The lines intersect at a point other than the axes.

  • Determination of the Inhibition Constant (Ki):

    • For competitive inhibition, the Ki can be determined from the slope of the Lineweaver-Burk plot or by creating a secondary plot of the slopes versus the inhibitor concentration.

Visualizations

The following diagrams illustrate the key concepts and workflows involved in the kinetic analysis of glucosidase inhibition.

Glucosidase_Inhibition_Pathway cluster_enzyme Enzyme Action cluster_inhibition Inhibition Mechanism Enzyme α-Glucosidase Product Monosaccharides (e.g., Glucose) Enzyme->Product Hydrolysis Inhibited_Enzyme Inhibited α-Glucosidase Substrate Disaccharide (e.g., Sucrose) Substrate->Enzyme Increased Blood\nGlucose Increased Blood Glucose Product->Increased Blood\nGlucose Inhibitor N-5-Carboxypentyl- deoxymannojirimycin Inhibitor->Inhibited_Enzyme Blocked Hydrolysis Blocked Hydrolysis Inhibited_Enzyme->Blocked Hydrolysis Reduced Glucose\nAbsorption Reduced Glucose Absorption Blocked Hydrolysis->Reduced Glucose\nAbsorption

Caption: Mechanism of α-glucosidase inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme - Substrate - Inhibitor - Buffer Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Termination Terminate Reaction Reaction->Termination Measurement Measure Absorbance Termination->Measurement IC50 Calculate % Inhibition and IC50 Measurement->IC50 Kinetics Perform Kinetic Studies (Vary [S] and [I]) IC50->Kinetics Lineweaver Plot Lineweaver-Burk (1/V vs 1/[S]) Kinetics->Lineweaver Mode Determine Inhibition Mode and Ki Lineweaver->Mode

Caption: Experimental workflow for kinetic analysis.

References

Confirming the Identity of Purified Glucosidase: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive identification of a purified protein is a critical step in ensuring the validity and reproducibility of their work. This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative techniques for confirming the identity of purified glucosidase, supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison of Protein Identification Methods

The following tables summarize the key performance metrics of various protein identification techniques. While specific values can vary depending on the instrumentation and experimental conditions, these tables provide a general overview for comparison.

Table 1: Comparison of Mass Spectrometry-Based Methods for Protein Identification

FeatureMALDI-TOF MSLC-MS/MS (e.g., Q-TOF, Orbitrap)
Principle Measures the mass-to-charge ratio of intact peptides (Peptide Mass Fingerprinting).Separates peptides by liquid chromatography before fragmentation and mass analysis (Tandem MS).
Sequence Coverage Typically 15-40%Typically >50%[1]
Sensitivity Low picomole to high femtomole[2]Low femtomole to attomole[2]
Mass Accuracy 5-50 ppm<5 ppm[3]
Throughput HighModerate to High
Primary Application Rapid identification of known proteins from simple mixtures.Confident identification of proteins from complex mixtures, de novo sequencing.

Table 2: Comparison of Mass Spectrometry and Alternative Protein Identification Methods

FeatureMass Spectrometry (LC-MS/MS)Edman DegradationWestern BlottingAmino Acid Analysis
Principle Peptide fragmentation and mass analysis.Sequential removal and identification of N-terminal amino acids.Antibody-based detection of a specific protein.Hydrolysis of protein and quantification of constituent amino acids.
Information Provided Amino acid sequence, PTMs.N-terminal amino acid sequence.Presence and relative abundance of a specific protein.Amino acid composition.
Sequence Coverage High (>50%)[1]Limited (typically 10-50 residues)[4]NoneNone
Sensitivity High (attomole to femtomole)[2]Moderate (picomole)[2]High (picogram to nanogram)Moderate (picomole to nanomole)[5]
Confirmation Level High (definitive identification)High (for N-terminus)Moderate (confirmatory)Low (supportive)
Throughput HighLowModerateLow

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments discussed in this guide.

Mass Spectrometry: In-Gel Digestion of Purified Glucosidase

This protocol is a common procedure for preparing a protein sample for analysis by mass spectrometry after separation by SDS-PAGE.

Materials:

  • Coomassie-stained gel band containing the purified glucosidase

  • Destaining solution (50% methanol, 5% acetic acid)

  • Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (55 mM iodoacetamide in 100 mM ammonium bicarbonate)

  • Trypsin solution (sequencing grade, 10-20 ng/µL in 50 mM ammonium bicarbonate)

  • Extraction buffer (50% acetonitrile, 5% formic acid)

  • Acetonitrile (ACN)

  • Ammonium bicarbonate (NH₄HCO₃) buffer (50 mM, pH 8.0)

Procedure:

  • Excise and Destain: Carefully excise the protein band from the gel. Cut the band into small pieces (approximately 1x1 mm) and place them in a microcentrifuge tube. Add destaining solution to cover the gel pieces and incubate at room temperature with occasional vortexing until the Coomassie blue stain is removed.

  • Reduction: Remove the destaining solution and wash the gel pieces with 100% ACN. Remove the ACN and add the reduction solution. Incubate at 56°C for 1 hour.

  • Alkylation: Cool the tube to room temperature and remove the DTT solution. Add the alkylation solution and incubate in the dark at room temperature for 45 minutes.

  • Washing and Dehydration: Remove the iodoacetamide solution and wash the gel pieces with 50 mM NH₄HCO₃ buffer, followed by dehydration with 100% ACN. Dry the gel pieces completely in a vacuum centrifuge.

  • Trypsin Digestion: Rehydrate the dried gel pieces in the trypsin solution on ice for 30-60 minutes. Add enough 50 mM NH₄HCO₃ buffer to cover the gel pieces and incubate at 37°C overnight.

  • Peptide Extraction: Add extraction buffer to the tube and sonicate for 15 minutes. Collect the supernatant. Repeat the extraction step once more. Pool the supernatants and dry the peptides in a vacuum centrifuge.

  • Sample Reconstitution: Resuspend the dried peptides in a small volume of 0.1% formic acid for analysis by LC-MS/MS.

Alternative Method: N-Terminal Sequencing by Edman Degradation

This technique provides the sequence of the first 10-50 amino acids from the N-terminus of the protein.

Principle: The protein is reacted with phenyl isothiocyanate (PITC), which selectively labels the N-terminal amino acid. This labeled amino acid is then cleaved from the protein without disrupting the remaining peptide bonds. The cleaved amino acid derivative is identified by chromatography, and the cycle is repeated on the shortened protein.

General Procedure:

  • Sample Preparation: The purified glucosidase sample is loaded onto a protein sequencer membrane. The sample must be free of interfering substances like primary amines and detergents.

  • Coupling: The protein is treated with PITC under basic conditions to form a phenylthiocarbamoyl (PTC)-protein derivative.

  • Cleavage: The PTC-protein is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as a thiazolinone derivative.

  • Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by reverse-phase HPLC.

  • Cycle Repetition: The remaining protein, now one amino acid shorter, undergoes the next cycle of degradation.

Mandatory Visualizations

Experimental Workflow for Glucosidase Identification by Mass Spectrometry

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis purified_glucosidase Purified Glucosidase sds_page SDS-PAGE purified_glucosidase->sds_page in_gel_digestion In-Gel Digestion (Trypsin) sds_page->in_gel_digestion lc_separation LC Separation of Peptides in_gel_digestion->lc_separation ms_analysis Tandem MS Analysis (Fragmentation) lc_separation->ms_analysis database_search Database Search ms_analysis->database_search protein_identification Protein Identification (Glucosidase) database_search->protein_identification

Caption: A typical bottom-up proteomics workflow for the identification of purified glucosidase.

Logical Relationship of Protein Identification Techniques

logical_relationship cluster_primary Primary Identification Methods cluster_confirmatory Confirmatory/Supportive Methods protein_id Protein Identification mass_spec Mass Spectrometry (High Confidence, Sequence) protein_id->mass_spec edman Edman Degradation (N-terminal Sequence) protein_id->edman western Western Blotting (Antibody-based) mass_spec->western Confirmation amino_acid Amino Acid Analysis (Composition) edman->amino_acid Supportive

Caption: Relationship between primary and confirmatory methods for protein identification.

References

Comparing the specificity of different deoxymannojirimycin derivatives for glucosidases.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the specificity of various deoxymannojirimycin (DMJ) derivatives as inhibitors of glucosidases. The information presented herein is curated from experimental data to assist researchers in selecting the appropriate compounds for their studies and to provide insights into the structure-activity relationships that govern their inhibitory profiles.

Inhibitory Specificity of Deoxymannojirimycin and Its Derivatives

Deoxymannojirimycin (DMJ) and its derivatives are iminosugars that act as mimics of the natural sugar substrates of glycosidases, leading to their inhibition. The specificity of these inhibitors is crucial for their therapeutic applications and as tools in glycobiology research. While deoxynojirimycin (DNJ) derivatives have been extensively studied, this guide focuses on the available data for DMJ derivatives, highlighting their differential effects on various glucosidases.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of deoxymannojirimycin and its select derivatives against different glucosidases is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are standard measures of inhibitor efficacy.

CompoundGlucosidase TargetIC50 / Ki (µM)Comments
Deoxymannojirimycin (DMJ) α-L-FucosidaseKi: Potent inhibitorMore potent against α-L-fucosidase than α-D-mannosidase.[1]
α-D-MannosidaseLess potent inhibitor
N-alkylated DMJ derivatives ER Glucosidase I & IIIncreased potency with N-alkylationN-alkylated derivatives are better inhibitors of glucosidase I than glucosidase II.[2]
Phenyltriazole-deoxynojirimycin hybrids α-GlucosidaseIC50: 11 - 105Compounds 12–14 and 16–20 were more active than the parent deoxynojirimycin.[3]
β-GlucosidaseLess potentOnly derivatives with a C6 linker showed more potent inhibition than DNJ.[3]
N-benzyl deoxynojirimycin derivatives α-GlucosidaseIC50: 207 - 276Compound 18a showed the highest activity.[4]
N-(6'-(4''-azido-2''-nitrophenylamino)hexyl)-1-deoxynojirimycin α-Glucosidase IIC50: 0.017A highly potent inhibitor.[5]

Note: The inhibitory activities are influenced by the specific assay conditions, including the source of the enzyme, substrate concentration, pH, and temperature. Direct comparison of values from different studies should be made with caution.

Structure-Activity Relationships

The specificity of deoxymannojirimycin derivatives is significantly influenced by the nature and position of their substituents.

  • N-Alkylation: The addition of an alkyl chain to the nitrogen atom of the iminosugar ring generally increases the inhibitory potency against endoplasmic reticulum (ER) glucosidases.[2] This modification enhances the hydrophobicity of the molecule, which may facilitate its interaction with the enzyme's active site or its transport across cellular membranes.

  • Aryl and Hybrid Modifications: The introduction of larger aromatic or hybrid moieties, such as phenyltriazole groups, can lead to highly potent and selective inhibitors. For instance, certain phenyltriazole-deoxynojirimycin hybrids exhibit significantly greater activity against α-glucosidase compared to β-glucosidase.[3] The specific stereochemistry and linker length of these additions are critical determinants of their inhibitory profile.

  • Branching of Alkyl Chains: Branched alkyl groups on the nitrogen atom have been shown to decrease the inhibitory potency of deoxynojirimycin derivatives.[2]

Experimental Protocols

Accurate and reproducible assessment of the inhibitory activity and specificity of deoxymannojirimycin derivatives is essential. Below are detailed methodologies for key experiments.

In Vitro α-Glucosidase Inhibition Assay

This assay is widely used to determine the inhibitory potential of compounds against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compounds (deoxymannojirimycin derivatives)

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3) solution (e.g., 1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare various concentrations of the test compounds and the positive control in the same buffer.

  • In a 96-well plate, add the enzyme solution to wells containing either the buffer (for control), the test compounds, or the positive control.

  • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of Inhibition Kinetics

To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.

Procedure:

  • Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.

  • Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.

  • Analyze the data using graphical methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

  • The pattern of the lines on the plot will indicate the type of inhibition. For example, in competitive inhibition, the lines will intersect on the y-axis.

  • The inhibition constant (Ki) can be calculated from these plots.

Signaling Pathways and Cellular Effects

Inhibition of glucosidases, particularly those in the endoplasmic reticulum (ER), can have significant downstream cellular effects.

ER Stress and the Unfolded Protein Response (UPR)

ER glucosidases I and II are crucial for the proper folding of N-linked glycoproteins. Inhibition of these enzymes by deoxymannojirimycin derivatives leads to the accumulation of misfolded glycoproteins in the ER, a condition known as ER stress.[6] This triggers a cellular signaling cascade called the Unfolded Protein Response (UPR).

The UPR aims to restore ER homeostasis by:

  • Attenuating protein translation: to reduce the load of new proteins entering the ER.

  • Upregulating ER chaperones: to assist in protein folding.

  • Enhancing ER-associated degradation (ERAD): to clear misfolded proteins.

If ER stress is prolonged and cannot be resolved, the UPR can switch from a pro-survival to a pro-apoptotic pathway, leading to programmed cell death.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus MisfoldedProteins Accumulation of Misfolded Glycoproteins ER_Stress ER Stress MisfoldedProteins->ER_Stress IRE1 IRE1 ER_Stress->IRE1 PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 Apoptosis Apoptosis ER_Stress->Apoptosis XBP1_splicing XBP1 mRNA Splicing IRE1->XBP1_splicing eIF2a_phos eIF2α Phosphorylation PERK->eIF2a_phos ATF6_cleavage ATF6 Cleavage in Golgi ATF6->ATF6_cleavage Chaperone_Upregulation Upregulation of ER Chaperones XBP1_splicing->Chaperone_Upregulation ERAD_Enhancement ERAD Enhancement XBP1_splicing->ERAD_Enhancement Translation_Attenuation Translation Attenuation eIF2a_phos->Translation_Attenuation ATF6_cleavage->Chaperone_Upregulation DMJ Deoxymannojirimycin Derivatives Glucosidase_Inhibition Glucosidase I & II Inhibition DMJ->Glucosidase_Inhibition Glucosidase_Inhibition->MisfoldedProteins

Experimental Workflow for Studying Cellular Effects

A typical workflow to investigate the cellular consequences of glucosidase inhibition by deoxymannojirimycin derivatives is outlined below.

Experimental_Workflow start Start: Cell Culture treatment Treat cells with DMJ derivative start->treatment protein_analysis Protein Analysis: Western Blot, Immunoprecipitation treatment->protein_analysis mrna_analysis mRNA Analysis: RT-qPCR treatment->mrna_analysis cell_viability Cell Viability Assay treatment->cell_viability er_stress_markers Analyze ER Stress Markers (e.g., BiP, CHOP) protein_analysis->er_stress_markers upr_pathways Investigate UPR Pathway Activation mrna_analysis->upr_pathways apoptosis_assay Assess Apoptosis (e.g., Caspase activity) cell_viability->apoptosis_assay end Conclusion er_stress_markers->end upr_pathways->end apoptosis_assay->end

References

Decoding Glycosylation: A Comparative Guide to Lectin Blotting for Validating Glycoprotein Processing Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of glycoprotein analysis, this guide offers a comprehensive comparison of lectin blotting against alternative methods for validating the inhibition of glycoprotein processing. We provide a detailed examination of experimental protocols, data-driven performance metrics, and visual workflows to empower informed decisions in your research.

The intricate post-translational modification of proteins through glycosylation plays a pivotal role in a vast array of biological processes, from cell signaling and adhesion to immune responses. Consequently, the ability to accurately monitor and validate the inhibition of glycoprotein processing is paramount in drug discovery and fundamental research. Lectin blotting emerges as a powerful and accessible technique for this purpose. This guide will delve into the nuances of lectin blotting, offering a direct comparison with mass spectrometry, the gold standard in glycan analysis.

At a Glance: Lectin Blotting vs. Mass Spectrometry

FeatureLectin BlottingMass Spectrometry (MS)
Principle Utilizes the specific binding of lectins to carbohydrate moieties on glycoproteins.Measures the mass-to-charge ratio of ionized molecules to identify and quantify glycans and glycopeptides.
Data Output Semi-quantitative; provides information on the relative abundance of specific glycan structures.Quantitative and qualitative; provides detailed structural information, including linkage and branching, and precise quantification.
Sensitivity Nanogram to microgram range, depending on the lectin and detection method.[1]Femtomolar to attomolar levels for glycans.[2]
Dynamic Range Limited, typically 1-2 orders of magnitude.Wide, typically 4-5 orders of magnitude.[2]
Throughput Moderate to high; multiple samples can be processed in parallel on a single blot.Lower for in-depth analysis; can be high-throughput with specialized setups.[3][4]
Cost Relatively low; requires standard Western blotting equipment.High; requires expensive mass spectrometers and specialized expertise.[5]
Expertise Requires basic knowledge of Western blotting techniques.Requires highly specialized knowledge for operation, data analysis, and interpretation.
Strengths Cost-effective, relatively simple to perform, good for screening changes in specific glycan epitopes.[1][6]High sensitivity and specificity, provides detailed structural information, capable of absolute quantification.[2][7][8]
Limitations Semi-quantitative, provides limited structural information, potential for cross-reactivity of lectins.[9]High cost of instrumentation and maintenance, complex data analysis, lower throughput for detailed analysis.[5][10]

Visualizing the Workflow: From Sample to Signal

The following diagram illustrates the typical experimental workflow for validating glycoprotein processing inhibition using lectin blotting.

G cluster_treatment Cell Culture and Treatment cluster_prep Sample Preparation cluster_blotting Lectin Blotting cluster_results Results Interpretation A Cells expressing glycoprotein of interest B Treat with Glycosylation Inhibitor A->B C Control (Untreated) Cells A->C D Cell Lysis B->D C->D E Protein Quantification D->E F SDS-PAGE E->F G Transfer to Membrane (e.g., PVDF) F->G H Blocking G->H I Incubation with Labeled Lectin H->I J Washing I->J K Detection (e.g., Chemiluminescence) J->K L Imaging and Analysis K->L M Decreased lectin signal in treated sample indicates inhibition of specific glycosylation L->M

Figure 1. Experimental workflow for lectin blotting.

The Cellular Machinery: Glycoprotein Processing Pathways

Understanding the underlying biological pathways is crucial for interpreting the results of glycoprotein processing inhibition studies. The two major types of protein glycosylation are N-linked and O-linked glycosylation.

N-Linked Glycosylation Pathway

N-linked glycosylation is a complex process that begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus.[11] It involves the attachment of a pre-assembled oligosaccharide to an asparagine residue of a nascent polypeptide chain.[11]

N_linked_glycosylation cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus A Synthesis of Dolichol-linked Precursor Oligosaccharide B Transfer of Oligosaccharide to Asparagine A->B C Initial Trimming (Glucose and Mannose removal) B->C D Further Mannose Trimming C->D Transport to Golgi E Addition of GlcNAc D->E F Addition of Galactose, Fucose, Sialic Acid E->F G Mature Complex N-glycan F->G

Figure 2. N-linked glycosylation pathway.
O-Linked Glycosylation Pathway

O-linked glycosylation occurs primarily in the Golgi apparatus and involves the sequential addition of monosaccharides to the hydroxyl group of serine or threonine residues.[11][12]

O_linked_glycosylation cluster_golgi Golgi Apparatus A Initiation: Addition of GalNAc to Ser/Thr B Core 1 Structure Formation (Addition of Galactose) A->B C Further Elongation and Termination (e.g., Sialic Acid addition) B->C D Mature O-glycan C->D

Figure 3. O-linked glycosylation pathway.

In-Depth Experimental Protocols

Lectin Blotting Protocol for Validating Glycoprotein Processing Inhibition

This protocol provides a general framework for using lectin blotting to assess the efficacy of a glycoprotein processing inhibitor.

Materials:

  • Cells expressing the glycoprotein of interest

  • Glycosylation inhibitor

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Biotinylated lectin specific for the glycan of interest

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat one set of cells with the glycosylation inhibitor at various concentrations and for different durations. Maintain an untreated control set of cells.

  • Sample Preparation:

    • Harvest the cells and lyse them using an appropriate lysis buffer.

    • Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Lectin Blotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

    • Incubate the membrane with the biotinylated lectin (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature. The optimal lectin concentration should be determined empirically.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative amount of glycosylation in the treated versus control samples. A decrease in the lectin signal in the treated samples indicates inhibition of the specific glycosylation pathway.

Mass Spectrometry Protocol for Glycoprotein Analysis

This protocol outlines a general workflow for the analysis of glycoproteins by mass spectrometry.

Materials:

  • Glycoprotein sample

  • Denaturing buffer (e.g., with DTT and iodoacetamide)

  • Protease (e.g., trypsin)

  • Enrichment materials (e.g., lectin affinity columns, HILIC)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Denature, reduce, and alkylate the glycoprotein sample to unfold the protein and expose glycosylation sites.

    • Digest the glycoprotein into smaller peptides using a protease like trypsin.

  • Glycopeptide Enrichment (Optional but Recommended):

    • Enrich the glycopeptides from the complex peptide mixture using techniques such as lectin affinity chromatography or hydrophilic interaction liquid chromatography (HILIC).[1] This step is crucial for detecting low-abundance glycopeptides.

  • LC-MS/MS Analysis:

    • Separate the (glyco)peptides using liquid chromatography (LC).

    • Introduce the separated peptides into the mass spectrometer.

    • Acquire mass spectra (MS1) to determine the mass-to-charge ratio of the peptides.

    • Select precursor ions for fragmentation and acquire tandem mass spectra (MS/MS or MS2) to obtain sequence and glycan structure information.

  • Data Analysis:

    • Use specialized software to search the acquired spectra against a protein database to identify the peptides and the attached glycan compositions.

    • Quantify the relative or absolute abundance of different glycoforms.

Conclusion

Lectin blotting provides a robust, cost-effective, and accessible method for the initial validation and screening of glycoprotein processing inhibition. Its semi-quantitative nature offers valuable insights into changes in specific glycan structures. For researchers requiring detailed structural elucidation and precise quantification, mass spectrometry remains the unparalleled gold standard, albeit with higher costs and complexity. The choice between these techniques will ultimately depend on the specific research question, available resources, and the level of detail required. By understanding the strengths and limitations of each approach, researchers can strategically employ these powerful tools to advance our understanding of glycosylation in health and disease.

References

A Comparative Guide to Assessing Glucosidase Purity via SDS-PAGE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of enzyme preparations is a critical step in experimental design and execution. This guide provides a comparative overview of assessing the purity of glucosidase preparations using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), a fundamental technique for protein analysis. We present available data on commercial glucosidase products, a detailed experimental protocol, and a workflow diagram to aid in the selection and quality control of these essential enzymes.

Comparative Analysis of Glucosidase Preparations

Table 1: Comparison of Purity and Molecular Weight Data for Select Commercial Glucosidase Preparations

Enzyme TypeSource OrganismSupplierReported Molecular Weight (kDa)Reported Purity AssessmentPotential Contaminating Activities
β-Glucosidase Aspergillus sp.Megazyme~90Single band on SDS-PAGE[2]Not specified
β-Glucosidase AlmondsSigma-Aldrich50-75Chromatographically purifiedNot specified
β-Glucosidase Aspergillus nigerNovozymes (Novozym 188)Not specifiedContains multiple proteinsAmylases (43.6%) and other proteins (42.1%)[3]
α-Glucosidase YeastMegazyme~52Single band on SDS-PAGE[4]Not specified
α-Glucosidase Saccharomyces cerevisiaeSigma-AldrichNot specified≥10 units/mg proteinNot specified
α-Glucosidase Bacillus stearothermophilusMegazymeNot specifiedHigh purityNot specified

Disclaimer: The data in this table is compiled from publicly available information from suppliers and research articles and does not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols for SDS-PAGE Analysis of Glucosidase Purity

This section provides a detailed methodology for assessing the purity of glucosidase preparations using SDS-PAGE with Coomassie Blue staining. For higher sensitivity, a silver staining protocol is also outlined.

1. Sample Preparation

Proper sample preparation is crucial for obtaining clear and accurate results, especially for glycosylated proteins like glucosidases.

  • Enzyme Reconstitution and Dilution : Reconstitute lyophilized enzyme preparations in an appropriate buffer (e.g., phosphate or acetate buffer at a suitable pH for the enzyme) to a known concentration (e.g., 1 mg/mL).

  • Denaturation :

    • In a microcentrifuge tube, mix the glucosidase sample with 2x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) in a 1:1 ratio.

    • For glycosylated proteins, to ensure complete denaturation, heat the samples at 95°C for 5-10 minutes.

    • After heating, centrifuge the samples briefly to pellet any insoluble material.

2. Gel Electrophoresis

  • Gel Selection : Choose an appropriate polyacrylamide gel percentage to resolve the protein of interest based on its molecular weight. A 10% or 12% acrylamide gel is suitable for most glucosidases, which typically range from 50 to 130 kDa. Gradient gels (e.g., 4-20%) can also be used to separate a wider range of protein sizes.

  • Loading : Load the denatured glucosidase samples and a pre-stained molecular weight marker into the wells of the gel.

  • Running Conditions : Place the gel in an electrophoresis chamber filled with 1x running buffer (e.g., Tris-Glycine-SDS). Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

3. Gel Staining and Destaining

a. Coomassie Blue Staining (for routine analysis)

  • Staining : After electrophoresis, carefully remove the gel from the cassette and place it in a container with Coomassie Brilliant Blue R-250 staining solution. Gently agitate for at least 1 hour.

  • Destaining : Remove the staining solution and add a destaining solution (typically a mixture of methanol, acetic acid, and water). Gently agitate, changing the destaining solution every 30 minutes until the protein bands are clearly visible against a clear background.

b. Silver Staining (for high-sensitivity detection)

Silver staining can detect protein quantities in the low nanogram range.

  • Fixation : Fix the gel in a solution of methanol and acetic acid for at least 30 minutes.

  • Washing : Wash the gel thoroughly with deionized water.

  • Sensitization : Sensitize the gel with a sodium thiosulfate solution for 1-2 minutes, followed by a brief wash with deionized water.

  • Silver Impregnation : Incubate the gel in a cold silver nitrate solution for 20-30 minutes.

  • Development : After a quick wash, develop the gel in a sodium carbonate solution containing formaldehyde until the desired band intensity is reached.

  • Stopping the Reaction : Stop the development by adding an acetic acid solution.

4. Image Acquisition and Analysis

  • Imaging : Scan the stained gel using a gel documentation system.

  • Densitometry : For quantitative analysis of purity, use densitometry software (e.g., ImageJ, Bio-Rad Image Lab) to measure the intensity of the protein bands.[5][6] Purity can be estimated by calculating the percentage of the main glucosidase band relative to the total protein in the lane.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the SDS-PAGE workflow for assessing glucosidase purity.

SDS_PAGE_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_visualization Visualization & Analysis reconstitution Enzyme Reconstitution denaturation Denaturation with Laemmli Buffer & Heat reconstitution->denaturation gel_loading Load Sample & Marker onto Polyacrylamide Gel denaturation->gel_loading separation Protein Separation by Size gel_loading->separation staining Gel Staining (Coomassie or Silver) separation->staining destaining Destaining staining->destaining imaging Image Acquisition destaining->imaging analysis Densitometric Analysis (Purity Assessment) imaging->analysis

Caption: Workflow for assessing glucosidase purity by SDS-PAGE.

Interpreting the Results

A high-purity glucosidase preparation will ideally show a single, sharp band at the expected molecular weight.[1] The presence of additional bands indicates impurities, which could be other proteins from the expression host or degradation products of the glucosidase itself. The intensity of these impurity bands relative to the main glucosidase band provides a semi-quantitative measure of purity. For more precise quantification, densitometry should be employed.[7] It is also important to consider that some commercial enzyme preparations are intentionally sold as cocktails containing multiple enzyme activities, which will be evident as multiple bands on an SDS-PAGE gel.[3]

References

Safety Operating Guide

Proper Disposal of N-5-Carboxypentyl-deoxymannojirimycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of N-5-Carboxypentyl-deoxymannojirimycin, a compound often used in glycosidase inhibition studies.

Key Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the compound should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

The following table summarizes the known properties of this compound and the hazards of a closely related compound, 1-Deoxymannojirimycin hydrochloride.

PropertyThis compound Hydrochloride1-Deoxymannojirimycin hydrochloride (for hazard reference)
Chemical Formula C₁₂H₂₃NO₆·HClC₆H₁₃NO₄·HCl
Molecular Weight 313.77 g/mol [3]199.6 g/mol [4]
Appearance Solid[5]Crystalline solid[4]
Storage Temperature Store at < -15°C[3]2-8°C
Acute Toxicity (Oral) Data not availableCategory 4 (Harmful if swallowed)[2]
Acute Toxicity (Dermal) Data not availableCategory 4 (Harmful in contact with skin)[2]
Acute Toxicity (Inhalation) Data not availableCategory 4 (Harmful if inhaled)[2]
Aquatic Hazard Data not availableWater hazard class 1 (Slightly hazardous for water)[2][6]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations.[7] The following protocol provides a general guideline:

  • Waste Identification and Segregation:

    • Treat all waste containing this compound (including pure compound, solutions, and contaminated consumables) as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container.[7]

    • Ensure the container is in good condition and has a secure screw-top cap.

    • The original product container can be used if it is empty.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[8]

    • Identify the contents, including the full chemical name: "this compound."

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9]

    • Keep the container closed except when adding waste.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal Request:

    • Once the container is full or you have no further use for it, contact your institution's EHS office to arrange for a pickup.

    • Do not dispose of this compound down the drain or in the regular trash.[2][7] This is to prevent potential harm to aquatic life and contamination of water systems.[2][6]

Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste in a liquid or solid form? B->C D Place in a labeled, sealed, and compatible hazardous waste container for solids. C->D Solid E Place in a labeled, sealed, and compatible hazardous waste container for liquids. C->E Liquid F Store container in a designated Satellite Accumulation Area (SAA). D->F E->F G Is the container full or is the waste no longer needed? F->G H Continue to store safely in SAA. G->H No I Contact Environmental Health & Safety (EHS) for waste pickup. G->I Yes J EHS transports for final disposal according to regulations. I->J

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Essential Safety and Operational Protocols for Handling N-5-Carboxypentyl-deoxymannojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of N-5-Carboxypentyl-deoxymannojirimycin. Given that the toxicological properties of this compound have not been fully investigated, a cautious approach to handling is imperative.[1] Adherence to these procedures is essential for ensuring a safe laboratory environment and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure. The following table summarizes the recommended protective equipment.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact.[1][2][3]
Eye Protection Tightly fitting safety goggles or a face shield (8-inch minimum).Protects eyes from dust particles and splashes.[2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).Prevents inhalation of the powdered compound, especially in the absence of complete toxicological data.[1][3]
Body Protection Laboratory coat.Protects skin and clothing from accidental spills.[3]

Procedural, Step-by-Step Guidance

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a fume hood.

  • Avoid Contact: Do not get the substance in your eyes, on your skin, or on your clothing.[1][2] Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. For long-term storage, refer to the manufacturer's recommendations, which is typically -20°C.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Disposal Plan:

  • Unused Product: Dispose of unused this compound as hazardous waste. Contact a licensed professional waste disposal service for proper disposal.[3]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3]

  • General Guidance: Do not allow the product to enter drains or waterways. All disposal activities must be in accordance with local, state, and federal regulations.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for risk assessment and PPE selection when working with this compound.

PPE_Workflow cluster_prep Preparation and Risk Assessment cluster_ppe PPE Selection cluster_ops Operational and Disposal Plan start Start: Handling This compound risk_assessment Assess Procedure: Potential for Dust or Aerosol Generation? start->risk_assessment ppe_low Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles risk_assessment->ppe_low No ppe_high Enhanced PPE: - Lab Coat - Nitrile Gloves - Safety Goggles - N95 Respirator risk_assessment->ppe_high Yes handling Proceed with Experiment in Ventilated Area ppe_low->handling ppe_high->handling disposal Dispose of Waste as Hazardous Material handling->disposal

Caption: PPE selection workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.